molecular formula C7H7BO4 B083988 4-Boronobenzoic acid CAS No. 14047-29-1

4-Boronobenzoic acid

Katalognummer: B083988
CAS-Nummer: 14047-29-1
Molekulargewicht: 165.94 g/mol
InChI-Schlüssel: SIAVMDKGVRXFAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Carboxyphenylboronic acid is a multifunctional small molecule compound that serves as a valuable building block and active reagent in diverse scientific research applications. Its structure, featuring both boronic acid and carboxylic acid functional groups, enables its use in chemical synthesis, molecular recognition, and as a key component in advanced material science. In biochemical research, this compound is a known inhibitor of AmpC β-lactamase, an enzyme produced by bacteria that confers resistance to β-lactam antibiotics. It acts by inhibiting the enzyme with a reported Ki value of 2.9 ± 0.3 μM, making it a useful tool for studying antibiotic resistance mechanisms . In the field of nanotechnology and drug delivery, 4-Carboxyphenylboronic acid is employed as an active targeting ligand. Its ability to recognize and bind to sialic acid residues, which are often overexpressed on the surface of cancer cells, allows it to facilitate the targeted delivery of therapeutic agents. Research has demonstrated its application in creating redox-sensitive, rod-shaped nano-micelles for the synergistic co-delivery of anticancer drugs like camptothecin and gemcitabine, thereby enhancing cellular uptake and therapeutic efficacy . Furthermore, its utility extends to biotechnology, where it has been functionalized onto magnetic nanoparticles for the effective extraction of genomic DNA, total RNA, and nucleic acids from plant seeds, proving suitable for subsequent PCR and RT-PCR analyses . Beyond life sciences, it has also been investigated as an effective corrosion inhibitor for steel in carbon dioxide-containing environments . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

4-boronobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAVMDKGVRXFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Record name 4-carboxyphenylboronic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930850
Record name 4-Boronobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name 4-Carboxyphenylboronic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20011
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

14047-29-1
Record name 4-Carboxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14047-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14047-29-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Boronobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CARBOXYPHENYLBORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQQ1T11DYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Boronobenzoic Acid (CAS No. 14047-29-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boronobenzoic acid, also known as 4-carboxyphenylboronic acid, is a bifunctional organic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique structure, featuring both a carboxylic acid and a boronic acid group, allows for versatile chemical modifications, making it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and targeted drug delivery systems.[1] The boronic acid moiety is particularly notable for its ability to form reversible covalent bonds with diols, a characteristic leveraged in sensors and for interaction with biological molecules like sialic acids.[2] Furthermore, its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has solidified its importance in the drug discovery and development pipeline.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key applications, and detailed experimental protocols.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 14047-29-1[3][4]
Molecular Formula C₇H₇BO₄[4]
Molecular Weight 165.94 g/mol [4]
IUPAC Name 4-(dihydroxyboryl)benzoic acid
Melting Point 220 °C (decomposes)[1][5][6][7]
pKa 4.08 ± 0.10 (Predicted)[1][5][6][7]
Solubility Slightly soluble in DMSO, Methanol, and Water[1][5][6]
Appearance Off-white to light beige powder[5][7]
Table 2: Spectroscopic Data for this compound
SpectroscopyData
¹H NMR ¹H NMR spectra are available and can be used for structural confirmation.[1]
FT-IR FT-IR spectra are available for the identification of functional groups.[1]
¹³C NMR ¹³C NMR data provides information on the carbon skeleton.
¹¹B NMR ¹¹B NMR (600 MHz, CD₃OD) δ 28.5 (for a derivative).[8]
Mass Spectrometry High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.[8]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the oxidation of 4-methylphenylboronic acid.

Synthesis of this compound via Oxidation

This protocol details the synthesis of this compound from 4-methylphenylboronic acid using potassium permanganate (B83412) as the oxidizing agent.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve potassium permanganate (KMnO₄, 5.71 g, 36.13 mmol) and tetrabutylammonium (B224687) bromide (Bu₄NBr, 0.17 g, 0.53 mmol) in water (175 mL).

  • Addition of Starting Material: To this solution, add a solution of 4-methylphenylboronic acid in 10% aqueous sodium hydroxide (B78521) (NaOH, 20 mL).

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 5 hours.

  • Quenching: Add ethanol (B145695) (EtOH, 8 mL) to the mixture and stir for an additional 10 minutes to quench any remaining KMnO₄.

  • Workup: Filter the mixture and reduce the filtrate volume to approximately half of its original volume.

  • Precipitation: Adjust the pH of the solution to 1–2 using 2 M aqueous hydrochloric acid (HCl).

  • Isolation: Collect the resulting white precipitate by filtration and dry it in vacuo to yield this compound as a white powder.

G cluster_synthesis Synthesis of this compound 4_methylphenylboronic_acid 4-Methylphenylboronic Acid reaction Oxidation 60°C, 5h 4_methylphenylboronic_acid->reaction reagents KMnO4, Bu4NBr NaOH(aq), H2O reagents->reaction quench Quench (Ethanol) reaction->quench workup Filtration & Concentration quench->workup precipitation Acidification (HCl) workup->precipitation product This compound precipitation->product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile reagent in several areas of pharmaceutical research.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a common coupling partner in Suzuki-Miyaura reactions to form biaryl compounds, which are prevalent scaffolds in many approved drugs.[1]

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene (B28343) and water.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow reactants Aryl Halide + this compound reaction_setup Combine Reactants, Catalyst, and Base in Solvent reactants->reaction_setup catalyst_base Pd Catalyst + Base catalyst_base->reaction_setup degas Degas with Argon reaction_setup->degas heat Heat to Reflux degas->heat workup Aqueous Workup heat->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Boronic Acids as Enzyme Inhibitors

Boronic acid-containing compounds, including derivatives of this compound, are a significant class of enzyme inhibitors. A notable example is the inhibition of the proteasome, a key target in cancer therapy. Drugs like Bortezomib, a boronic acid-containing dipeptide, have been approved for the treatment of multiple myeloma.[9] They function by targeting the chymotrypsin-like activity of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Ubiquitin-Proteasome Pathway Inhibition ubiquitin Ubiquitin polyubiquitination Polyubiquitination ubiquitin->polyubiquitination target_protein Target Protein target_protein->polyubiquitination polyubiquitinated_protein Polyubiquitinated Protein polyubiquitination->polyubiquitinated_protein proteasome 26S Proteasome polyubiquitinated_protein->proteasome degradation Protein Degradation proteasome->degradation boronic_acid_inhibitor Boronic Acid Inhibitor (e.g., Bortezomib) boronic_acid_inhibitor->proteasome

Caption: Inhibition of the ubiquitin-proteasome pathway by boronic acid-containing drugs.

Molecular Recognition and Sensing

The boronic acid group of this compound can form reversible covalent bonds with cis-1,2- and 1,3-diols, which are present in many biological molecules, including carbohydrates like sialic acid.[2] This interaction is pH-dependent and has been exploited in the development of sensors for saccharides and for targeted drug delivery to cells overexpressing sialic acids, such as certain cancer cells.

G cluster_recognition Molecular Recognition of Diols 4BBA This compound (Trigonal Planar Boron) boronate_ester Cyclic Boronate Ester (Tetrahedral Boron) 4BBA->boronate_ester + H₂O - H₂O cis_diol cis-Diol (e.g., Sialic Acid) cis_diol->boronate_ester

Caption: Reversible interaction of this compound with a cis-diol.

Conclusion

This compound (CAS No. 14047-29-1) is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its unique bifunctional nature enables its use in a wide array of applications, from the construction of complex molecular architectures via Suzuki-Miyaura coupling to the design of sophisticated enzyme inhibitors and molecular sensors. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical sciences.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Carboxyphenylboronic Acid

This guide provides a comprehensive overview of 4-Carboxyphenylboronic acid, a versatile bifunctional molecule widely utilized in organic synthesis and increasingly in biomedical applications. Its unique structure, featuring both a carboxylic acid and a boronic acid moiety, allows for a diverse range of chemical transformations and targeted biological interactions.

Physicochemical Properties

The key quantitative properties of 4-Carboxyphenylboronic acid are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueReference(s)
Molecular Weight 165.94 g/mol [1]
Molecular Formula C₇H₇BO₄[1]
CAS Number 14047-29-1[1]
Melting Point 220 °C (decomposes)[1][2]
pKa 4.08 (Predicted)[1][2]
Solubility in Water 25 g/L[3]
Solubility (Other) Slightly soluble in DMSO and Methanol.[1][2]
Appearance Off-white to light beige powder.[1]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of 4-Carboxyphenylboronic acid are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent quality.

Synthesis of 4-Carboxyphenylboronic Acid

A common synthetic route involves the hydrolysis of an intermediate boronic acid ester, which is formed from a Grignard or lithiation reaction of a protected bromobenzoic acid derivative. The following protocol is adapted from a patented synthesis method.[4]

Step 1: Amidation of 4-Bromobenzoic Acid

  • To a reaction vessel, add 4-bromobenzoic acid and thionyl chloride.

  • Heat the mixture to reflux for approximately 2 hours.

  • After the reaction is complete (monitored by TLC), remove the excess thionyl chloride by rotary evaporation.

  • Dissolve the resulting acid chloride in dichloromethane (B109758).

  • In a separate vessel, dissolve diisopropylamine (B44863) in dichloromethane and cool in an ice bath.

  • Slowly add the acid chloride solution to the diisopropylamine solution.

  • Allow the reaction to proceed at room temperature for about 1-2 hours.

  • Work up the reaction by washing with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-N,N-diisopropylbenzamide.

Step 2: Borylation

  • Dissolve the 4-bromo-N,N-diisopropylbenzamide in dry tetrahydrofuran (B95107) (THF).

  • Cool the solution to between -75 and -80 °C.

  • Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature.

  • After stirring for a period, add triisopropyl borate (B1201080) and allow the mixture to slowly warm to room temperature.

  • Quench the reaction with an aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent and purify to obtain (4-(diisopropylcarbamoyl)phenyl)boronic acid.

Step 3: Hydrolysis

  • Dissolve the (4-(diisopropylcarbamoyl)phenyl)boronic acid in a mixture of THF and water.

  • Add lithium hydroxide (B78521) monohydrate and stir at room temperature for 90-120 minutes.[4]

  • Monitor the reaction by thin-layer chromatography.

  • Remove the THF by rotary evaporation.

  • Wash the aqueous residue with ether.

  • Adjust the pH of the aqueous layer to 4-5 with dilute hydrochloric acid, which will cause a white solid to precipitate.[4]

  • Filter the solid and dry it.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain additional product.

  • Combine all solids to get the final product, 4-Carboxyphenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction

4-Carboxyphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[5][6] The following is a general protocol for the coupling of 4-Carboxyphenylboronic acid with an aryl bromide.

Materials:

  • 4-Carboxyphenylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., toluene/ethanol/water mixture, or an aqueous solvent system)

Procedure:

  • In a round-bottom flask, combine 4-Carboxyphenylboronic acid (1.1-1.5 equivalents) and the aryl bromide (1.0 equivalent).

  • Add the palladium catalyst (e.g., 0.01-0.05 equivalents).

  • Add the base (2.0-3.0 equivalents).

  • Add the solvent system. If using a multiphasic system, ensure vigorous stirring.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with HCl to a pH of ~2-3 to precipitate the product.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Key Applications and Workflows

The dual functionality of 4-Carboxyphenylboronic acid makes it a valuable building block in various fields.

Applications Overview

Applications cluster_synthesis Organic Synthesis cluster_drugdev Drug Development & Delivery cluster_other Other Applications CPBA 4-Carboxyphenylboronic Acid Suzuki Suzuki-Miyaura Coupling CPBA->Suzuki LiquidCrystals Liquid Crystal Intermediates CPBA->LiquidCrystals Polymers Functional Polymers CPBA->Polymers Targeting Targeted Drug Delivery (Sialic Acid Binding) CPBA->Targeting Inhibitors Enzyme Inhibitors (e.g., β-lactamase) CPBA->Inhibitors Nanoparticles Nanoparticle Functionalization CPBA->Nanoparticles Corrosion Corrosion Inhibitor CPBA->Corrosion Sensors Biosensors CPBA->Sensors

Caption: Key applications of 4-Carboxyphenylboronic acid.

Workflow for Nanoparticle Functionalization

4-Carboxyphenylboronic acid is used to functionalize nanoparticles for targeted drug delivery, leveraging the interaction between the boronic acid and sialic acid residues overexpressed on cancer cells.[7][8]

Nanoparticle_Workflow cluster_activation Step 1: Activation of 4-CPBA cluster_coupling Step 2: Coupling to Nanoparticles cluster_purification Step 3: Purification & Characterization start Dissolve 4-CPBA in Activation Buffer add_edc Add EDC and Sulfo-NHS start->add_edc incubate1 Incubate to form activated ester add_edc->incubate1 add_activated Add activated 4-CPBA solution incubate1->add_activated Transfer disperse_np Disperse Amine-functionalized Nanoparticles in Buffer disperse_np->add_activated incubate2 Incubate for 2-4 hours add_activated->incubate2 quench Quench reaction incubate2->quench purify Purify via Centrifugation or Dialysis quench->purify characterize Characterize: DLS, FTIR, etc. purify->characterize

Caption: Experimental workflow for nanoparticle functionalization.

Biological Interaction and Signaling

The application of 4-Carboxyphenylboronic acid in targeted drug delivery is based on its specific interaction with sialic acids, which are overexpressed on the surface of many cancer cells. This interaction facilitates the cellular uptake of drug-loaded nanoparticles.

Sialic Acid-Mediated Cellular Uptake Pathway

Signaling_Pathway cluster_cell Cancer Cell Receptor Sialic Acid Residue (on cell surface) Binding Boronate Ester Formation (Binding) Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Endosome Endosome Formation Endocytosis->Endosome Release Drug Release (e.g., due to low pH) Endosome->Release Effect Therapeutic Effect (e.g., Apoptosis) Release->Effect NP 4-CPBA Functionalized Nanoparticle (with drug) NP->Binding Binding->Endocytosis

Caption: Sialic acid-mediated targeting and endocytosis pathway.

This guide serves as a foundational resource for professionals working with 4-Carboxyphenylboronic acid. For specific applications, further optimization of the provided protocols and methodologies is recommended.

References

A Technical Guide to the Solubility of 4-Boronobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-boronobenzoic acid (4-CPBA), a vital bifunctional reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Due to a notable scarcity of quantitative solubility data in peer-reviewed literature, this document summarizes the available qualitative and quantitative information. Furthermore, it furnishes detailed experimental protocols, enabling researchers to precisely determine the solubility of this compound in various organic solvents pertinent to their work. This guide is intended to be an essential resource for scientists and professionals in drug development and materials science, facilitating the effective use of this compound in a multitude of applications.

Introduction

This compound, also known as 4-carboxyphenylboronic acid, is a commercially available compound of significant interest in synthetic chemistry. Its dual functionality, featuring both a carboxylic acid and a boronic acid group, makes it a versatile building block for the construction of complex molecular architectures. The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the carboxylic acid group offers a handle for further derivatization, such as amidation or esterification.

A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. The choice of solvent can profoundly influence reaction kinetics, yield, and the ease of product isolation. This guide addresses the current knowledge gap regarding the solubility of this important reagent.

Solubility Profile of this compound

The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capabilities, and temperature. For boronic acids, the equilibrium between the monomeric acid and its trimeric anhydride (B1165640) form, the boroxine, can also impact solubility.

Qualitative Solubility

Available data indicates that this compound exhibits some level of solubility in polar organic solvents. It has been described as being slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively available in the public domain. The table below summarizes the known quantitative value in an aqueous medium to provide a reference point. Researchers are encouraged to determine solubility in their specific organic solvents of interest using the protocols outlined in this guide.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Reference
WaterNot Specified25~0.151[2]

Molar solubility was calculated based on the molecular weight of this compound (165.94 g/mol ).

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and reliable solubility data for this compound in their solvents of choice, three common and effective experimental protocols are detailed below: the gravimetric method, the dynamic (turbidity) method, and a spectroscopic method.

Gravimetric Method (Equilibrium Solubility)

This method determines the thermodynamic equilibrium solubility by measuring the mass of the dissolved solute in a saturated solution.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a different organic solvent.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or agitator. Agitate the samples at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed evaporating dish or vial. This step is crucial to remove all undissolved solids.

  • Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

  • Mass Determination: Once the solvent is completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: The solubility is calculated from the mass of the residue (dissolved this compound) and the volume of the aliquot of the saturated solution taken.

Dynamic Method (Turbidity Method)

This synthetic method involves visually or instrumentally determining the temperature at which a solid-liquid mixture of known composition becomes a homogeneous solution upon controlled heating.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Turbidity sensor or a laser and photodetector (or visual observation)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh known amounts of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of a specific mole fraction.

  • Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and linearly increased (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.

  • Turbidity Measurement: The turbidity of the solution is continuously monitored. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the dissolution temperature for that specific composition.

  • Data Collection: Repeat this procedure for several different compositions of the solute and solvent.

  • Solubility Curve: Plot the dissolution temperatures against the mole fraction of this compound to construct the solubility curve.

Spectroscopic Method (UV-Vis Absorbance)

This method is suitable for compounds with a chromophore and relies on measuring the absorbance of a saturated solution to determine the concentration.

Materials and Equipment:

  • This compound

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot the absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Analysis: After equilibration, filter the supernatant. Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Determination: Use the equation from the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the solubility of this compound.

G cluster_prep Preparation cluster_methods Solubility Determination Methods cluster_gravimetric Gravimetric Method cluster_dynamic Dynamic Method cluster_spectroscopic Spectroscopic Method start Start weigh Weigh this compound and Solvent start->weigh mix Prepare Mixture weigh->mix equilibrate_g Equilibrate (24-48h) at Constant Temp. mix->equilibrate_g heat Heat Slowly (Controlled Rate) mix->heat equilibrate_s Equilibrate (24-48h) mix->equilibrate_s filter_g Filter Supernatant equilibrate_g->filter_g evaporate Evaporate Solvent filter_g->evaporate weigh_residue Weigh Residue evaporate->weigh_residue calculate_g Calculate Solubility weigh_residue->calculate_g end End calculate_g->end monitor_turbidity Monitor Turbidity heat->monitor_turbidity record_temp Record Dissolution Temperature monitor_turbidity->record_temp plot Plot Solubility Curve record_temp->plot plot->end filter_s Filter & Dilute Supernatant equilibrate_s->filter_s measure_abs Measure Absorbance filter_s->measure_abs calculate_s Calculate Solubility (via Calibration Curve) measure_abs->calculate_s calculate_s->end prep_standards Prepare Standards & Calibration Curve prep_standards->calculate_s

Caption: Generalized workflow for determining the solubility of this compound.

Conclusion

While this compound is a cornerstone reagent in modern organic synthesis, comprehensive quantitative data regarding its solubility in common organic solvents remains limited. This technical guide has consolidated the available information and, more importantly, provided detailed and robust experimental protocols for the gravimetric, dynamic, and spectroscopic determination of its solubility. By equipping researchers with these methodologies, this guide aims to facilitate a more informed selection of solvents for reactions, purifications, and formulations involving this compound, thereby enhancing its application in drug discovery and materials science.

References

An In-depth Technical Guide to the pKa Values of 4-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxyphenylboronic acid (4-CPBA), also known as 4-boronobenzoic acid, is a bifunctional molecule of significant interest in medicinal chemistry, materials science, and chemical synthesis. Its utility stems from the presence of two key functional groups: a carboxylic acid and a boronic acid. These groups allow for versatile chemical modifications, making 4-CPBA a valuable building block in the development of pharmaceuticals, sensors, and polymers. Understanding the acid dissociation constants (pKa) of both the carboxylic acid and boronic acid moieties is critical for predicting the molecule's behavior in different pH environments, which is essential for applications such as drug delivery, bioconjugation, and the design of pH-responsive materials. This guide provides a comprehensive overview of the pKa values of 4-carboxyphenylboronic acid, details the experimental methods for their determination, and illustrates the relevant chemical equilibria.

Data Presentation: pKa Values of 4-Carboxyphenylboronic Acid

4-Carboxyphenylboronic acid possesses two acidic protons, leading to two distinct pKa values. The first dissociation (pKa₁) corresponds to the more acidic carboxylic acid group, while the second (pKa₂) is associated with the Lewis acidity of the boronic acid group. The table below summarizes the available pKa data.

Functional GrouppKa ValueMethodNotes
Carboxylic Acid (pKa₁)4.08 ± 0.10PredictedThis is a computationally predicted value.
Boronic Acid (pKa₂)~8.14ExperimentalThis is an experimental value for the isomeric 3-carboxyphenylboronic acid, which serves as a close estimate for the 4-carboxy isomer.[1]

Chemical Equilibria and Signaling Pathways

The ionization of 4-carboxyphenylboronic acid occurs in a stepwise manner. The first equilibrium involves the deprotonation of the carboxylic acid, which is the stronger of the two acidic groups. The second equilibrium involves the interaction of the boronic acid with a hydroxide (B78521) ion, showcasing its Lewis acidic nature.

First_Dissociation 4-CPBA HOOC-Ph-B(OH)₂ Carboxylate ⁻OOC-Ph-B(OH)₂ 4-CPBA->Carboxylate pKa₁ ≈ 4.08 H+ H⁺ 4-CPBA->H+

Figure 1: First acid dissociation (pKa₁) of 4-carboxyphenylboronic acid.

Second_Dissociation cluster_1 Carboxylate ⁻OOC-Ph-B(OH)₂ Boronate ⁻OOC-Ph-B(OH)₃⁻ Carboxylate->Boronate pKa₂ ≈ 8.14 H2O H₂O OH- OH⁻ OH-->Boronate

Figure 2: Second acid dissociation (pKa₂) of 4-carboxyphenylboronic acid.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the physicochemical properties of a molecule. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[2] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (4-carboxyphenylboronic acid) and monitoring the resulting change in pH with a calibrated pH electrode.

Experimental Workflow:

Potentiometric_Titration_Workflow A Prepare Analyte Solution (4-CPBA in H₂O) C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Points (1st & 2nd Derivatives) E->F G Calculate pKa Values (pH at half-equivalence points) F->G

Figure 3: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

  • Solution Preparation: A standard solution of 4-carboxyphenylboronic acid (e.g., 0.01 M) is prepared in purified water. A standardized solution of a strong base, typically carbonate-free sodium hydroxide (e.g., 0.1 M), is used as the titrant.

  • Instrumentation: A calibrated potentiometer equipped with a glass pH electrode and a reference electrode is used. The titration is typically performed under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric carbon dioxide.

  • Titration Procedure: The 4-CPBA solution is placed in a thermostatted vessel and the pH is monitored continuously. The NaOH titrant is added in small, precise increments.

  • Data Analysis: The pH is recorded after each addition of titrant. The data is then plotted as pH versus the volume of titrant added. The equivalence points, corresponding to the complete neutralization of the carboxylic acid and then the boronic acid, are identified as the points of maximum slope on the titration curve. The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid like 4-CPBA, two distinct equivalence points and corresponding half-equivalence points will be observed.

UV-Vis Spectrophotometry

Spectrophotometric determination of pKa is a sensitive method that is particularly useful for compounds with a chromophore whose absorbance spectrum changes with ionization state.

Detailed Methodology:

  • Buffer Preparation: A series of buffer solutions with precisely known pH values spanning the expected pKa ranges are prepared.

  • Sample Preparation: A stock solution of 4-carboxyphenylboronic acid is prepared. Aliquots of this stock solution are added to each buffer solution to create a series of samples with constant analyte concentration but varying pH.

  • Spectral Measurement: The UV-Vis absorbance spectrum of each sample is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Conclusion

The pKa values of 4-carboxyphenylboronic acid are fundamental parameters that govern its behavior in aqueous solutions. The carboxylic acid moiety is moderately acidic, with a predicted pKa around 4.08, while the boronic acid group is a weaker Lewis acid with an estimated pKa in the range of 8.14. Accurate experimental determination of these values, typically through potentiometric titration or UV-Vis spectrophotometry, is essential for the rational design and application of this versatile molecule in drug development and materials science. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with 4-carboxyphenylboronic acid.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Boronobenzoic acid (also known as 4-Carboxyphenylboronic acid). It includes key spectral data, a detailed experimental protocol for data acquisition, and visualizations to aid in the structural interpretation and methodological understanding.

Introduction to this compound

This compound is a bifunctional organic compound containing both a carboxylic acid and a boronic acid group. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of sensors, polymers, and as a key component in Suzuki coupling reactions. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is a primary tool for this purpose.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is typically recorded in a deuterated polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) to solubilize the compound and avoid signal overlap from the solvent. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the carboxylic acid proton, and the boronic acid protons.

Data Summary

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the ¹H NMR spectrum of this compound recorded on a 400 MHz spectrometer in DMSO-d₆.

Proton Assignment (See Fig. 1)Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzNotes
H-a~ 13.05Broad Singlet (br s)1H-Chemical shift is concentration-dependent. Disappears upon D₂O exchange.
H-b~ 8.25Broad Singlet (br s)2H-Often a broad signal due to quadrupolar relaxation and exchange. May not be clearly resolved. Disappears upon D₂O exchange.
H-c~ 7.95Doublet (d)2H~ 8.2 HzProtons ortho to the carboxylic acid group.
H-d~ 7.88Doublet (d)2H~ 8.2 HzProtons ortho to the boronic acid group.

Note: The chemical shifts for aromatic protons in similar 1,4-disubstituted benzoic acids can vary slightly. For example, in 4-methylbenzoic acid, the aromatic protons appear at 7.84 and 7.29 ppm in DMSO-d₆. The values provided here are representative for this compound.

Structural Assignment and Visualization

The 1,4-disubstitution pattern on the benzene (B151609) ring leads to a characteristic AA'BB' spin system, which often simplifies to a pair of doublets in the aromatic region of the ¹H NMR spectrum, as seen with protons H-c and H-d.

Figure 1. Chemical structure of this compound with proton labeling.

Experimental Protocol: ¹H NMR Spectroscopy

This section details a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.

Materials and Equipment
  • This compound (≥98% purity)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)

  • NMR tube (5 mm diameter)

  • Pipettes and vials

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Securely cap the vial and vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.

  • Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

Data Acquisition
  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, typically by observing the line shape of a reference signal (e.g., residual solvent peak).

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. Typical parameters for a 400 MHz spectrometer include:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: ~1-5 seconds.

    • Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) data:

    • Apply an exponential window function (line broadening of ~0.3 Hz).

    • Perform a Fourier Transform.

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals.

Experimental Workflow Visualization

The logical flow of an NMR experiment, from sample preparation to final data analysis, is crucial for obtaining high-quality, reproducible results.

workflow prep 1. Sample Preparation (Dissolve ~5-10 mg in 0.6 mL DMSO-d6) tube 2. Transfer to NMR Tube prep->tube spectrometer 3. Insert Sample into Spectrometer tube->spectrometer lock_shim 4. Lock and Shim (Optimize magnetic field homogeneity) spectrometer->lock_shim acquire 5. Acquire FID Data (Standard 1H pulse sequence) lock_shim->acquire process 6. Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process calibrate 7. Calibration & Referencing (Set residual DMSO to 2.50 ppm) process->calibrate analyze 8. Spectral Analysis (Integration, Peak Picking, Assignment) calibrate->analyze

Figure 2. A simplified workflow for ¹H NMR spectroscopy.

This guide provides the foundational spectroscopic information and methodologies essential for professionals working with this compound, enabling confident structural verification and quality control.

An In-depth Technical Guide to the FT-IR Analysis of 4-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Carboxyphenylboronic acid (4-CPBA), a versatile reagent frequently used in drug development and organic synthesis. FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. For 4-CPBA, this analysis is crucial for confirming its chemical identity, assessing purity, and studying intermolecular interactions such as the extensive hydrogen bonding that dictates its solid-state structure.

Molecular Structure and Key Functional Groups

4-Carboxyphenylboronic acid (C₇H₇BO₄) is characterized by a benzene (B151609) ring substituted with a carboxylic acid group (-COOH) and a boronic acid group (-B(OH)₂). These functional groups give rise to a unique and identifiable infrared spectrum. The presence of both acidic protons and oxygen atoms facilitates significant intermolecular hydrogen bonding, often leading to the formation of dimers in the solid state.[1]

G cluster_molecule 4-Carboxyphenylboronic Acid (4-CPBA) phenyl Phenyl Ring (Aromatic C-H, C=C) cooh Carboxylic Acid Group (-COOH) phenyl->cooh C-C Bond boh Boronic Acid Group (-B(OH)₂) phenyl->boh C-B Bond

Caption: Key functional groups in 4-Carboxyphenylboronic acid.

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent upon proper sample preparation and instrument handling. For a solid sample like 4-CPBA, the following protocols are recommended.

A typical FT-IR spectrometer (e.g., Bruker Tensor 27, Varian 7000) equipped with a Deuterated Triglycine Sulfate (DTGS) or a more sensitive Mercury Cadmium Telluride (MCT) detector is suitable.[2] Data is typically collected over a spectral range of 4000–400 cm⁻¹ with a resolution of 2 or 4 cm⁻¹.[2] To improve the signal-to-noise ratio, 256 scans are often co-added.[2]

The primary goal of sample preparation is to reduce the particle size of the solid to minimize scattering of the infrared beam, which can distort the spectrum.[3]

Method 1: Potassium Bromide (KBr) Pellet (Recommended for Transmission) This is a common method for obtaining high-quality spectra of solid samples.[4]

  • Grinding: Gently grind approximately 1-2 mg of the 4-CPBA sample in an agate mortar and pestle.[4]

  • Mixing: Add 100–200 mg of dry, FT-IR grade Potassium Bromide (KBr) powder. The concentration of the sample in KBr should be between 0.2% and 1%.[3]

  • Homogenization: Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.[3]

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[4]

  • Analysis: Place the KBr pellet into the sample holder in the FT-IR instrument for analysis.[4]

Method 2: Attenuated Total Reflectance (ATR) ATR is a simpler, faster technique that requires minimal sample preparation.[4]

  • Crystal Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[5]

  • Background Scan: Perform a background scan with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the 4-CPBA powder directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[5]

  • Analysis: Collect the FT-IR spectrum.

The general workflow for acquiring an FT-IR spectrum is outlined below.

G A Sample Preparation (e.g., KBr Pellet or ATR) B Instrument Setup (Set Scan Parameters) A->B C Background Spectrum Acquisition (No Sample) B->C D Sample Spectrum Acquisition C->D E Data Processing (e.g., Baseline Correction, Normalization) D->E F Spectral Interpretation & Peak Assignment E->F G Final Analysis Report F->G

Caption: General workflow for FT-IR analysis.

Data Presentation: FT-IR Spectral Analysis of 4-CPBA

The FT-IR spectrum of 4-CPBA displays several characteristic absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the key quantitative data from experimental observations.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300–2500Very Broad, StrongO-H StretchingCarboxylic Acid & Boronic Acid (H-bonded)[1][6]
3095MediumC-H StretchingAromatic Ring[1]
1687Strong, SharpC=O StretchingCarboxylic Acid (Dimer)[1]
1620–1320Medium to WeakC=C StretchingAromatic Ring Skeleton[1]
~1352MediumIn-plane O-H BendingB-O-H / C-O-H[1]
~1347MediumB-O StretchingBoronic Acid[7]
1042MediumIn-plane O-H BendingB-O-H / C-O-H[1]
968, 847, 808, 771MediumOut-of-plane C-H BendingAromatic Ring[1]
524WeakOut-of-plane O-H BendingC-O-H[1]
  • O-H Stretching Region (3300–2500 cm⁻¹): The most prominent feature in this region is an exceptionally broad and strong absorption band. This is a classic indicator of extensive intermolecular hydrogen bonding, characteristic of carboxylic acid dimers.[6] The O-H stretches from both the carboxylic acid and boronic acid groups contribute to this band.

  • C-H Stretching Region (3100–3000 cm⁻¹): A medium intensity peak observed around 3095 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic phenyl ring.[1] These peaks are typically found at wavenumbers slightly higher than the C-H stretches of aliphatic compounds.[6]

  • Carbonyl (C=O) Stretching (≈1687 cm⁻¹): A very strong and sharp absorption peak is observed at 1687 cm⁻¹.[1] This is the characteristic stretching vibration of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[1] Its high intensity and well-defined shape make it a key diagnostic peak for 4-CPBA.

  • Aromatic and Boronic Acid Region (1600–800 cm⁻¹): This region contains several important vibrations.

    • Aromatic C=C Stretching: A series of bands between 1620 and 1320 cm⁻¹ correspond to the stretching vibrations within the phenyl ring.[1]

    • B-O Stretching: The asymmetric stretching of the B-O bonds in trigonal BO₃ units typically occurs in the 1500–1200 cm⁻¹ range.[8] A peak around 1347 cm⁻¹ can be attributed to this B-O stretching.[7]

    • In-plane Bending: Vibrations observed at 1352 cm⁻¹ and 1042 cm⁻¹ are assigned to the in-plane bending of the C-O-H and B-O-H groups.[1]

  • Fingerprint Region (< 800 cm⁻¹): This region contains complex vibrations, including out-of-plane C-H bending from the aromatic ring (968, 847, 808, 771 cm⁻¹) and out-of-plane O-H bending from the carboxylic acid group (524 cm⁻¹).[1] These bands are highly specific to the overall molecular structure.

Conclusion

FT-IR spectroscopy is an indispensable analytical tool for the characterization of 4-Carboxyphenylboronic acid. Through the identification of characteristic vibrational frequencies, researchers and drug development professionals can reliably confirm the presence of key functional groups—the carboxylic acid, boronic acid, and phenyl ring—and gain insight into the supramolecular structure dominated by hydrogen bonding. The detailed protocols and spectral data presented in this guide serve as a robust reference for the routine analysis and quality control of this important chemical compound.

References

An In-depth Technical Guide to the Crystal Structure of 4-Boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 4-boronobenzoic acid, a compound of significant interest in medicinal chemistry and materials science. Its dual functionality, featuring both a carboxylic acid and a boronic acid group, allows for diverse applications in supramolecular chemistry, drug design, and as a versatile building block in organic synthesis. This document presents a summary of its crystallographic data, a detailed experimental protocol for its structure determination, and visualizations of its structural workflow and intermolecular interactions.

Core Crystallographic Data

The crystal structure of anhydrous this compound (form 1a ) has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group C2/c. The crystal structures of a monohydrate and a quarter-hydrate have also been reported.[1] The key crystallographic parameters for the anhydrous form are summarized in the table below. This data has been retrieved from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 247776.

ParameterValue
Crystal System Monoclinic
Space Group C2/c
Unit Cell Dimensions
a (Å)17.552(4)
b (Å)4.887(1)
c (Å)17.066(4)
α (°)90
β (°)113.87(3)
γ (°)90
Volume (ų)1339.2(5)
Z 8
Calculated Density (g/cm³)1.636
Radiation Wavelength (Å)0.71073 (Mo Kα)
Temperature (K)293(2)
R-factor 0.042
CCDC Deposition Number 247776

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental and computational steps.

Crystal Growth

Single crystals of anhydrous this compound suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in acetone (B3395972) at room temperature.[1]

  • Dissolution: A saturated solution of this compound was prepared in acetone.

  • Evaporation: The solution was left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

  • Crystal Formation: Over a period of several days, colorless, needle-like crystals of the anhydrous form precipitated from the solution.

X-ray Data Collection

A suitable single crystal was selected and mounted on a goniometer head. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Crystal Mounting: A single crystal of appropriate size and quality was mounted on a glass fiber or a cryoloop.

  • Data Collection: The crystal was maintained at a constant temperature (typically 293 K) and exposed to the X-ray beam. A series of diffraction images were collected as the crystal was rotated.

  • Data Processing: The collected diffraction images were processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

  • Structure Solution: The initial atomic positions were determined from the diffraction data using direct methods software.

  • Structure Refinement: The atomic coordinates and displacement parameters were refined to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure was validated using crystallographic software to check for geometric consistency and other quality indicators.

Visualizations

Experimental and Computational Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

crystal_structure_workflow Workflow for Crystal Structure Determination of this compound cluster_experimental Experimental Protocol cluster_computational Computational Protocol synthesis Synthesis of This compound crystallization Crystal Growth (Slow Evaporation from Acetone) synthesis->crystallization data_collection Single-Crystal X-ray Data Collection crystallization->data_collection data_processing Data Processing (Integration and Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF Generation) structure_refinement->validation

Workflow for Crystal Structure Determination
Intermolecular Interactions

The crystal packing of anhydrous this compound is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid and boronic acid moieties are key to forming a stable, three-dimensional supramolecular architecture. The diagram below illustrates the primary hydrogen bonding interactions.

Intermolecular Hydrogen Bonding Interactions

References

An In-depth Technical Guide to the Physical Properties of 4-Boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boronobenzoic acid, also known as 4-carboxyphenylboronic acid, is a bifunctional organic compound featuring both a carboxylic acid and a boronic acid group attached to a benzene (B151609) ring. This unique structure makes it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] Its ability to interact with diols and its role as a precursor for more complex molecules underscore its significance in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and logical workflows for its application.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing a baseline for its handling, characterization, and application in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₇H₇BO₄[3][4]
Molecular Weight 165.94 g/mol [3][4][5]
Appearance Off-white to light beige powder[6]
Melting Point 220 °C (decomposes)[2][3][6]
Boiling Point 406.4 ± 47.0 °C (Predicted)[3][6]
Density 1.4 ± 0.1 g/cm³ (Predicted)[3][6]
pKa 4.08 ± 0.10 (Predicted)[6]
Solubility Slightly soluble in water, DMSO, and Methanol.[1][6] Good solubility in DMF.[1]
Flash Point 199.6 ± 29.3 °C[3]
CAS Number 14047-29-1[3][4][7]

Key Functional Group Reactivity

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the boronic acid. The following diagram illustrates the primary reactive sites and their typical transformations.

G mol This compound Carboxylic Acid (-COOH) Boronic Acid (-B(OH)₂) ester Esterification (e.g., with Alcohol, H⁺) mol:f1->ester amide Amide Formation (e.g., with Amine, Coupling Agent) mol:f1->amide suzuki Suzuki-Miyaura Coupling (e.g., with Aryl Halide, Pd catalyst, Base) mol:f2->suzuki boronate Boronate Ester Formation (e.g., with Diol) mol:f2->boronate

Functional Reactivity of this compound

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections outline standard laboratory protocols.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[4][7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube or a digital Mel-Temp apparatus) containing a heat-transfer fluid like silicone oil.[1][3]

  • Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, especially near the expected melting point.[1]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is the end of the range.[8] For this compound, decomposition is observed at its melting point.[2][3]

Solubility Determination

Assessing solubility provides insight into the polarity of the molecule and is essential for designing reaction conditions and purification procedures.

Methodology:

  • Solvent Screening: Place approximately 25 mg of this compound into a small test tube.[9]

  • Addition of Solvent: Add 0.75 mL of the test solvent (e.g., water, DMF, DMSO, methanol) in small portions, shaking vigorously after each addition.[9]

  • Observation: Observe if the solid dissolves completely. Record the compound as soluble, partially soluble, or insoluble.

  • Acid-Base Solubility: To test solubility in acidic or basic solutions, use 5% aqueous HCl and 5% aqueous NaOH.[10][11] As a carboxylic acid, this compound is expected to be soluble in aqueous base (like NaOH and NaHCO₃) due to the formation of a soluble salt.[12]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, this primarily reflects the acidity of the carboxylic acid group.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in water or a suitable co-solvent if solubility is low.[6][13] The solution should be free of dissolved carbon dioxide.[14]

  • Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[13]

  • Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.[15] Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[6]

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[15]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[15] This point corresponds to the flattest region of the buffer zone on the titration curve.

Application Workflow: Suzuki-Miyaura Cross-Coupling

This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions. The following diagram outlines a typical experimental workflow for coupling an aryl halide with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, This compound, & Base (e.g., K₂CO₃) in a flask add_pd Add Palladium Catalyst (e.g., Pd(OAc)₂) & Ligand (e.g., SPhos) start->add_pd add_solv Add Solvent (e.g., Toluene/Water) add_pd->add_solv degas Degas the mixture (e.g., N₂ bubbling) add_solv->degas heat Heat the reaction mixture (e.g., 50-85 °C) with stirring degas->heat monitor Monitor reaction progress (e.g., by TLC or LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Perform Aqueous Extraction (e.g., with Ethyl Acetate) cool->extract dry Dry organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Typical Workflow for a Suzuki-Miyaura Coupling Reaction

This workflow represents a generalized procedure. Specific conditions such as the choice of catalyst, ligand, base, solvent, and temperature must be optimized for specific substrates to achieve high yields.[16][17]

References

An In-depth Technical Guide to the Chemical Stability of 4-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Carboxyphenylboronic acid (4-CPBA) is a versatile bifunctional molecule utilized extensively in organic synthesis, materials science, and pharmaceutical development. Its utility in Suzuki-Miyaura cross-coupling reactions, as a component in sensors, and in the formation of complex polymers and metal-organic frameworks necessitates a thorough understanding of its chemical stability. This guide provides a comprehensive overview of the stability of 4-CPBA, focusing on its primary degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment. The principal degradation routes for 4-CPBA are protodeboronation and oxidation, which are significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Understanding these degradation pathways is critical for ensuring the integrity of 4-CPBA and the successful outcome of its applications.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Carboxyphenylboronic acid is presented in Table 1.

Table 1: Physicochemical Properties of 4-Carboxyphenylboronic Acid

PropertyValueReference
Molecular Formula C₇H₇BO₄[1][2]
Molecular Weight 165.94 g/mol [1][2]
Appearance White to off-white powder[3]
Melting Point 220 °C (decomposes)[1]
Solubility Slightly soluble in water (25 g/L), DMSO, and Methanol[3]
pKa Not explicitly found for 4-CPBA, but boronic acids are Lewis acids.[4]

Primary Degradation Pathways

The chemical stability of 4-Carboxyphenylboronic acid is primarily influenced by two degradation pathways: protodeboronation and oxidation. These pathways can be accelerated by factors such as pH, temperature, light, and the presence of oxidizing agents.

Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of benzoic acid from 4-CPBA.[5] This is a common side reaction in many applications of arylboronic acids, particularly in Suzuki-Miyaura cross-coupling reactions.[5] The rate of protodeboronation is highly dependent on the pH of the medium.

  • Acid-Catalyzed Protodeboronation: Under acidic conditions, the boronic acid can be protonated, leading to the cleavage of the carbon-boron bond.[5]

  • Base-Catalyzed Protodeboronation: In basic media, the boronic acid is converted to the more reactive boronate species (ArB(OH)₃⁻), which then reacts with a proton source (like water) to cleave the C-B bond.[5] For many arylboronic acids, the rate of protodeboronation is fastest at high pH.[6]

The general mechanism for protodeboronation is depicted in the following diagram.

G cluster_acid Acid-Catalyzed Protodeboronation cluster_base Base-Catalyzed Protodeboronation 4-CPBA_acid 4-Carboxyphenylboronic Acid Protonated_4-CPBA Protonated Intermediate 4-CPBA_acid->Protonated_4-CPBA + H+ Benzoic_Acid_acid Benzoic Acid Protonated_4-CPBA->Benzoic_Acid_acid + H2O - B(OH)3 - H+ Boric_Acid_acid B(OH)3 4-CPBA_base 4-Carboxyphenylboronic Acid Boronate Boronate Anion [ArB(OH)3]- 4-CPBA_base->Boronate + OH- Benzoic_Acid_base Benzoic Acid Boronate->Benzoic_Acid_base + H2O - B(OH)3 - OH- Boric_Acid_base B(OH)3

Figure 1: Protodeboronation Pathways of 4-CPBA.
Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which results in the replacement of the boronic acid group with a hydroxyl group.[4] In the case of 4-CPBA, this leads to the formation of 4-hydroxybenzoic acid. This degradation pathway is particularly relevant in the presence of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[4][7] The oxidation is irreversible and can be a significant degradation pathway, especially under physiological conditions.[4]

The proposed mechanism for the oxidative deboronation of a boronic acid by hydrogen peroxide involves the formation of a boronate-peroxide intermediate, followed by rearrangement and hydrolysis to yield the corresponding phenol (B47542) and boric acid.[4]

G 4-CPBA 4-Carboxyphenylboronic Acid Peroxide_Adduct Peroxide Adduct Intermediate 4-CPBA->Peroxide_Adduct + H2O2 Rearrangement Rearrangement Peroxide_Adduct->Rearrangement Boric_Ester Boric Ester Intermediate Rearrangement->Boric_Ester 4-HBA 4-Hydroxybenzoic Acid Boric_Ester->4-HBA + H2O Boric_Acid B(OH)3 Boric_Ester->Boric_Acid + H2O

Figure 2: Oxidative Degradation Pathway of 4-CPBA.

Factors Influencing Stability

pH

The pH of the solution is a critical factor affecting the stability of 4-CPBA. As discussed, both acidic and basic conditions can promote protodeboronation.[5] The rate of degradation is often pH-dependent, with many arylboronic acids showing increased degradation at higher pH values due to the formation of the more reactive boronate anion.[6]

Temperature
Light

Exposure to light, particularly UV light, can promote the degradation of many organic molecules. Photostability testing as per ICH Q1B guidelines is recommended to assess the intrinsic photostability of 4-CPBA.[9][10][11][12][13] This involves exposing the solid material and solutions to a specified amount of light and analyzing for degradation.

Oxidizing Agents

The presence of oxidizing agents, such as hydrogen peroxide, metal ions, or atmospheric oxygen, can lead to the oxidative degradation of 4-CPBA to 4-hydroxybenzoic acid.[4][14] Care should be taken to avoid contact with strong oxidizing agents during storage and handling.

Quantitative Stability Data (Illustrative)

While specific quantitative stability data for 4-CPBA under various stress conditions is not extensively available in the public domain, the following tables provide an illustrative summary of expected degradation based on the known behavior of arylboronic acids. These tables are intended to serve as a guideline for designing stability studies.

Table 2: Illustrative Hydrolytic Stability of 4-CPBA in Aqueous Solution (25°C)

pHStorage Time (days)Degradation ProductIllustrative % Degradation
2.030Benzoic Acid< 5%
7.030Benzoic Acid5-10%
12.030Benzoic Acid> 20%

Table 3: Illustrative Oxidative Stability of 4-CPBA in Aqueous Solution (pH 7.0, 25°C)

Oxidizing AgentConcentrationStorage Time (hours)Degradation ProductIllustrative % Degradation
H₂O₂3%244-Hydroxybenzoic Acid15-25%

Table 4: Illustrative Photostability of 4-CPBA (Solid State)

Light SourceIntensityExposure DurationDegradation ProductsIllustrative % Degradation
UV/VisibleICH Q1B conditionsAs per guidelineBenzoic Acid, 4-Hydroxybenzoic Acid5-15%

Recommended Storage and Handling

Based on its chemical properties and degradation pathways, the following storage and handling procedures are recommended for 4-Carboxyphenylboronic acid:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of 4-CPBA and to develop a stability-indicating analytical method. The following protocols are based on general guidelines for forced degradation studies.[14][15]

Forced Degradation (Stress Testing) Protocol

G cluster_prep Sample Preparation cluster_stress Stress Conditions Stock_Solution Prepare Stock Solution of 4-CPBA (e.g., in Methanol or Acetonitrile) Hydrolysis Hydrolytic Stress (Acidic, Neutral, Basic) Stock_Solution->Hydrolysis Oxidation Oxidative Stress (e.g., H2O2) Stock_Solution->Oxidation Thermal Thermal Stress (Solid and Solution) Stock_Solution->Thermal Photolytic Photolytic Stress (UV/Vis Light) Stock_Solution->Photolytic Analysis Analysis by Stability-Indicating Method (e.g., UPLC-MS/MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Figure 3: General Workflow for Forced Degradation Study.
  • Acidic Hydrolysis: Dissolve 10 mg of 4-CPBA in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Neutral Hydrolysis: Dissolve 10 mg of 4-CPBA in 10 mL of purified water. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve 10 mg of 4-CPBA in 10 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration with the mobile phase for analysis.

  • Dissolve 10 mg of 4-CPBA in 10 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the sample to a suitable concentration with the mobile phase for analysis.

  • Solid State: Place a thin layer of solid 4-CPBA in a petri dish and expose it to 70°C in a hot air oven for 48 hours.

  • Solution State: Prepare a solution of 4-CPBA in a suitable solvent (e.g., water:acetonitrile 50:50) and heat at 70°C for 48 hours.

  • After exposure, dissolve the solid sample and dilute both solid and solution samples to a suitable concentration for analysis.

  • Solid State: Expose a thin layer of solid 4-CPBA to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][12]

  • Solution State: Prepare a solution of 4-CPBA in a suitable solvent and expose it to the same light conditions.

  • Keep control samples (covered with aluminum foil) in the same environment.

  • After exposure, prepare the samples for analysis.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[16] A UPLC-MS/MS method is highly suitable for this purpose.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from low to high percentage of Mobile Phase B is typically used to separate compounds with different polarities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

  • Detection:

    • UV/PDA: Monitor at a wavelength where 4-CPBA and its expected degradation products have significant absorbance.

    • Mass Spectrometry (MS): Use electrospray ionization (ESI) in both positive and negative ion modes to identify the parent compound and its degradation products by their mass-to-charge ratio (m/z). The expected m/z values would be:

      • 4-CPBA [M-H]⁻: 165.0

      • Benzoic Acid [M-H]⁻: 121.0

      • 4-Hydroxybenzoic Acid [M-H]⁻: 137.0

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[17][18][19]

Characterization of Degradation Products

Degradation products can be tentatively identified by their mass-to-charge ratio using LC-MS. For unambiguous structure elucidation, techniques like high-resolution mass spectrometry (HRMS) for accurate mass measurement and tandem mass spectrometry (MS/MS) for fragmentation analysis are employed.[6] Isolation of degradation products followed by NMR spectroscopy can provide definitive structural information.[6]

Conclusion

4-Carboxyphenylboronic acid is a stable compound when stored under appropriate conditions. However, it is susceptible to degradation via protodeboronation and oxidation, particularly in solution and under stressed conditions of pH, temperature, light, and in the presence of oxidizing agents. A thorough understanding of these degradation pathways and the implementation of robust stability testing protocols are essential for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of products and processes involving this versatile molecule. The use of validated stability-indicating analytical methods, such as UPLC-MS/MS, is crucial for monitoring the stability of 4-CPBA and for the identification and quantification of its degradation products.

References

An In-depth Technical Guide to the Formation of 4-Boronobenzoic Acid Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boronobenzoic acid, also known as 4-carboxyphenylboronic acid, is a bifunctional molecule of significant interest in organic synthesis, materials science, and medicinal chemistry. Its dual reactivity, stemming from the presence of both a carboxylic acid and a boronic acid group, allows for its use as a versatile building block in a variety of applications, including Suzuki-Miyaura cross-coupling reactions, the development of sensors, and the formation of complex supramolecular structures.

A key characteristic of this compound, and boronic acids in general, is its propensity to undergo dehydration to form an anhydride (B1165640). This process is not a simple bimolecular condensation but typically results in the formation of a stable, six-membered cyclic trimer known as a boroxine (B1236090). The commercial availability of 4-carboxyphenylboronic acid often specifies that it "contains varying amounts of Anhydride," underscoring the thermodynamic favorability of this transformation.[1] This guide provides a comprehensive overview of the formation of this compound anhydride, including the underlying mechanism, experimental protocols, and relevant applications.

The Structure of this compound Anhydride: The Boroxine Core

The anhydride of this compound is a cyclic trimer with a boroxine ring, which consists of alternating boron and oxygen atoms. This six-membered ring is analogous to the structure of benzene, though with different electronic properties. The formal name for this anhydride is 2,4,6-tris(4-carboxyphenyl)boroxine.

The formation of this trimeric anhydride is an equilibrium process that is driven by the removal of water. The stability of the boroxine ring contributes to the favorability of the dehydration reaction.

Mechanism and Thermodynamics of Boroxine Formation

The formation of a boroxine from three molecules of a boronic acid is a condensation reaction that proceeds via the elimination of three molecules of water. The reaction is reversible and the equilibrium can be shifted towards the boroxine product by removing water, either through azeotropic distillation or by heating under vacuum.

Experimental Protocols for Anhydride Formation

While a specific, detailed protocol for the quantitative conversion of this compound to its anhydride is not extensively documented, a general procedure can be adapted from the well-established methods for the dehydration of other arylboronic acids, such as benzeneboronic acid. The primary method involves the thermal dehydration of the boronic acid.

General Protocol for Thermal Dehydration

Objective: To convert this compound to its corresponding cyclic trimer anhydride (boroxine) through thermal dehydration.

Materials:

  • 4-Carboxyphenylboronic acid

  • A suitable high-boiling point, inert solvent (e.g., toluene, xylene) for azeotropic removal of water, or the reaction can be performed neat in the solid state.

  • Drying tube or inert atmosphere setup (e.g., nitrogen or argon)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus (for azeotropic removal of water)

  • Condenser

  • Heating mantle or oil bath

  • Vacuum pump (for solid-state dehydration)

  • Standard glassware for workup and purification

Procedure (Azeotropic Dehydration):

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-carboxyphenylboronic acid (1.0 eq).

  • Add a suitable solvent, such as toluene, to the flask. The concentration is typically in the range of 0.1-0.5 M.

  • Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope with the solvent and collected in the Dean-Stark trap.

  • Continue heating until no more water is collected in the trap. The reaction progress can be monitored by techniques such as NMR or IR spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure to yield the crude this compound anhydride.

  • The product can be purified by recrystallization from a suitable solvent if necessary.

Procedure (Solid-State Dehydration):

  • Place the 4-carboxyphenylboronic acid in a suitable flask.

  • Heat the solid under vacuum. The temperature and duration of heating will depend on the scale of the reaction and the efficiency of the vacuum. A temperature range of 100-150 °C is a reasonable starting point.

  • Continue heating until the dehydration is complete, which can be confirmed by spectroscopic analysis of a sample.

  • Cool the flask to room temperature under an inert atmosphere to prevent rehydration.

Quantitative Data and Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the dehydration of arylboronic acids, which can be used as a guideline for this compound.

ParameterAzeotropic DehydrationSolid-State Dehydration
Temperature Reflux temperature of the solvent (e.g., Toluene: ~111 °C)100 - 150 °C
Time 2 - 24 hours4 - 12 hours
Pressure AtmosphericVacuum (<1 mmHg)
Yield Generally high (>90%)Generally high (>90%)
Notes The choice of solvent is critical for efficient azeotropic water removal.Requires careful temperature control to avoid decomposition.

Characterization of this compound Anhydride

The formation of the boroxine can be confirmed using various analytical techniques:

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the boronic acid and the appearance of characteristic B-O-B stretching bands in the boroxine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the aromatic protons and the disappearance of the B(OH)2 proton signal in ¹H NMR. ¹¹B NMR will show a characteristic shift for the boron atoms in the boroxine ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the trimeric anhydride.

  • X-ray Crystallography: Can provide unambiguous structural confirmation of the cyclic trimer. The crystal structure of 4-carboxyphenylboronic acid itself has been reported, and it is noted that obtaining pure crystals of the acid can be challenging due to the tendency to form hydrates or dehydrate to the boroxine.[2][3][4]

Applications in Dynamic Covalent Chemistry

This compound is a key player in the field of dynamic covalent chemistry. The reversible formation of boronic esters with diols is a cornerstone of this area, allowing for the creation of self-healing materials, stimuli-responsive hydrogels, and dynamic combinatorial libraries.[5][6] The formation of the boroxine anhydride, in contrast, is typically considered an irreversible dehydration under the conditions employed for its synthesis. This distinction is crucial for designing systems where either reversible or irreversible linkages are desired.

Visualizations

The following diagrams illustrate the key transformations and relationships discussed in this guide.

G cluster_0 This compound Monomer cluster_1 This compound Anhydride (Boroxine) monomer anhydride monomer->anhydride - 3 H2O (Dehydration) anhydride->monomer + 3 H2O (Hydrolysis)

Caption: Reversible formation of this compound anhydride.

G cluster_0 Starting Materials cluster_1 Products cluster_2 Reaction Conditions boronic_acid This compound boronic_ester Boronic Ester boronic_acid->boronic_ester Reversible Condensation boroxine Boroxine (Anhydride) boronic_acid->boroxine Irreversible Dehydration diol Diol (e.g., ethylene (B1197577) glycol) diol->boronic_ester reversible_cond Aqueous/Protic Solvent Room Temperature reversible_cond->boronic_ester irreversible_cond Anhydrous Conditions Heat/Vacuum irreversible_cond->boroxine

Caption: Competing pathways: Reversible boronic ester vs. irreversible boroxine formation.

Conclusion

The formation of this compound anhydride, a cyclic trimer known as a boroxine, is a facile and often spontaneous process driven by the removal of water. Understanding the conditions that favor this transformation is crucial for researchers working with this versatile molecule. While the anhydride formation can be seen as a side reaction in some contexts, it can also be harnessed for the creation of stable, well-defined structures. The principles and protocols outlined in this guide provide a solid foundation for the intentional synthesis and characterization of this compound anhydride, enabling its effective use in a wide range of scientific and developmental applications.

References

Synthesis of 4-Carboxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Carboxyphenylboronic acid (4-CPBA) is a bifunctional organic compound of significant interest to researchers, scientists, and drug development professionals. Its unique structure, featuring both a carboxylic acid and a boronic acid moiety, makes it a versatile building block in a multitude of chemical syntheses. The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. This enables the construction of complex biaryl structures commonly found in active pharmaceutical ingredients (APIs) and advanced materials. The carboxylic acid group provides a handle for further derivatization, such as amidation or esterification, allowing for the integration of 4-CPBA into larger molecular frameworks. This guide provides an in-depth overview of common and effective synthesis routes to this important chemical intermediate.

Synthesis Routes and Methodologies

Several synthetic strategies have been developed for the preparation of 4-Carboxyphenylboronic acid. This guide details two primary, well-documented methods: the synthesis from 4-bromobenzoic acid via a protected intermediate and the oxidation of 4-tolylboronic acid. A third route, utilizing a Grignard reaction with a protected 4-halobenzoic acid, is also presented as a viable alternative.

Route 1: Synthesis from 4-Bromobenzoic Acid via Amide Protection

This multi-step approach involves the protection of the carboxylic acid functionality as an N,N-diisopropylamide, followed by a low-temperature lithium-halogen exchange, borylation, and subsequent deprotection to yield the final product. This method is reported to produce high yields.[1]

Experimental Protocol:

Step 1: Synthesis of 4-bromo-N,N-diisopropylbenzamide

  • To a solution of 4-bromobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (B109758), add thionyl chloride (1.5 equivalents).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dichloromethane and cool to 0°C.

  • Slowly add a solution of diisopropylamine (B44863) (1.2 equivalents) and a non-nucleophilic base like triethylamine (B128534) (1.5 equivalents) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-N,N-diisopropylbenzamide, which can be purified by chromatography or used directly in the next step.

Step 2: Synthesis of (4-(diisopropylcarbamoyl)phenyl)boronic acid

  • Dissolve 4-bromo-N,N-diisopropylbenzamide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to between -75°C and -80°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the low temperature.

  • Stir the mixture at this temperature for 30-60 minutes.

  • Add triisopropyl borate (B1201080) (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of an aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent like ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude boronic acid intermediate.

Step 3: Hydrolysis to 4-Carboxyphenylboronic acid [1]

  • Dissolve the crude (4-(diisopropylcarbamoyl)phenyl)boronic acid (e.g., 80g) in a mixture of THF (e.g., 200-400 mL) and water (e.g., 200-400 mL).[1]

  • Add lithium hydroxide (B78521) monohydrate (e.g., 16.2g - 20.2g) and stir the mixture at room temperature for 90-120 minutes.[1]

  • Monitor the reaction by thin-layer chromatography.

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with ether to remove diisopropylamine.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 4-5 with dilute hydrochloric acid, which will cause the product to precipitate.[1]

  • Collect the white solid by filtration.

  • The aqueous layer can be further extracted with ethyl acetate to recover more product.

  • Combine the solid precipitate and the extracted product, dry over anhydrous sodium sulfate, and concentrate to yield 4-Carboxyphenylboronic acid.[1]

Workflow Diagram:

G A 4-Bromobenzoic Acid B 4-Bromo-N,N-diisopropylbenzamide A->B Amidation C (4-(diisopropylcarbamoyl)phenyl)boronic acid B->C Lithiation & Borylation (-78°C) D 4-Carboxyphenylboronic Acid C->D Hydrolysis (LiOH)

Caption: Synthesis of 4-CPBA from 4-Bromobenzoic Acid.

Route 2: Oxidation of 4-Tolylboronic Acid

This method provides a more direct route to 4-Carboxyphenylboronic acid through the oxidation of the methyl group of 4-tolylboronic acid. Potassium permanganate (B83412) is a common and effective oxidizing agent for this transformation. This approach is analogous to the reported synthesis of 2-carboxyphenylboronic acid from 2-tolylboronic acid.

Experimental Protocol (Adapted for 4-isomer):

  • Dissolve 4-tolylboronic acid (1 equivalent) in a solution of aqueous sodium hydroxide (e.g., 50% aq. NaOH) and water at room temperature.

  • Heat the solution to approximately 50°C.

  • Prepare a solution of potassium permanganate (KMnO4) (approx. 2.3 equivalents) in water.

  • Add the KMnO4 solution in portions to the heated 4-tolylboronic acid solution over a period of about 1 hour, maintaining the temperature at 40-50°C.

  • After the addition is complete, keep the reaction mixture at 50°C for an additional 3 hours. The solution will turn green and then brown as manganese dioxide (MnO2) precipitates.

  • Cool the reaction mixture to 0°C and adjust the pH to 8 with concentrated hydrochloric acid.

  • Filter the mixture through a pad of Celite® to remove the precipitated MnO2.

  • Cool the filtrate to 0°C and further acidify dropwise with concentrated hydrochloric acid to a pH of 2.

  • The product will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Carboxyphenylboronic acid.

Workflow Diagram:

G A 4-Tolylboronic Acid B Potassium 4-boronobenzoate A->B Oxidation (KMnO4, NaOH, 50°C) C 4-Carboxyphenylboronic Acid B->C Acidification (HCl)

Caption: Synthesis of 4-CPBA by Oxidation.

Route 3: Grignard Reaction of a Protected 4-Halobenzoic Acid

This classic organometallic approach involves the formation of a Grignard reagent from a 4-halobenzoic acid derivative where the carboxylic acid is protected, typically as an ester. The Grignard reagent is then reacted with a boron electrophile, followed by deprotection.

Experimental Protocol:

Step 1: Esterification of 4-Bromobenzoic Acid

  • Suspend 4-bromobenzoic acid (1 equivalent) in methanol (B129727).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture. The product, methyl 4-bromobenzoate (B14158574), may precipitate and can be collected by filtration. Alternatively, the methanol can be removed under reduced pressure, and the residue can be taken up in an organic solvent, washed with a sodium bicarbonate solution and brine, dried, and concentrated.

Step 2: Grignard Reaction and Borylation

  • In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Dissolve methyl 4-bromobenzoate (1 equivalent) in anhydrous ether or THF and add a small portion to the magnesium to initiate the reaction (a crystal of iodine can be added to aid initiation).

  • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining solution of the ester dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to a low temperature (e.g., -78°C) and add triisopropyl borate (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

  • Quench the reaction by the slow addition of an aqueous acid (e.g., 1M HCl) at 0°C.

  • This step will both hydrolyze the borate ester to the boronic acid and the methyl ester to the carboxylic acid.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or chromatography to yield 4-Carboxyphenylboronic acid.

Workflow Diagram:

G A 4-Bromobenzoic Acid B Methyl 4-Bromobenzoate A->B Esterification C Grignard Reagent B->C Grignard Formation (Mg) D Boronate Ester Intermediate C->D Borylation E 4-Carboxyphenylboronic Acid D->E Hydrolysis

Caption: Grignard Route to 4-CPBA.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthesis routes for 4-Carboxyphenylboronic acid.

ParameterRoute 1: From 4-Bromobenzoic AcidRoute 2: Oxidation of 4-Tolylboronic AcidRoute 3: Grignard Reaction
Starting Material 4-Bromobenzoic Acid4-Tolylboronic Acid4-Bromobenzoic Acid
Key Reagents n-BuLi, Triisopropyl borate, LiOHKMnO4, NaOH, HClMg, Triisopropyl borate, HCl
Number of Steps 31 (plus workup)3
Reported Yield 95.8% - 98.2%[1]~76% (by analogy to 2-isomer)Variable
Purity High (based on yield claims)Good (recrystallization typical)Variable, requires purification
¹H NMR (DMSO-d₆) δ 5.91-6.56 (d, 2H), 6.67-7.83 (d, 2H), 10.49 (s, 1H)[1]Consistent with structureConsistent with structure
Mass Spec (M+) 167[1]166 (as free acid)166 (as free acid)
FT-IR (KBr, cm⁻¹) Bands for O-H, C=O, B-O stretchesBands for O-H, C=O, B-O stretchesBands for O-H, C=O, B-O stretches
¹³C NMR Consistent with structureConsistent with structureConsistent with structure

Note: Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and titration. Boronic acids have a tendency to form trimeric anhydrides (boroxines), which can be a common impurity.

Conclusion

The synthesis of 4-Carboxyphenylboronic acid can be achieved through several effective routes, each with its own advantages and considerations. The method starting from 4-bromobenzoic acid with amide protection offers very high yields but involves multiple steps, including cryogenic conditions. The oxidation of 4-tolylboronic acid is a more direct approach with good yields, though it requires careful control of reaction conditions to avoid over-oxidation. The Grignard route is a classic and versatile method, but requires strict anhydrous conditions and protection of the acidic carboxylic acid proton. The choice of the optimal synthesis route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the equipment and reagents available to the researcher. The information provided in this guide serves as a comprehensive resource for the synthesis of this valuable chemical building block.

References

An In-depth Technical Guide to the Moisture Sensitivity of 4-Boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Boronobenzoic acid, also known as 4-carboxyphenylboronic acid, is a bifunctional molecule of significant interest in organic synthesis, materials science, and pharmaceutical development. Its utility is rooted in the reactivity of its boronic acid and carboxylic acid moieties. However, the boronic acid group imparts a notable sensitivity to moisture, which can impact the material's stability, purity, and performance in downstream applications. This technical guide provides a comprehensive overview of the moisture sensitivity of this compound, detailing its interactions with water, potential degradation pathways, and recommended analytical methods for its characterization. Understanding these properties is critical for ensuring the material's quality and the reproducibility of experimental results.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for interpreting its behavior in the presence of moisture.

PropertyValueReference
Chemical Formula C₇H₇BO₄[1](--INVALID-LINK--)
Molecular Weight 165.94 g/mol [1](--INVALID-LINK--)
Appearance White to off-white powder[2](--INVALID-LINK--)
Melting Point ~238-240 °C (decomposes)[3](--INVALID-LINK--)
Solubility Soluble in water (25 g/L)[3](--INVALID-LINK--)

Interaction with Water: Hydration, Dehydration, and Degradation

The primary manifestation of moisture sensitivity in this compound involves hydration, dehydration to its anhydride (B1165640) form (a boroxine), and potential chemical degradation.

Hydration

In the presence of water, this compound can form crystalline hydrates. Research has identified the existence of a monohydrate and a quarter-hydrate . The formation of these hydrates is dependent on the crystallization solvent and ambient humidity, altering the solid-state structure of the compound.

Dehydration and Boroxine Formation

Like other boronic acids, this compound is prone to intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a reversible equilibrium, with the presence of water favoring the monomeric boronic acid.

G Dehydration of this compound to Boroxine cluster_0 This compound (Monomer) cluster_1 Boroxine (Trimer) cluster_2 Water 4-Boronobenzoic_Acid 3 x HOOC-Ph-B(OH)₂ Boroxine (HOOC-Ph-B-O)₃ 4-Boronobenzoic_Acid->Boroxine + Heat Boroxine->4-Boronobenzoic_Acid + H₂O Water 3 x H₂O Boroxine->Water - 3H₂O G Degradation Pathways of this compound in Aqueous Media Start This compound (HOOC-Ph-B(OH)₂) Protodeboronation Protodeboronation (+ H₂O) Start->Protodeboronation Oxidation Oxidation (+ [O]) Start->Oxidation Benzoic_Acid Benzoic Acid (HOOC-Ph-H) Protodeboronation->Benzoic_Acid Boric_Acid Boric Acid (B(OH)₃) Protodeboronation->Boric_Acid Phenolic_Byproducts Phenolic Byproducts Oxidation->Phenolic_Byproducts G Dynamic Vapor Sorption (DVS) Experimental Workflow Start Start Weigh_Sample Weigh 10-20 mg of This compound Start->Weigh_Sample Dry_Sample Dry at 0% RH, 25 °C (dm/dt ≤ 0.002 %/min) Weigh_Sample->Dry_Sample Sorption_Cycle Increase RH in steps (0% to 90%) Equilibrate at each step Dry_Sample->Sorption_Cycle Desorption_Cycle Decrease RH in steps (90% to 0%) Equilibrate at each step Sorption_Cycle->Desorption_Cycle Data_Analysis Generate Sorption/ Desorption Isotherms Desorption_Cycle->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes: Suzuki Coupling Protocol Using 4-Boronobenzoic Acid for the Synthesis of Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate. 4-Boronobenzoic acid (also known as 4-carboxyphenylboronic acid) is a particularly valuable reagent in this context, as it allows for the direct synthesis of biphenyl-4-carboxylic acid derivatives. These structures are key pharmacophores in numerous active pharmaceutical ingredients (APIs), most notably the "sartan" class of angiotensin II receptor blockers (ARBs) used to treat hypertension.[2][3] This document provides detailed protocols and application data for the Suzuki coupling of this compound and its derivatives with various aryl halides.

Core Application: Synthesis of Angiotensin II Receptor Blocker Precursors

A primary application of the Suzuki coupling with this compound derivatives is the synthesis of the biphenyl (B1667301) scaffold central to angiotensin II receptor blockers like Telmisartan and Valsartan.[2][4] These drugs are critical in the management of hypertension. They function by blocking the AT1 receptor within the Renin-Angiotensin System (RAS), preventing the vasoconstrictive effects of angiotensin II.[5] The biphenyl-4-carboxylic acid moiety is crucial for the binding affinity and oral bioavailability of these drugs.[4]

The Renin-Angiotensin System (RAS) and ARB Mechanism of Action

The Renin-Angiotensin System is a hormonal cascade that regulates blood pressure and fluid balance.[2][6] A simplified representation of this system and the point of intervention for ARBs is outlined below.

RAS_Pathway cluster_blood_vessel Blood & Liver cluster_kidney Kidney cluster_lungs Lungs cluster_adrenal Adrenal Gland cluster_target_tissues Target Tissues Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage by Renin Renin Renin Reduced_Flow Reduced Renal Blood Flow Reduced_Flow->Renin stimulates ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Secretion Na_Retention Na+ & H2O Retention Aldosterone->Na_Retention AT1R AT1 Receptor Vasoconstriction Vasoconstriction AT1R->Vasoconstriction BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_Retention->BP_Increase Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion by ACE Angiotensin_II->Aldosterone stimulates Angiotensin_II->AT1R  binds to ARB Angiotensin II Receptor Blockers (e.g., Telmisartan) ARB->AT1R  blocks

Caption: The Renin-Angiotensin System and the mechanism of action for Angiotensin II Receptor Blockers (ARBs).

Experimental Protocols

General Experimental Workflow

The Suzuki coupling reaction using this compound typically follows a standard workflow, which can be adapted based on the specific substrates and desired scale.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Aryl Halide, This compound, Catalyst, and Base in Flask solvent Add Degassed Solvent(s) reagents->solvent inert Establish Inert Atmosphere (e.g., N2 or Ar) solvent->inert heating Heat Reaction Mixture with Vigorous Stirring inert->heating monitoring Monitor Progress (TLC, LC-MS, GC) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up & Extraction cooling->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate Under Reduced Pressure drying->concentration purify Purify Crude Product (Column Chromatography or Recrystallization) concentration->purify

Caption: General experimental workflow for the Suzuki coupling reaction.

Protocol 1: Synthesis of Biphenyl-4-carboxylic Acid

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 4 mL Toluene, 1 mL Ethanol, and 1 mL of 2M K₂CO₃ solution).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the biphenyl-4-carboxylic acid.

Protocol 2: Green Synthesis in Aqueous Media

This protocol is adapted for a more environmentally friendly synthesis using a water-soluble catalyst in water.[7]

Materials:

  • 4-Bromobenzoic acid (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Water-soluble Palladium Catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.001 mmol, 0.1 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Distilled Water (5.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottomed flask, combine 4-bromobenzoic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), the water-soluble palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water.

  • Stir the mixture vigorously at room temperature under air for approximately 1.5 to 4 hours.[7]

  • Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.

  • Filter the precipitate and wash thoroughly with distilled water.

  • The crude product can be further purified by recrystallization if necessary.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki coupling of this compound or its derivatives with different aryl halides.

EntryAryl HalideBoronic Acid DerivativeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
14-Bromobenzoic acidPhenylboronic acidC₆₀-TEGs/PdCl₂ (0.05)K₂CO₃WaterRT4>90[7][8]
22-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline4-(Methoxycarbonyl)phenylboronic acidPd(PPh₃)₄Na₂CO₃THF/WaterReflux-80[2]
32-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline4-(Hydroxymethyl)phenylboronic acidPd(PPh₃)₄Na₂CO₃THF/WaterReflux-95[9]
42-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline4-Formylphenylboronic acidPd(PPh₃)₄Na₂CO₃THFReflux-90[3]
51-(4-Bromo-3-methylphenyl)pyrrolidin-2-one4-Carboxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/WaterReflux-64[6]
64-BromoacetophenonePhenylboronic acidPd(OAc)₂ / LigandCs₂CO₃DMF/Water100292[10]
7IodobenzenePhenylboronic acidPdCu@Ti₃C₂K₂CO₃Water80199[8]
8Bromobenzene4-Carboxyphenylboronic acidPd/NiF₂O₄K₂CO₃DMF/Water1000.592[4]

Note: RT = Room Temperature. The catalyst loading and reaction times can vary significantly based on the specific ligand, catalyst generation, and reactivity of the substrates.

Conclusion

The Suzuki coupling of this compound is a robust and versatile method for synthesizing biphenyl-4-carboxylic acids, which are crucial intermediates in the pharmaceutical industry. The reaction conditions can be tailored for various substrates, including less reactive aryl chlorides, and can be performed under environmentally benign aqueous conditions. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this powerful synthetic tool.

References

Application Notes and Protocols: Synthesis and Application of Metal-Organic Frameworks with 4-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable structure make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. The use of functionalized organic linkers allows for the tailoring of MOF properties for specific applications. 4-Carboxyphenylboronic acid is a bifunctional linker containing both a carboxylic acid group for coordination to metal centers and a boronic acid group, which can be exploited for targeted drug delivery and stimuli-responsive release.

This document provides detailed protocols for the synthesis of MOFs using 4-carboxyphenylboronic acid as a linker and discusses their potential applications in drug development, particularly in targeted cancer therapy.

Data Presentation

Table 1: Synthesis Parameters for 4-Carboxyphenylboronic Acid-Based MOFs
MOF DesignationMetal SaltMolar Ratio (Metal:Linker)SolventTemperature (°C)Time (h)
Zn-CBAZinc Acetate (B1210297) Dihydrate1:1DMF12024
Cd-CBACadmium Acetate Dihydrate1:1DMF10048
Ni-CBANickel Acetate Tetrahydrate1:1DMF15072

Note: The data presented in this table are representative examples based on typical solvothermal synthesis conditions for carboxylate-based MOFs and the findings of D'yakonov et al.[1][2]

Table 2: Physicochemical Properties of a Representative Cd-based MOF with 4-Carboxyphenylboronic Acid
PropertyValue
Crystal SystemHexagonal
Space GroupP6222
a (Å)14.4113
c (Å)13.0416
CoordinationCadmium is tetra-coordinated by oxygen atoms of the B(OH)₂ and COO⁻ moieties.[2]

Note: Data obtained from single-crystal X-ray diffraction of a Cd-based MOF synthesized with 4-carboxyphenylboronic acid.[2]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with 4-Carboxyphenylboronic Acid (Zn-CBA)

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • 4-Carboxyphenylboronic acid (C₇H₇BO₄)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Chloroform (B151607)

  • 20 mL scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc acetate dihydrate and 0.1 mmol of 4-carboxyphenylboronic acid in 10 mL of DMF.

  • Cap the vial tightly and sonicate the mixture for 15 minutes to ensure complete dissolution.

  • Place the vial in an oven preheated to 120°C for 24 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product by resuspending it in fresh DMF and centrifuging again. Repeat this step three times.

  • To activate the MOF, exchange the DMF solvent with a more volatile solvent. Suspend the product in 10 mL of ethanol and let it stand for 24 hours, replacing the ethanol every 8 hours.

  • Repeat the solvent exchange process with chloroform for another 24 hours.

  • Collect the final product by centrifugation and dry it in a vacuum oven at 150°C overnight.

Protocol 2: Characterization of the Synthesized MOF

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure:

    • Grind a small amount of the dried MOF powder into a fine, homogeneous powder.

    • Mount the powder on a sample holder.

    • Collect the PXRD pattern over a 2θ range of 5-50° with a step size of 0.02°.

    • Compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data if available.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Procedure:

    • Place 5-10 mg of the activated MOF sample into an alumina (B75360) crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area and pore volume of the MOF.

  • Procedure:

    • Degas approximately 100 mg of the activated MOF sample under vacuum at 150°C for at least 12 hours.

    • Perform a nitrogen adsorption-desorption measurement at 77 K.

    • Calculate the specific surface area from the linear part of the BET plot.

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal center.

  • Procedure:

    • Mix a small amount of the dried MOF sample with KBr powder and press it into a pellet.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Compare the spectrum of the MOF with that of the free 4-carboxyphenylboronic acid linker to identify shifts in the carboxylate and boronic acid vibrational bands.

Application Notes: Targeted Drug Delivery

MOFs synthesized with 4-carboxyphenylboronic acid possess a unique functionality that can be exploited for targeted drug delivery in cancer therapy. The boronic acid moiety has a strong affinity for cis-diol-containing molecules, such as sialic acid, which is often overexpressed on the surface of cancer cells.[3][4][5][6][7] This interaction can be utilized to achieve targeted delivery of chemotherapeutic drugs to tumor sites, thereby enhancing their efficacy and reducing systemic toxicity.

Proposed Application: pH-Responsive and Targeted Delivery of Doxorubicin (B1662922) to Cancer Cells

Doxorubicin (DOX) is a widely used anticancer drug that can be loaded into the pores of MOFs.[8][9][10][11][12][13][14] The acidic tumor microenvironment (pH ~6.5) can be used as a trigger for the release of the drug. The boronic acid group can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form, with the equilibrium shifting towards the anionic form at higher pH. This pH-dependent behavior, coupled with the potential degradation of the MOF structure in acidic conditions, can facilitate the controlled release of the encapsulated drug specifically at the tumor site.

Protocol 3: Doxorubicin Loading into Zn-CBA MOF

Materials:

  • Activated Zn-CBA MOF

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Disperse 10 mg of activated Zn-CBA MOF in 10 mL of a 1 mg/mL solution of DOX·HCl in deionized water.

  • Stir the suspension at room temperature for 24 hours in the dark.

  • Collect the DOX-loaded MOF (DOX@Zn-CBA) by centrifugation at 10,000 rpm for 15 minutes.

  • Wash the product with deionized water three times to remove any surface-adsorbed DOX.

  • Determine the amount of loaded DOX by measuring the absorbance of the supernatant at 480 nm using a UV-Vis spectrophotometer and comparing it to a standard calibration curve of DOX.

  • Calculate the drug loading content and encapsulation efficiency.

Protocol 4: In Vitro pH-Responsive Drug Release Study

Materials:

  • DOX@Zn-CBA

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO = 10 kDa)

  • Shaking incubator

Procedure:

  • Disperse 5 mg of DOX@Zn-CBA in 5 mL of PBS (pH 7.4 or pH 5.5).

  • Transfer the suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in 45 mL of the corresponding fresh PBS buffer.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh buffer.

  • Quantify the amount of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Plot the cumulative drug release percentage as a function of time.[11][15][16][17]

Visualizations

Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization Metal Salt Metal Salt Solvothermal Reaction Solvothermal Reaction Metal Salt->Solvothermal Reaction 4-Carboxyphenylboronic Acid 4-Carboxyphenylboronic Acid 4-Carboxyphenylboronic Acid->Solvothermal Reaction Solvent (DMF) Solvent (DMF) Solvent (DMF)->Solvothermal Reaction Washing & Centrifugation Washing & Centrifugation Solvothermal Reaction->Washing & Centrifugation Solvent Exchange Solvent Exchange Washing & Centrifugation->Solvent Exchange Activation (Drying) Activation (Drying) Solvent Exchange->Activation (Drying) Synthesized MOF Synthesized MOF Activation (Drying)->Synthesized MOF PXRD PXRD Synthesized MOF->PXRD TGA TGA Synthesized MOF->TGA BET BET Synthesized MOF->BET FTIR FTIR Synthesized MOF->FTIR

Caption: General workflow for the synthesis and characterization of MOFs.

Drug_Delivery_Mechanism cluster_targeting Targeting cluster_release Drug Release DOX@MOF-BA DOX-Loaded Boronic Acid MOF Binding Sialic Acid Binding DOX@MOF-BA->Binding Cancer Cell Cancer Cell (Sialic Acid Overexpression) Cancer Cell->Binding Internalization Internalization Binding->Internalization Acidic Endosome Acidic Endosome (pH < 6.5) Internalization->Acidic Endosome MOF Degradation MOF Degradation Acidic Endosome->MOF Degradation DOX Release Doxorubicin Release MOF Degradation->DOX Release Apoptosis Apoptosis DOX Release->Apoptosis

Caption: Proposed mechanism for targeted delivery and pH-responsive release of Doxorubicin.

References

Application Notes and Protocols: 4-Boronobenzoic Acid as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. 4-Boronobenzoic acid, with its dual functionality of a carboxylic acid for coordination with metal centers and a boronic acid group for post-synthetic modification or targeted interactions, presents a versatile building block for the design of functional MOFs. The boronic acid moiety is particularly attractive for its ability to form reversible covalent bonds with cis-diols, a feature widely exploited in the development of sensors for saccharides, glycoproteins, and other biologically relevant molecules. Furthermore, the inherent properties of the boronic acid group can be leveraged for applications in drug delivery and catalysis.

These application notes provide an overview of the use of this compound in the synthesis of MOFs and detail protocols for their synthesis, characterization, and application in sensing, with insights into their potential for drug delivery and catalysis.

Synthesis of a Zirconium-Based MOF using 4-Carboxyphenylboronic Acid as a Modulator (UiO-66-BA)

While MOFs exclusively using this compound as the primary linker are not extensively documented, its use as a modulator in the synthesis of well-established MOFs, such as the UiO-66 series, has been successfully demonstrated. This approach incorporates the boronic acid functionality into the MOF structure, making it available for further applications.

Experimental Protocol: Solvothermal Synthesis of Zr-UiO-66-BA

This protocol is adapted from a mixed-ligand approach for the synthesis of a nanoscale Zr-UiO-66 functionalized with boronic acid.[1][2]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • 4-Carboxyphenylboronic acid (4-H₂BBA)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 25 mL Teflon-lined autoclave, dissolve Zirconium(IV) chloride in N,N-Dimethylformamide (DMF).

  • Add terephthalic acid (as the primary ligand) and 4-carboxyphenylboronic acid (as the coordination modulator) to the solution.

  • Stir the mixture for five minutes to ensure homogeneity.

  • Seal the autoclave and heat it in an oven at a specified temperature for a designated period to allow for crystal formation.

  • After the reaction, cool the autoclave to room temperature.

  • Collect the resulting solid product by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a suitable solvent like ethanol (B145695) to remove unreacted precursors and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum at 100 °C for 12 hours to remove any residual solvent.[3]

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification and Activation ZrCl4 ZrCl₄ Mixing Mixing and Stirring ZrCl4->Mixing H2BDC Terephthalic Acid H2BDC->Mixing H2BBA 4-Carboxyphenylboronic Acid H2BBA->Mixing DMF DMF DMF->Mixing Heating Solvothermal Reaction (in Autoclave) Mixing->Heating Collection Collection (Centrifugation/Filtration) Heating->Collection Washing Washing (DMF, Ethanol) Collection->Washing Activation Activation (Heating under Vacuum) Washing->Activation Product Zr-UiO-66-BA MOF Activation->Product

Caption: Workflow for the solvothermal synthesis of Zr-UiO-66-BA.

Characterization Data

The successful synthesis and functionalization of the MOF can be confirmed through various characterization techniques.

PropertyMethodTypical Result for Zr-UiO-66-BAReference
Crystallinity & Phase PurityPXRDPeaks corresponding to the UiO-66 structure are observed.[1][2]
Functional GroupsFT-IRBands confirming the presence of both carboxylate and boronic acid groups.[1][2]
Thermal StabilityTGAStable up to a certain temperature, followed by decomposition.[1][2]
Boron Incorporation¹¹B NMRA peak confirming the presence of boron in the framework.[1][3]
Surface AreaBET231.0182 m²/g[3]

Application in Sensing: Glucose Detection

The boronic acid groups within the MOF structure can selectively bind to cis-diol-containing molecules like glucose, leading to a measurable change in a signal (e.g., electrochemical or optical). This forms the basis of MOF-based glucose sensors. A notable example is the modification of Zeolitic Imidazolate Framework-67 (ZIF-67) with 4-carboxyphenylboronic acid for glucose and glycated hemoglobin detection.[4]

Experimental Protocol: Electrochemical Glucose Sensing

This protocol outlines the general steps for fabricating a MOF-modified electrode for glucose sensing.

Materials:

  • Zr-UiO-66-BA or other boronic acid-functionalized MOF

  • Glassy carbon electrode (GCE)

  • Nafion solution (or other suitable binder)

  • Phosphate buffer solution (PBS) of desired pH

  • Glucose standards of varying concentrations

  • Electrochemical workstation

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with alumina (B75360) slurry, then sonicate in ethanol and deionized water to clean the surface.

    • Prepare a dispersion of the boronic acid-functionalized MOF in a suitable solvent (e.g., ethanol) with a small amount of Nafion solution.

    • Drop-cast a specific volume of the MOF dispersion onto the GCE surface and let it dry at room temperature.

  • Electrochemical Measurements:

    • Place the MOF-modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in an electrochemical cell containing PBS.

    • Record the cyclic voltammetry (CV) or differential pulse voltammetry (DPV) response of the electrode in the absence of glucose.

    • Add known concentrations of glucose to the PBS and record the change in the electrochemical signal.

    • Plot the calibration curve of the current response versus glucose concentration to determine the sensitivity and limit of detection.

Diagram of the Glucose Sensing Mechanism:

G cluster_mof MOF with Boronic Acid MOF MOF Framework BA Boronic Acid (-B(OH)₂) Complex Boronate Ester Complex BA->Complex Binding Glucose Glucose (cis-diol) Glucose->Complex Signal Electrochemical Signal Change Complex->Signal Generates

Caption: Reversible binding of glucose to boronic acid on the MOF.

Quantitative Data for Glucose Sensing
MOF SystemDetection RangeLimit of Detection (LOD)Reference
4-carboxyphenylboronic acid-modified ZIF-6750-500 mg dL⁻¹9.87 mg dL⁻¹[4]

Potential Applications in Drug Delivery and Catalysis

While specific studies on this compound-based MOFs for drug delivery and catalysis are emerging, the inherent properties of these materials suggest significant potential.

Drug Delivery

The porous nature of MOFs allows for the encapsulation of therapeutic agents. The boronic acid functionality can be exploited for targeted drug delivery to cells overexpressing sialic acid residues (a cis-diol) on their surface, a common feature of cancer cells. The drug loading capacity can be significant, although it is dependent on the specific MOF and drug molecule. For instance, some MOFs have shown high loading capacities for drugs like doxorubicin.

Diagram of Targeted Drug Delivery:

G cluster_drug_carrier Drug-Loaded MOF cluster_cell Target Cell MOF BA-MOF Cell Cancer Cell MOF->Cell Targeting & Binding Drug Drug Molecule Release Drug Release Cell->Release Internalization & SialicAcid Sialic Acid (cis-diol)

Caption: Targeted drug delivery to cancer cells via boronic acid-sialic acid interaction.

Catalysis

The Lewis acidic metal centers and the functional organic linkers in MOFs can act as catalytic sites. Zirconium-based MOFs, in particular, are known for their catalytic activity in various organic transformations. The incorporation of boronic acid groups can introduce new catalytic functionalities or modulate the existing ones. For example, they can act as co-catalysts or recognition sites to bring substrates in close proximity to the active metal centers.

Conclusion

This compound is a promising linker for the development of functional Metal-Organic Frameworks. Its incorporation, either as a primary linker or a modulator, endows the resulting MOFs with unique properties that are highly advantageous for applications in sensing, with significant potential in targeted drug delivery and catalysis. The detailed protocols and data presented in these application notes provide a foundation for researchers to explore and expand the use of this compound in the exciting field of MOF chemistry. Further research is encouraged to synthesize and characterize MOFs with a higher degree of this compound incorporation to fully unlock their potential.

References

Application Notes and Protocols: 4-Carboxyphenylboronic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxyphenylboronic acid (4-CPBA) has emerged as a versatile molecule in the design of advanced drug delivery systems. Its unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols makes it an invaluable tool for targeted and stimulus-responsive drug delivery. This property allows for the specific targeting of molecules such as sialic acids, which are often overexpressed on the surface of cancer cells, and for the development of glucose-responsive systems for conditions like diabetes.[1][2][3] Furthermore, the carboxylic acid group of 4-CPBA provides a convenient handle for conjugation to a variety of nanocarriers, including nanoparticles, micelles, and liposomes, through standard bioconjugation chemistries.[1][4]

These application notes provide a comprehensive overview of the use of 4-CPBA in drug delivery, including detailed experimental protocols and a summary of key quantitative data from recent studies.

Core Applications of 4-Carboxyphenylboronic Acid in Drug Delivery

  • Targeted Cancer Therapy: 4-CPBA serves as a targeting ligand for cancer cells that overexpress sialic acid residues on their surface glycoproteins.[1][5][6] This interaction facilitates the targeted delivery of therapeutic agents to tumor sites, enhancing efficacy while minimizing off-target toxicity.[2][7] Nanoparticles decorated with 4-CPBA have shown enhanced cellular internalization in cancer cells.[7][8]

  • pH-Responsive Drug Delivery: The boronic acid moiety of 4-CPBA can form boronate esters that are sensitive to changes in pH.[9][10] In the acidic tumor microenvironment (pH 6.2-6.9), these esters can be cleaved, triggering the release of the encapsulated drug.[11][12] This allows for site-specific drug release, improving the therapeutic index of anticancer drugs.[10]

  • Glucose-Responsive Insulin (B600854) Delivery: 4-CPBA-based systems can be designed to release insulin in response to changes in glucose concentration.[13][14] Glucose, a diol-containing molecule, can competitively bind to the boronic acid groups, displacing a loaded insulin derivative and leading to its release.[13][15] This "smart" delivery system has the potential to mimic the function of the pancreas in diabetic patients.[14]

Data Presentation: Physicochemical Properties of 4-CPBA Functionalized Nanoparticles

The following table summarizes the key quantitative data from various studies on 4-CPBA-based drug delivery systems. This allows for a comparative analysis of different nanoparticle formulations.

Nanoparticle TypeCore MaterialDrug(s)Particle Size (nm)Zeta Potential (mV)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
Rod-shaped nano-micellesCamptothecin-disulfide bond-PEG2000-4-carboxyphenylboronic acid and camptothecin-disulfide bond-gemcitabine conjugateCamptothecin (B557342), Gemcitabine (B846)Not ReportedNot ReportedNot ReportedNot Reported[8]
Fluorescent polymer nanoparticlesPoly(lactic acid)–poly(ethyleneimine) copolymerDoxorubicinNot ReportedNot ReportedNot ReportedNot Reported[9]
Chitosan (B1678972) nanoparticles (PBA-CS NPs)ChitosanDoxorubicin~200+15 to +25Not ReportedNot Reported[6]
Zinc oxide nanoparticles (ZnO-PBA-Chry)Zinc oxideChrysin (B1683763)Not ReportedNot Reported30.5644[12]
PTX/PBA NPsHydrophobic polyesters with pendent phenylboronic acid groups and hydrophilic PEGs terminated with dopaminePaclitaxel (PTX)~100-150Not ReportedNot Reported>90[10]

Signaling Pathways and Experimental Workflows

Targeted Drug Delivery and Apoptosis Induction

The targeted delivery of cytotoxic drugs to cancer cells using 4-CPBA-conjugated nanoparticles can initiate apoptosis through various signaling pathways. The binding of the 4-CPBA ligand to sialic acid on the cancer cell surface facilitates the internalization of the nanoparticle, leading to the release of the cytotoxic drug. This can trigger downstream signaling cascades that culminate in programmed cell death.[1]

Targeted_Drug_Delivery_Apoptosis cluster_0 Extracellular cluster_1 Intracellular Nanoparticle 4-CPBA Functionalized Nanoparticle Cancer_Cell Cancer Cell Membrane (Sialic Acid Overexpression) Nanoparticle->Cancer_Cell Binding Endosome Endosome Cancer_Cell->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape/ pH-triggered Release Apoptosis Apoptosis Signaling Cascade Drug_Release->Apoptosis Cell_Death Programmed Cell Death Apoptosis->Cell_Death

Figure 1: A potential signaling cascade initiated by 4-CPBA targeted drug delivery.

Experimental Workflow: Synthesis and Evaluation of 4-CPBA Conjugated Nanoparticles

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of 4-CPBA conjugated nanoparticles for targeted cancer therapy.[3]

Experimental_Workflow_Nanoparticles Start Start Synthesis Synthesis of Amine-Functionalized Nanoparticles Start->Synthesis Conjugation Conjugation of 4-CPBA to Nanoparticles Synthesis->Conjugation Activation Activation of 4-CPBA (EDC/Sulfo-NHS) Activation->Conjugation Purification Purification (Dialysis/Centrifugation) Conjugation->Purification Characterization Physicochemical Characterization (Size, Zeta, Morphology) Purification->Characterization Drug_Loading Drug Loading Characterization->Drug_Loading In_Vitro_Release In Vitro Drug Release Studies (pH 7.4 vs. 5.5) Drug_Loading->In_Vitro_Release Cell_Culture Cell Culture (Cancer vs. Normal Cells) In_Vitro_Release->Cell_Culture Cellular_Uptake Cellular Uptake Studies (FACS/Microscopy) Cell_Culture->Cellular_Uptake Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Cellular_Uptake->Cytotoxicity In_Vivo_Studies In Vivo Animal Studies (Tumor Model) Cytotoxicity->In_Vivo_Studies Biodistribution Biodistribution and Therapeutic Efficacy In_Vivo_Studies->Biodistribution End End Biodistribution->End

Figure 2: A typical workflow for developing and testing 4-CPBA-targeted nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of 4-CPBA Functionalized Chitosan Nanoparticles

This protocol describes the synthesis of 4-CPBA functionalized chitosan nanoparticles (PBA-CS NPs) using EDC/Sulfo-NHS chemistry.[3][6]

Materials:

  • Chitosan (low molecular weight)

  • 4-Carboxyphenylboronic acid (4-CPBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Purified water (Milli-Q or equivalent)

  • Dialysis tubing (MWCO appropriate for the nanoparticle size)

Procedure:

  • Preparation of Chitosan Nanoparticles (CS NPs): Prepare CS NPs using a suitable method such as ionic gelation with sodium tripolyphosphate (TPP).

  • Activation of 4-Carboxyphenylboronic Acid:

    • Dissolve 4-CPBA in the Activation Buffer to a final concentration of 1-5 mg/mL.

    • Freshly prepare solutions of EDC and Sulfo-NHS in cold Activation Buffer.

    • Add EDC and Sulfo-NHS to the 4-CPBA solution. A molar excess of EDC and Sulfo-NHS over 4-CPBA (e.g., 2:1 to 5:1) is recommended.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the stable Sulfo-NHS ester of 4-CPBA.[3]

  • Conjugation of Activated 4-CPBA to CS NPs:

    • Disperse the CS NPs in the Coupling Buffer to a concentration of 1-10 mg/mL.

    • Add the activated 4-CPBA solution from Step 2 to the CS NP suspension. The molar ratio of activated 4-CPBA to the amine groups on the nanoparticles should be optimized, but a starting point of 10:1 to 50:1 is suggested.[3]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[3]

  • Quenching and Purification:

    • Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted Sulfo-NHS esters.

    • Purify the PBA-CS NPs by dialysis against distilled water for 48 hours to remove unreacted 4-CPBA, EDC, Sulfo-NHS, and byproducts.[6] Alternatively, use centrifugation to pellet the nanoparticles, followed by resuspension in fresh buffer.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a general method for assessing the pH-responsive drug release from 4-CPBA functionalized nanoparticles.[10][11]

Materials:

  • Drug-loaded 4-CPBA functionalized nanoparticles

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetate Buffer or PBS, pH 5.5

  • Dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Sample Preparation:

    • Disperse a known amount of the drug-loaded nanoparticles in a specific volume of release medium (e.g., 1 mL of pH 7.4 PBS or pH 5.5 buffer).

  • Dialysis Setup:

    • Transfer the nanoparticle suspension into a dialysis bag.

    • Place the sealed dialysis bag into a larger container with a known volume of the corresponding release medium (e.g., 20 mL).

  • Incubation:

    • Incubate the setup at 37°C with gentle shaking.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the outer container.

    • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantification:

    • Determine the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release (%) versus time to obtain the drug release profile at different pH values.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol provides a method to evaluate the targeting efficiency of 4-CPBA functionalized nanoparticles using flow cytometry.[6]

Materials:

  • Fluorescently labeled 4-CPBA functionalized nanoparticles

  • Control (non-targeted) fluorescently labeled nanoparticles

  • Cancer cell line overexpressing sialic acid (e.g., HepG2, H22)[6]

  • Normal cell line (as a control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cells in 6-well plates at a suitable density and allow them to adhere overnight.

  • Incubation with Nanoparticles:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the fluorescently labeled nanoparticles (both targeted and non-targeted) at a specific concentration to the respective wells.

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C.[6]

  • Cell Harvesting:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

    • Detach the cells using Trypsin-EDTA.

    • Centrifuge the cell suspension and resuspend the cell pellet in PBS.

  • Flow Cytometry Analysis:

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

    • Compare the fluorescence intensity of cells treated with 4-CPBA functionalized nanoparticles to those treated with non-targeted nanoparticles and untreated controls.

Conclusion

4-Carboxyphenylboronic acid is a powerful and versatile molecule for the development of sophisticated drug delivery systems. Its ability to target cancer cells and respond to physiological stimuli like pH and glucose levels makes it a valuable tool for creating more effective and less toxic therapies.[1][2] The protocols and data presented in these application notes provide a foundation for researchers and scientists to design, synthesize, and evaluate novel 4-CPBA-based drug delivery platforms. Further research and optimization of these systems hold great promise for advancing the field of targeted and personalized medicine.

References

Application Notes and Protocols: 4-Boronobenzoic Acid as a Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boronobenzoic acid, also known as 4-carboxyphenylboronic acid, is a versatile organic compound that has garnered significant attention in the field of molecular recognition and sensing. Its utility as a fluorescent sensor stems from the unique ability of the boronic acid moiety to reversibly bind with cis-1,2- and 1,3-diols, which are common structural motifs in many biologically significant molecules, including saccharides and glycoproteins. This specific interaction can be harnessed to generate a fluorescent signal, providing a valuable tool for the detection and quantification of these analytes.

While this compound itself exhibits weak intrinsic fluorescence, it is frequently employed as a crucial component in the design of more complex fluorescent sensing systems. It can be used to functionalize fluorescent nanoparticles, such as carbon dots, or incorporated into larger molecular probes. The binding of a diol-containing analyte to the boronic acid group induces a change in the electronic environment of the system, leading to a modulation of the fluorescence output through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[1][2]

These application notes provide an overview of the principles, potential applications, and experimental protocols for utilizing this compound in fluorescent sensing, with a primary focus on the detection of saccharides.

Principle of Detection

The fundamental principle underlying the use of this compound as a fluorescent sensor is the reversible covalent interaction between the boronic acid group and a diol. In an aqueous environment, the boronic acid (a Lewis acid) exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The binding of a diol, such as a saccharide, to the boronic acid shifts this equilibrium towards the formation of a cyclic boronate ester. This structural change alters the electronic properties of the molecule, which in turn affects the fluorescence of an associated fluorophore.[2][3]

Two primary signaling mechanisms are often exploited:

  • Photoinduced Electron Transfer (PET): In many sensor designs, a fluorophore is linked to the this compound. In the unbound state, the boronic acid can act as a quencher, suppressing the fluorescence of the fluorophore via PET. Upon binding to a diol, the electron-donating ability of the boronic acid moiety is altered, inhibiting the PET process and leading to a "turn-on" fluorescence response.[4]

  • Intramolecular Charge Transfer (ICT): In other systems, the boronic acid group can influence the ICT characteristics of the fluorophore. The binding of a saccharide can modulate the electron-withdrawing or electron-donating properties of the boronic acid, causing a shift in the emission wavelength or a change in fluorescence intensity.[2][5][6]

Applications

The ability of this compound-based sensors to detect diol-containing molecules opens up a wide range of applications in various scientific disciplines:

  • Biomedical Research: Monitoring glucose levels is a critical application, with potential for developing continuous glucose monitoring systems for diabetes management.[7]

  • Drug Development: Assessing the glycosylation of proteins, which can be crucial for their function and efficacy as therapeutic agents.

  • Cell Biology: Imaging and tracking glycans on cell surfaces to understand their roles in cellular communication and disease progression.

  • Food Science: Determining the sugar content in food and beverages.

Quantitative Data

While this compound is often part of a larger sensor molecule, the binding affinities of the boronic acid moiety for various saccharides are a key determinant of the sensor's performance. The following table summarizes typical binding constant ranges for phenylboronic acids with common saccharides, which can serve as an estimate for systems involving this compound. The exact values will depend on the specific sensor design and experimental conditions.

Analyte (Saccharide)Typical Binding Constant (K) Range (M⁻¹)Notes
D-Fructose1,000 - 5,000Generally exhibits the highest affinity due to the presence of the furanose form with cis-diols.
D-Galactose100 - 1,000Moderate affinity.
D-Glucose10 - 200Lower affinity compared to fructose, as the predominant pyranose form has only one cis-diol at the C4 and C6 positions.
D-Mannose50 - 500Moderate affinity.
Sorbitol1,000 - 3,000High affinity due to its open-chain structure with multiple diol sites.[8]

Note: The pKa of 4-Carboxyphenylboronic acid is approximately 8.0. The binding affinity is pH-dependent, generally increasing with pH.[3]

Experimental Protocols

The following are generalized protocols for the use of a this compound-based fluorescent sensor for saccharide detection. It is crucial to optimize these protocols for the specific sensor and analyte of interest.

Protocol 1: In Vitro Saccharide Detection by Fluorescence Titration

This protocol describes the determination of the binding affinity of a this compound-based sensor for a specific saccharide.

Materials:

  • This compound-based fluorescent sensor

  • Saccharide of interest (e.g., D-glucose, D-fructose)

  • Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • High-purity water

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound sensor in a suitable solvent (e.g., DMSO or water).

    • Prepare a high-concentration stock solution of the saccharide in the chosen buffer.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the fluorometer appropriate for the sensor.

    • Add a known volume of the sensor stock solution to a cuvette and dilute with buffer to a final concentration that gives a stable and measurable fluorescence signal.

    • Record the initial fluorescence intensity (F₀).

    • Incrementally add small aliquots of the saccharide stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate (typically a few minutes).

    • Record the fluorescence intensity (F) after each addition.

  • Data Analysis:

    • Correct the fluorescence data for dilution effects.

    • Plot the change in fluorescence (F - F₀) or the ratio (F/F₀) as a function of the saccharide concentration.

    • Determine the binding constant (K) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Protocol 2: General Workflow for Cellular Imaging of Glycans

This protocol provides a general workflow for using a this compound-based fluorescent probe to visualize glycans in living cells.

Materials:

  • This compound-based fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured cells on a suitable imaging dish or slide

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells to the desired confluency in a suitable imaging vessel.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in cell culture medium. The optimal concentration should be determined empirically to maximize signal and minimize toxicity.

    • Remove the old medium from the cells and wash with PBS.

    • Incubate the cells with the probe-containing medium for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells several times with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the probe.

Signaling Pathway and Workflow Diagrams

Caption: PET-based sensing mechanism.

G Experimental Workflow for Fluorescence Titration Start Start Prepare_Solutions Prepare Sensor and Saccharide Stock Solutions Start->Prepare_Solutions Setup_Fluorometer Set up Fluorometer (Excitation/Emission λ) Prepare_Solutions->Setup_Fluorometer Measure_F0 Measure Initial Fluorescence of Sensor (F₀) Setup_Fluorometer->Measure_F0 Add_Saccharide Add Aliquot of Saccharide Solution Measure_F0->Add_Saccharide Equilibrate Mix and Equilibrate Add_Saccharide->Equilibrate Measure_F Measure Fluorescence (F) Equilibrate->Measure_F More_Additions More Additions? Measure_F->More_Additions More_Additions->Add_Saccharide Yes Analyze_Data Correct for Dilution and Plot Data More_Additions->Analyze_Data No Calculate_K Calculate Binding Constant (K) using a Binding Model Analyze_Data->Calculate_K End End Calculate_K->End

Caption: Fluorescence titration workflow.

Conclusion

This compound serves as a valuable building block for the development of fluorescent sensors for saccharides and other diol-containing compounds. While its intrinsic fluorescence may be limited, its ability to be incorporated into more complex sensor architectures allows for the creation of highly sensitive and selective detection systems. The protocols and principles outlined in these application notes provide a foundation for researchers to explore the potential of this compound in their specific sensing applications, from fundamental biochemical studies to the development of novel diagnostic tools. Further research and development in this area are poised to yield even more sophisticated and powerful boronic acid-based fluorescent sensors.

References

Application Notes and Protocols for the Polymerization of 4-Carboxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 4-carboxyphenylboronic acid (4-CPBA) derivatives and their applications in stimuli-responsive materials. Detailed protocols for polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT) and Suzuki Polycondensation, as well as the formulation of glucose-responsive hydrogels and drug-loaded nanoparticles, are provided.

Introduction

Polymers derived from 4-carboxyphenylboronic acid are a class of "smart" materials that exhibit responsiveness to specific biological signals, most notably the presence of glucose. This property stems from the reversible interaction between the boronic acid moiety and diols, such as those found in saccharides. This interaction has led to the development of innovative platforms for a range of biomedical applications, including:

  • Glucose-Sensing: The binding of glucose to the boronic acid groups can induce changes in the polymer's physical properties, such as swelling or fluorescence, providing a basis for glucose monitoring systems.

  • Drug Delivery: Glucose-responsive polymers can be designed to release therapeutic agents, such as insulin (B600854), in a controlled manner in response to elevated glucose levels.[1][2] This allows for the development of self-regulating "closed-loop" delivery systems.

  • Hydrogels for Tissue Engineering: The dynamic and reversible nature of the boronic acid-diol interaction can be utilized to create self-healing and injectable hydrogels for cell encapsulation and tissue regeneration.

This document details the synthesis and characterization of polymers from 4-CPBA derivatives and their formulation into functional materials.

Polymerization Methodologies

Two primary methods for the polymerization of 4-CPBA derivatives are presented: RAFT polymerization for vinyl monomers and Suzuki polycondensation for the synthesis of conjugated polymers.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, low polydispersity, and high end-group fidelity. For boronic acid-containing monomers, a derivative such as 4-vinylphenylboronic acid (4-VBA) is often used.

This protocol is adapted from the homopolymerization of 4-VBA.[3][4]

Materials:

  • 4-Vinylphenylboronic acid (4-VBA) (monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (B91453) (solvent)

  • Diethyl ether (precipitation solvent)

Procedure:

  • In a Schlenk tube, dissolve 4-VBA (e.g., 500 mg, 3.38 mmol), DDMAT (e.g., 24.6 mg, 0.067 mmol), and AIBN (e.g., 2.7 mg, 0.017 mmol) in 1,4-dioxane (e.g., 2 mL). The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is typically in the range of 50:1:0.25.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the tube with nitrogen or argon and seal.

  • Place the Schlenk tube in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the final molecular weight and monomer conversion.

  • To quench the reaction, expose the mixture to air and cool to room temperature.

  • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

  • Collect the polymer precipitate by filtration or centrifugation.

  • Wash the polymer with fresh diethyl ether to remove unreacted monomer and initiator fragments.

  • Dry the polymer under vacuum at room temperature to a constant weight.

Characterization:

The resulting poly(4-vinylphenylboronic acid) (P(4-VBA)) should be characterized by:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the polymer structure and determine monomer conversion.

ParameterValueReference
Monomer4-Vinylphenylboronic acid (4-VBA)[3][4]
RAFT AgentDDMAT[3][4]
InitiatorAIBN[3][4]
Solvent1,4-Dioxane[3][4]
Temperature70°C[3][4]
PDI (Đ)≤ 1.25[3][4]
Suzuki Polycondensation

Suzuki polycondensation is a powerful method for synthesizing conjugated polymers. This reaction involves the palladium-catalyzed cross-coupling of a dihaloaromatic monomer with an aromatic diboronic acid or ester monomer. For the polymerization of a 4-CPBA derivative, a dihalo-functionalized comonomer is required.

This protocol provides a general procedure for the synthesis of a copolymer incorporating a 4-carboxyphenylboronic acid derivative.

Materials:

  • 4-Carboxyphenylboronic acid derivative (e.g., pinacol (B44631) ester)

  • Dihaloaromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)

  • Base (e.g., aqueous K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, THF, or a biphasic mixture with water)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system.

Procedure:

  • In a Schlenk flask, combine the 4-carboxyphenylboronic acid derivative (1.0 eq), the dihaloaromatic comonomer (1.0 eq), and the palladium catalyst (e.g., 1-2 mol%).

  • Add the solvent and the aqueous base solution. If using a phase-transfer catalyst, add it at this stage.

  • Degas the mixture by bubbling with nitrogen or argon for at least 30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) under a positive pressure of inert gas.

  • Stir the reaction vigorously for 24-48 hours. The progress of the polymerization can be monitored by GPC.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone.

  • Collect the polymer by filtration and wash it extensively with water and methanol to remove residual catalyst and salts.

  • Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally the desired solvent like chloroform (B151607) or THF) to remove oligomers and impurities.

  • Dry the purified polymer under vacuum.

Note: Specific data is highly dependent on the monomers and reaction conditions used.

ParameterTypical Range
Number-Average Molecular Weight (Mn) 10,000 - 100,000 g/mol
Polydispersity Index (PDI) 1.5 - 3.0
Yield 70 - 95%

Applications and Protocols

Glucose-Responsive Hydrogels

Polymers containing 4-carboxyphenylboronic acid can be crosslinked to form hydrogels that exhibit swelling or degradation in response to glucose.

This protocol describes the formation of a hydrogel from a 4-CPBA-functionalized polymer and a diol-containing polymer, such as polyvinyl alcohol (PVA).

Materials:

  • Polymer containing 4-carboxyphenylboronic acid (synthesized as described above)

  • Polyvinyl alcohol (PVA)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glucose solutions of varying concentrations

Procedure:

  • Prepare a solution of the 4-CPBA-containing polymer in PBS (e.g., 5-10 wt%).

  • Prepare a solution of PVA in PBS (e.g., 5-10 wt%). Heating may be required to dissolve the PVA.

  • Mix the two polymer solutions at a desired ratio (e.g., 1:1 v/v). Gelation should occur upon mixing due to the formation of boronate ester crosslinks.

  • Allow the hydrogel to equilibrate in PBS for 24 hours.

  • Prepare hydrogel discs of a known weight and dimension.

  • Immerse the discs in PBS (pH 7.4) containing different concentrations of glucose (e.g., 0 mM, 5 mM, 10 mM, 20 mM).

  • At regular time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them.

  • The swelling ratio is calculated as: Swelling Ratio = (Wt - Wd) / Wd where Wt is the weight of the swollen hydrogel at time t, and Wd is the weight of the dry hydrogel.

ParameterDescriptionTypical ValueReference
Swelling Ratio (in 0 mM glucose) Equilibrium swelling in the absence of glucose.Varies with polymer composition[5]
Swelling Ratio (in 20 mM glucose) Equilibrium swelling in the presence of high glucose.Typically higher than in 0 mM glucose[5]
Insulin Entrapment Efficiency The percentage of insulin successfully loaded into the hydrogel.~90%[6]
Drug-Loaded Nanoparticles for Targeted Delivery

Amphiphilic block copolymers containing a 4-CPBA block can self-assemble in aqueous solution to form micelles or nanoparticles. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell, decorated with boronic acid moieties, can facilitate targeting to cells with overexpressed sialic acid residues on their surface.[1]

This protocol describes the preparation of drug-loaded nanoparticles from a pre-synthesized amphiphilic block copolymer containing a 4-CPBA block.

Materials:

  • Amphiphilic block copolymer (e.g., P(4-VBA)-b-PCL)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., THF, DMF)

  • Water or buffer solution

Procedure:

  • Dissolve the block copolymer and the hydrophobic drug in a water-miscible organic solvent.

  • Add the organic solution dropwise to a vigorously stirring aqueous solution.

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Stir the solution for several hours to allow for the complete evaporation of the organic solvent.

  • Purify the nanoparticle suspension by dialysis against water or buffer to remove the free drug and residual solvent.

  • The nanoparticle size and morphology can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

  • The drug loading content and encapsulation efficiency can be determined using UV-Vis spectroscopy or HPLC after disrupting the nanoparticles with a suitable solvent.

ParameterDescriptionTypical ValueReference
Nanoparticle Size (Diameter) The average hydrodynamic diameter of the nanoparticles.100 - 200 nm[2][7]
Drug Loading Capacity (DLC) The weight percentage of the drug in the nanoparticles.10 - 25%[2][7]
Encapsulation Efficiency (EE) The percentage of the initial drug that is successfully encapsulated.50 - 90%[6]

Visualizations

Experimental Workflow for RAFT Polymerization

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification cluster_analysis Characterization reagents Combine Monomer (4-VBA), RAFT Agent (DDMAT), & Initiator (AIBN) in Solvent degas Freeze-Pump-Thaw Cycles (3x) reagents->degas seal Backfill with N2/Ar & Seal degas->seal polymerize Heat at 70°C (4-24 hours) seal->polymerize quench Cool & Expose to Air polymerize->quench precipitate Precipitate in Cold Diethyl Ether quench->precipitate wash Wash with Diethyl Ether precipitate->wash dry Dry under Vacuum wash->dry gpc GPC (Mn, Mw, PDI) dry->gpc nmr NMR (Structure, Conversion) dry->nmr Glucose_Response cluster_hydrogel Hydrogel System (Low Glucose) cluster_stimulus Stimulus cluster_response Response Mechanism cluster_outcome Outcome hydrogel Crosslinked Hydrogel (Boronate Ester Bonds) drug Encapsulated Drug (e.g., Insulin) binding Competitive Binding of Glucose to Boronic Acid hydrogel->binding glucose Increased Glucose Concentration glucose->binding cleavage Cleavage of Boronate Ester Crosslinks binding->cleavage swelling Hydrogel Swelling/ Degradation cleavage->swelling release Controlled Release of Drug swelling->release

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of biaryl compounds utilizing 4-boronobenzoic acid, also known as 4-carboxyphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its dual functionality, possessing both a carboxylic acid group and a boronic acid moiety.[1] The primary method highlighted is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used palladium-catalyzed carbon-carbon bond formation reaction.[2][3]

Introduction

Biaryl scaffolds are fundamental structural motifs present in numerous pharmaceuticals, agrochemicals, and advanced materials.[2] The synthesis of biaryl carboxylic acids is particularly relevant in drug development, as this moiety is a key component in several important drug classes, including angiotensin II receptor antagonists (sartans). This compound serves as a critical intermediate, allowing for the direct and efficient incorporation of a benzoic acid functional group into a variety of aromatic systems.[1]

The Suzuki-Miyaura reaction offers a powerful tool for synthesizing these compounds due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide array of reactants.[4]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, this compound) with an organohalide. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n pdiilx Ar-Pd(II)L_n-X pd0->pdiilx Oxidative Addition pdiilr Ar-Pd(II)L_n-Ar' pdiilx->pdiilr Transmetalation pdiilr->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pdiilr->product aryl_halide Ar-X aryl_halide->pdiilx boronic_acid Ar'-B(OH)₂ (this compound) boronic_acid->pdiilr base Base base->pdiilr Activates Boronic Acid

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Researchers should optimize reaction conditions for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Aqueous Media

This protocol is adapted from a procedure for the coupling of 4-bromobenzoic acid and phenylboronic acid and is suitable for a variety of aryl bromides and iodides.[1][5]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 4-iodotoluene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Distilled water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and palladium(II) acetate (0.1 mol%).

  • Add distilled water (5.0 mL) to the flask.

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere for 1.5 to 6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the precipitate and wash with distilled water.

  • Alternatively, for non-precipitating products, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to yield the pure biaryl carboxylic acid.

Protocol 2: Synthesis of 4'-Methylbiphenyl-4-carboxylic acid

This protocol provides a specific example for the synthesis of 4'-methylbiphenyl-4-carboxylic acid.[6]

Materials:

  • 4-Bromobenzoic acid (0.5 mmol)

  • p-Tolylboronic acid (0.75 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.25 mol%, 0.28 mg)

  • Diisopropylamine (B44863) ((i-Pr)₂NH) (1.0 mmol)

  • Water (1.0 mL)

  • Brine solution

  • Ethyl acetate

Procedure:

  • In a sealed tube, combine 4-bromobenzoic acid (0.5 mmol), p-tolylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%).

  • Add water (1.0 mL) to the mixture.

  • Heat the sealed tube to 100 °C and stir.

  • Monitor the reaction for completion using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add brine (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and concentrate under vacuum.

  • Purify the crude product by short column chromatography on silica gel to isolate 4'-methylbiphenyl-4-carboxylic acid.

experimental_workflow start Start reactants Combine Reactants: - this compound - Aryl Halide - Pd Catalyst - Base start->reactants solvent Add Solvent (e.g., Water or aq. mixture) reactants->solvent reaction Stir at specified Temperature and Time solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Quench Reaction - Extraction with Organic Solvent monitoring->workup Complete purification Purification: - Column Chromatography or Recrystallization workup->purification characterization Characterization of Product (NMR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for biaryl synthesis.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound (or its precursors in analogous reactions) with various aryl halides.

EntryAryl HalideThis compound DerivativeCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromobenzoic acidPhenylboronic acidPd(OAc)₂ (0.1)K₂CO₃H₂ORT1.595[5]
24-Chlorobenzoic acidPhenylboronic acidPd(OAc)₂ (1)K₂CO₃H₂ORT675[5]
34-Iodobenzoic acidPhenylboronic acidPd(OAc)₂ (0.1)K₂CO₃H₂ORT1.597[5]
44-Bromoanisole4-Carboxyphenylboronic acidPd(OAc)₂ (0.1)K₂CO₃H₂ORT1.596[5]
54-Bromotoluene4-Carboxyphenylboronic acidPd(OAc)₂ (0.1)K₂CO₃H₂ORT1.594[5]
64-Bromobenzonitrile4-Carboxyphenylboronic acidPd(OAc)₂ (0.1)K₂CO₃H₂ORT1.592[5]
74-Bromobenzoic acidp-Tolylboronic acidPd(OAc)₂ (0.25)(i-Pr)₂NHH₂O100->95 (implied)[6]

Note: RT = Room Temperature. Yields are for isolated products.

Applications in Drug Development

The biaryl carboxylic acid motif synthesized using this compound is a privileged structure in medicinal chemistry. Its presence is crucial for the biological activity of many drugs. For instance, this structural unit is central to the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor blockers (ARBs). The ability to efficiently synthesize a diverse library of these compounds using the Suzuki-Miyaura reaction is highly valuable for lead optimization and structure-activity relationship (SAR) studies in drug discovery programs.

drug_development_logic cluster_synthesis Synthesis cluster_development Drug Development building_block This compound (Key Building Block) suzuki Suzuki-Miyaura Coupling building_block->suzuki library Library of Biaryl Carboxylic Acids suzuki->library sar Structure-Activity Relationship (SAR) Studies library->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Figure 3: Role of this compound in drug development.

Conclusion

This compound is a highly effective and strategic building block for the synthesis of biaryl-4-carboxylic acid derivatives. The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway to these valuable compounds, which are prominent in medicinal chemistry and materials science. The protocols and data presented herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Functionalization of Polymers with 4-Carboxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with 4-carboxyphenylboronic acid (4-CPBA) has emerged as a versatile strategy in the development of advanced materials for a range of biomedical applications. The unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides and glycoproteins, makes these polymers highly responsive to their biological environment.[1][2][3] This responsiveness is particularly valuable in the design of "smart" systems for targeted drug delivery, glucose sensing, and affinity-based separations.[1][4][5] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of 4-CPBA functionalized polymers.

Applications

Glucose-Responsive Drug Delivery

Polymers functionalized with 4-CPBA can be engineered into nanoparticles or hydrogels for the glucose-triggered release of therapeutic agents, most notably insulin (B600854).[6][7][8][9] In a hyperglycemic environment, glucose competitively binds to the boronic acid moieties, leading to a change in the polymer's properties, such as swelling or disassembly of micelles, which in turn triggers the release of the encapsulated drug.[6][7]

Targeted Drug Delivery to Sialic Acid-Rich Tissues

The overexpression of sialic acid on the surface of cancer cells presents a target for active drug delivery. 4-CPBA functionalized polymers can selectively bind to these sialic acid residues, enhancing the accumulation of anticancer drugs at the tumor site.

Affinity Chromatography and Glycoprotein Enrichment

The reversible interaction between boronic acid and diols can be exploited for the separation and enrichment of glycoproteins from complex biological samples.[1] 4-CPBA functionalized polymers can be used as the stationary phase in affinity chromatography to capture and then release glycoproteins by altering the pH or introducing a competing sugar.

Experimental Protocols

Protocol 1: Functionalization of Amine-Containing Polymers with 4-Carboxyphenylboronic Acid via EDC/NHS Coupling

This protocol describes the covalent attachment of 4-CPBA to a polymer backbone containing primary or secondary amine groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Amine-containing polymer (e.g., Poly(amidoamine) (PAMAM), Chitosan, Poly(ethylene glycol)-amine)

  • 4-Carboxyphenylboronic acid (4-CPBA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Activation of 4-Carboxyphenylboronic Acid:

    • Dissolve 4-CPBA in MES buffer at a concentration of 10 mg/mL.

    • Add EDC (1.5 molar equivalents to 4-CPBA) and NHS (1.5 molar equivalents to 4-CPBA) to the 4-CPBA solution.

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid group of 4-CPBA.

  • Coupling Reaction:

    • Dissolve the amine-containing polymer in PBS (pH 7.4) at a concentration of 10 mg/mL.

    • Add the activated 4-CPBA solution dropwise to the polymer solution while stirring. The molar ratio of 4-CPBA to amine groups on the polymer can be varied to control the degree of functionalization. A common starting point is a 2:1 molar ratio of 4-CPBA to amine groups.

    • Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off (MWCO) to remove unreacted reagents and byproducts.

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours.

    • Lyophilize the purified polymer solution to obtain the 4-CPBA functionalized polymer as a white powder.

  • Characterization:

    • ¹H NMR Spectroscopy: Confirm the successful conjugation by the appearance of characteristic aromatic proton peaks from the phenylboronic acid group (typically in the range of 7.5-8.0 ppm). The degree of functionalization can be estimated by comparing the integration of these peaks to a characteristic peak of the polymer backbone.

    • FT-IR Spectroscopy: Look for the appearance of new amide bond peaks (around 1650 cm⁻¹) and changes in the carboxylic acid and amine regions.

    • UV-Vis Spectroscopy: Quantify the amount of conjugated 4-CPBA by measuring the absorbance at its characteristic wavelength (around 245 nm).

G cluster_activation Activation of 4-CPBA cluster_coupling Coupling to Polymer cluster_purification Purification CPBA 4-Carboxyphenylboronic acid EDC_NHS EDC + NHS in MES Buffer (pH 6.0) CPBA->EDC_NHS 30 min, RT Activated_CPBA NHS-activated 4-CPBA EDC_NHS->Activated_CPBA Polymer Amine-containing Polymer in PBS (pH 7.4) Reaction Coupling Reaction Polymer->Reaction Activated_CPBA_input->Reaction Functionalized_Polymer 4-CPBA Functionalized Polymer Reaction->Functionalized_Polymer 4-12 h, RT Dialysis Dialysis vs. DI Water Functionalized_Polymer_input->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Purified_Polymer Purified Polymer (Powder) Lyophilization->Purified_Polymer

Protocol 2: Preparation of Glucose-Responsive Micelles for Insulin Delivery

This protocol outlines the formulation of self-assembled micelles from an amphiphilic block copolymer functionalized with 4-CPBA and the subsequent loading of insulin.

Materials:

  • 4-CPBA functionalized amphiphilic block copolymer (e.g., 4-CPBA-PEG-b-PLA)

  • Insulin

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe filter (0.22 µm)

Procedure:

  • Micelle Formation:

    • Dissolve the 4-CPBA functionalized block copolymer in a water-miscible organic solvent (e.g., DMSO, DMF) at a concentration of 10 mg/mL.

    • Add the polymer solution dropwise to a vigorously stirring aqueous solution (e.g., PBS pH 7.4).

    • Continue stirring for 2-4 hours to allow for the self-assembly of micelles and the evaporation of the organic solvent.

    • Filter the micelle solution through a 0.22 µm syringe filter to remove any aggregates.

  • Insulin Loading:

    • Dissolve insulin in a slightly acidic aqueous solution (e.g., 0.01 M HCl) to a concentration of 2 mg/mL.

    • Add the insulin solution to the prepared micelle solution at a desired weight ratio (e.g., 1:5 insulin to polymer).

    • Gently stir the mixture at 4°C overnight to allow for the encapsulation of insulin within the micelle core.

  • Purification and Characterization:

    • Remove unloaded insulin by dialysis or size exclusion chromatography.

    • Dynamic Light Scattering (DLS): Determine the size distribution and polydispersity index (PDI) of the insulin-loaded micelles.

    • Transmission Electron Microscopy (TEM): Visualize the morphology of the micelles.

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantify the amount of encapsulated insulin using a suitable protein assay (e.g., BCA assay) after disrupting the micelles with a suitable solvent.

      • DLC (%) = (Weight of loaded drug / Weight of polymer and drug) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • In Vitro Glucose-Responsive Insulin Release:

    • Place a known amount of the insulin-loaded micelle solution in a dialysis bag.

    • Immerse the dialysis bag in release media (PBS, pH 7.4) containing different concentrations of glucose (e.g., 0 mM, 5 mM, and 20 mM) representing normoglycemic and hyperglycemic conditions.

    • At predetermined time intervals, withdraw aliquots from the release media and replace with fresh media.

    • Quantify the amount of released insulin in the aliquots using a suitable analytical method (e.g., HPLC, ELISA).

G cluster_micelle_formation Micelle Formation cluster_loading Insulin Loading cluster_release Glucose-Responsive Release Polymer_Sol 4-CPBA functionalized block copolymer in organic solvent Self_Assembly Self-Assembly Polymer_Sol->Self_Assembly Aqueous_Phase Aqueous solution (PBS) Aqueous_Phase->Self_Assembly Micelles Empty Micelles Self_Assembly->Micelles Insulin_Sol Insulin Solution Incubation Incubation (4°C) Insulin_Sol->Incubation Micelles_input->Incubation Loaded_Micelles Insulin-Loaded Micelles Incubation->Loaded_Micelles Release Competitive Binding Loaded_Micelles_input->Release Glucose Glucose Glucose->Release Released_Insulin Released Insulin Release->Released_Insulin

Data Presentation

Table 1: Quantitative Data for 4-CPBA Functionalized Polymers

Polymer BackboneFunctionalization MethodMolar Ratio (4-CPBA:Amine)Degree of Functionalization (%)Reference
Poly(amido amine) G5EDC/NHS Coupling2:185[10]
ChitosanEDC/NHS Coupling1.5:165Fictional Example
PEG-NH₂EDC/NHS Coupling3:1>95[11]

Table 2: Characteristics of Insulin-Loaded 4-CPBA Functionalized Micelles

Polymer SystemSize (nm)Polydispersity Index (PDI)Drug Loading Content (%)Encapsulation Efficiency (%)Reference
4-CPBA-PEG-b-PLA120 ± 150.188.275Fictional Example
4-CPBA-PCL-b-PEG150 ± 200.216.568Fictional Example

Signaling Pathway

G

Conclusion

The functionalization of polymers with 4-carboxyphenylboronic acid offers a powerful platform for the development of intelligent biomaterials. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the fields of drug delivery and biotechnology. The ability to precisely tune the properties of these polymers opens up exciting possibilities for creating highly effective and targeted therapeutic and diagnostic systems. Further research and optimization of these systems will undoubtedly lead to significant advancements in personalized medicine.

References

Application Notes and Protocols: 4-Boronobenzoic Acid for Saccharide Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boronobenzoic acid and its derivatives have emerged as versatile tools in the field of molecular recognition, particularly for the detection and quantification of saccharides. The unique ability of the boronic acid moiety to form reversible covalent bonds with cis-1,2- and 1,3-diols, which are structural hallmarks of carbohydrates, forms the basis of this recognition. When integrated into a fluorescent probe, this binding event can be translated into a measurable optical signal, enabling the development of sophisticated sensors for various applications, from basic research to clinical diagnostics.

These application notes provide a comprehensive overview of the principles, quantitative data, and detailed experimental protocols for utilizing this compound-based systems for saccharide recognition.

Principle of Recognition and Signaling Mechanisms

The core principle of saccharide recognition by this compound lies in the formation of a cyclic boronate ester between the boronic acid and the diol groups of a saccharide. This interaction is dynamic and pH-dependent, with binding affinity generally increasing in more alkaline conditions. The formation of the boronate ester alters the electronic properties of the boron center, which in turn modulates the photophysical properties of an attached fluorophore. Several signaling mechanisms are commonly employed:

  • Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, a tertiary amine is positioned in proximity to the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen atom quenches the fluorescence of the nearby fluorophore through PET. Upon saccharide binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair. This interaction suppresses the PET process, resulting in a significant increase in fluorescence intensity.[1][2][3]

  • Intramolecular Charge Transfer (ICT): In ICT-based sensors, the boronic acid group is part of a donor-pi-acceptor (D-π-A) chromophore. The binding of a saccharide alters the electron-withdrawing or electron-donating properties of the boronic acid moiety, thereby modulating the ICT character of the fluorophore and causing a shift in the emission wavelength or a change in fluorescence intensity.[4]

Data Presentation: Saccharide Binding Affinities

The binding affinity of boronic acids for saccharides is a critical parameter for sensor design and application. The association constant (Kₐ) or dissociation constant (K𝘥) quantifies this affinity. The following tables summarize representative binding data for phenylboronic acid derivatives with various saccharides. It is important to note that binding affinities are highly dependent on the specific structure of the boronic acid, the saccharide, and the experimental conditions (e.g., pH, solvent).

Table 1: Apparent Association Constants (Kₐ) of Isoquinolinylboronic Acids with Selected Saccharides at pH 7.4

Boronic Acid DerivativeKₐ (M⁻¹) for D-FructoseKₐ (M⁻¹) for D-GlucoseKₐ (M⁻¹) for D-Sorbitol
4-Isoquinolinylboronic acid2170251001
5-Isoquinolinylboronic acid1432422934
6-Isoquinolinylboronic acid1353281620
8-Isoquinolinylboronic acid1493461588

Data from Wang, B. et al. (2007). Note: While not 4-carboxyphenylboronic acid, these values for closely related aromatic boronic acids at physiological pH provide a useful comparison of relative affinities for different saccharides.

Table 2: Dissociation Constants (K𝘥) of Stilbene-4-boronic Acid Derivatives with Saccharides

SaccharideK𝘥 (mM) for STBA¹K𝘥 (mM) for DSTBA²K𝘥 (mM) for CSTBA³
D-Fructose0.50.60.4
D-Galactose6.37.15.9
D-Glucose10.012.19.2

¹ STBA: Stilbene-4-boronic acid ² DSTBA: 4'-Dimethylaminostilbene-4-boronic acid ³ CSTBA: 4'-Cyanostilbene-4-boronic acid Data adapted from DiCesare, N., & Lakowicz, J. R. (2001).[4] Conditions: pH 8.0 in a 2:1 phosphate (B84403) buffer/methanol solution.

Visualizations

G Figure 1: Boronic Acid-Diol Binding Equilibrium BoronicAcid Boronic Acid (Trigonal, sp²) Diol Saccharide (cis-Diol) BoronateEster Cyclic Boronate Ester (Tetrahedral, sp³) BoronicAcid->BoronateEster + Diol->BoronateEster Water 2 H₂O BoronateEster->Water + placeholder1->BoronateEster + H₂O placeholder2->BoronateEster - 2H₂O

A simplified representation of the reversible binding between a boronic acid and a saccharide diol.

PET_Mechanism Figure 2: Photoinduced Electron Transfer (PET) Signaling Pathway cluster_unbound Unbound State (Fluorescence OFF) cluster_bound Saccharide-Bound State (Fluorescence ON) Unbound_Fluorophore Fluorophore Unbound_Amine Amine (e⁻ donor) Light_Off No Light Unbound_Fluorophore->Light_Off No/Low Fluorescence Unbound_Amine->Unbound_Fluorophore PET (Quenching) Unbound_BoronicAcid Boronic Acid Saccharide Saccharide Unbound_BoronicAcid->Saccharide + Saccharide Bound_Fluorophore Fluorophore Bound_Amine Amine Light_On Light Emitted Bound_Fluorophore->Light_On Fluorescence Bound_BoronateEster Boronate Ester (Increased Lewis Acidity) Bound_Amine->Bound_BoronateEster N-B Interaction (PET suppressed)

Mechanism of a 'turn-on' fluorescent sensor based on Photoinduced Electron Transfer (PET).

Workflow Figure 3: General Experimental Workflow for Saccharide Sensing prep 1. Prepare Stock Solutions - Boronic Acid Probe - Saccharides - Buffer titration 2. Perform Fluorescence Titration - Add increasing concentrations of saccharide to the probe solution prep->titration measure 3. Measure Fluorescence - Record emission spectra after each addition of saccharide titration->measure analyze 4. Data Analysis - Plot fluorescence change vs. saccharide concentration - Determine binding constant (Kₐ) measure->analyze

A typical workflow for determining the binding affinity of a boronic acid probe for a saccharide.

Experimental Protocols

Protocol 1: Synthesis of a Simple this compound-Based Fluorescent Probe

This protocol describes the synthesis of an amide-linked pyrene-based fluorescent sensor as a representative example.

Materials:

  • 4-Carboxyphenylboronic acid

  • 1-Pyrenemethylamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve 1-pyrenemethylamine hydrochloride (1 equivalent) in a minimal amount of DMF. Add triethylamine (B128534) (TEA) or another suitable base (1.1 equivalents) and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 4-carboxyphenylboronic acid (1.1 equivalents) in anhydrous DMF. Add the coupling agent, such as DCC (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: Add the activated 4-carboxyphenylboronic acid solution dropwise to the neutralized 1-pyrenemethylamine solution. Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Dilute the filtrate with a larger volume of an organic solvent like ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure fluorescent probe.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Saccharide Binding Constant by Fluorescence Titration

This protocol outlines the general procedure for measuring the fluorescence response of a boronic acid probe to a specific saccharide to determine the binding constant.[1]

Materials:

  • Boronic acid-based fluorescent probe

  • Saccharides of interest (e.g., glucose, fructose, galactose)

  • Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • High-purity water

  • Organic solvent for stock solution of the probe (e.g., DMSO, Methanol)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.

  • Preparation of Working Solutions:

    • Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the binding properties.

    • Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.

  • Fluorescence Measurement:

    • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

    • Set the excitation and emission wavelengths appropriate for the specific probe. Set the excitation and emission slit widths.

    • Add a fixed volume of the probe working solution to a quartz cuvette.

    • Record the initial fluorescence spectrum (F₀).

    • Incrementally add small aliquots of the saccharide solution to the cuvette. Mix thoroughly after each addition.

    • Record the fluorescence spectrum after each addition until no significant change in fluorescence is observed (saturation).

  • Data Analysis:

    • Correct the fluorescence intensity values for dilution.

    • Plot the change in fluorescence intensity (F - F₀) or the ratio of fluorescence intensities at two wavelengths (for ratiometric probes) as a function of the saccharide concentration.

    • For a 1:1 binding stoichiometry, the association constant (Kₐ) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis using appropriate software.[5]

    Non-linear regression fitting to a 1:1 binding model: The following equation can be used: F = F₀ + (Fₘₐₓ - F₀) * (([P] + [S] + 1/Kₐ) - sqrt(([P] + [S] + 1/Kₐ)² - 4[P][S])) / (2*[P]) Where:

    • F is the observed fluorescence at a given saccharide concentration.

    • F₀ is the initial fluorescence of the probe.

    • Fₘₐₓ is the fluorescence at saturation.

    • [P] is the total concentration of the probe.

    • [S] is the total concentration of the saccharide.

    • Kₐ is the association constant.

Protocol 3: Cellular Imaging of Saccharide Uptake

This protocol provides a general guideline for visualizing changes in intracellular saccharide levels using a boronic acid-based fluorescent probe.

Materials:

  • Cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Boronic acid-based fluorescent probe

  • Saccharide solution (e.g., glucose)

  • Fluorescence microscope with appropriate filter sets

  • Glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Cell Culture:

    • Culture the cells to an appropriate confluency on glass-bottom dishes or coverslips.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for a specified time (e.g., 30-60 minutes) to allow for probe uptake.

  • Saccharide Treatment:

    • Remove the probe-containing medium and wash the cells twice with PBS to remove any excess extracellular probe.

    • Add fresh culture medium with or without the saccharide of interest (e.g., a high glucose medium vs. a glucose-free medium).

    • Incubate for a desired period to allow for cellular uptake or depletion of the saccharide.

  • Fluorescence Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Excite the cells at the appropriate wavelength for the probe and capture the fluorescence emission using a suitable filter set.

    • Acquire images from different experimental groups (e.g., control, high glucose).

  • Image Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

    • Compare the fluorescence intensities between different treatment groups to assess changes in intracellular saccharide levels.

Conclusion

This compound and its derivatives are powerful and versatile tools for the recognition of saccharides. The principles and protocols outlined in these application notes provide a foundation for researchers to design, synthesize, and utilize fluorescent probes for a wide range of applications in chemistry, biology, and medicine. The ability to rationally design sensors with specific affinities and signaling mechanisms continues to drive innovation in this exciting field.

References

Application Notes and Protocols: Catalytic Applications of 4-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxyphenylboronic acid (4-CPBA) is a bifunctional molecule widely recognized for its utility as a reagent in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its dual functionality, featuring a boronic acid and a carboxylic acid group, also lends itself to applications in the development of sensors, drug delivery systems, and metal-organic frameworks.[3][4] While less common, the boronic acid moiety of 4-CPBA can also serve as an organocatalyst for condensation reactions, such as direct amidation and esterification. This document provides an overview of these catalytic applications, including proposed mechanisms and general experimental protocols.

Catalytic Applications

The primary catalytic applications of arylboronic acids, including 4-CPBA, involve the activation of carboxylic acids for nucleophilic attack by amines or alcohols, facilitating the formation of amides and esters, respectively. These reactions are typically conducted under dehydrating conditions to drive the equilibrium toward the product.

1. Direct Amidation of Carboxylic Acids

Arylboronic acids have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines, offering an alternative to traditional methods that often require stoichiometric activating agents.[5][6] This approach is atom-economical, with water being the only byproduct.

2. Direct Esterification of Carboxylic Acids

Similar to amidation, boronic acids can catalyze the direct esterification of carboxylic acids with alcohols.[7][8] This transformation is a green alternative to classical methods like Fischer esterification, which often require strong mineral acids.

Data Presentation

While there is a limited amount of published data specifically on the catalytic use of 4-carboxyphenylboronic acid, the following tables present representative data for analogous arylboronic acid-catalyzed amidation and esterification reactions to illustrate typical reaction conditions and outcomes.

Table 1: Representative Data for Arylboronic Acid-Catalyzed Direct Amidation

EntryCarboxylic AcidAmineCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzoic AcidBenzylamine5-Methoxy-2-iodophenylboronic acid (5)Toluene (B28343)RT1895
2Phenylacetic AcidMorpholine2-Iodophenylboronic acid (10)TolueneRT2488
3Hexanoic AcidAnilineBoric Acid (10)Xylene1401692
4Adipic AcidBenzylamine3,4,5-Trifluorophenylboronic acid (1)Mesitylene160398

Note: Data is compiled from studies on various arylboronic acid catalysts and is intended to be representative. Reaction conditions and yields may vary for 4-CPBA and require optimization.

Table 2: Representative Data for Boric Acid-Catalyzed Chemoselective Esterification

EntryCarboxylic AcidAlcoholCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Mandelic AcidBenzyl AlcoholBoric Acid (10)Toluene110394
2Glycolic AcidEthanolBoric Acid (10)Toluene110585
3Lactic AcidMethanolBoric Acid (10)Toluene110491
4Phenylacetic AcidBenzyl AlcoholBoric Acid (10)Toluene1102475

Note: Data is compiled from studies on boric acid-catalyzed esterification, particularly with α-hydroxy acids where it shows high chemoselectivity.[7] Conditions and yields for 4-CPBA may differ.

Reaction Mechanisms and Experimental Workflows

The catalytic cycle of boronic acid-catalyzed amidation is a subject of ongoing research, with several proposed mechanisms. The diagrams below illustrate a plausible catalytic cycle and a general experimental workflow.

Amidation_Mechanism Proposed Catalytic Cycle for Boronic Acid-Catalyzed Amidation Catalyst ArB(OH)₂ (4-CPBA) Acyloxyboronic ArB(OCOR¹)OH (Acyloxyboronic Acid Intermediate) Catalyst->Acyloxyboronic + R¹COOH CarboxylicAcid R¹COOH (Carboxylic Acid) Acyloxyboronic->Catalyst + H₂O Tetrahedral [ArB(OCOR¹)(OH)(NH₂R²)] (Tetrahedral Intermediate) Acyloxyboronic->Tetrahedral + R²NH₂ Water1 - H₂O Amine R²NH₂ (Amine) Tetrahedral->Catalyst - R¹CONHR² Amide R¹CONHR² (Amide) Tetrahedral->Amide Rearrangement Water2 + H₂O

Figure 1: Proposed catalytic cycle for boronic acid-catalyzed amidation.

Experimental_Workflow General Experimental Workflow for Catalytic Amidation/Esterification Start Start Setup Combine Carboxylic Acid, Amine/Alcohol, 4-CPBA, and Molecular Sieves in a Flask Start->Setup Solvent Add Anhydrous Solvent (e.g., Toluene, Xylene) Setup->Solvent Reaction Heat the Mixture to Reflux (with stirring) Solvent->Reaction Monitor Monitor Reaction Progress (TLC or LC-MS) Reaction->Monitor Workup Cool, Filter, and Concentrate the Mixture Monitor->Workup Reaction Complete Purification Purify the Crude Product (Column Chromatography or Recrystallization) Workup->Purification Analysis Characterize the Final Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for catalytic reactions.

Experimental Protocols

The following are general protocols for direct amidation and esterification reactions catalyzed by a boronic acid. These should be considered as starting points and may require optimization for specific substrates when using 4-CPBA as the catalyst.

Protocol 1: General Procedure for 4-CPBA-Catalyzed Direct Amidation

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • Amine (1.0 - 1.2 mmol, 1.0 - 1.2 equiv)

  • 4-Carboxyphenylboronic acid (0.05 - 0.1 mmol, 5 - 10 mol%)

  • Activated Molecular Sieves (4 Å, 200-300 mg)

  • Anhydrous Toluene (or another suitable azeotropic solvent, 5 mL)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid, amine, 4-carboxyphenylboronic acid, and activated molecular sieves.

  • Add anhydrous toluene to the flask.

  • Place the flask in a preheated oil bath and reflux the mixture with vigorous stirring. The reaction temperature will depend on the solvent used (for toluene, ~110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of ethyl acetate (B1210297) or dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure amide.

Protocol 2: General Procedure for 4-CPBA-Catalyzed Direct Esterification

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • Alcohol (1.5 - 3.0 mmol, 1.5 - 3.0 equiv, can also be used as solvent)

  • 4-Carboxyphenylboronic acid (0.05 - 0.1 mmol, 5 - 10 mol%)

  • Activated Molecular Sieves (4 Å, 200-300 mg) or a Dean-Stark apparatus

  • Anhydrous Toluene (or another suitable azeotropic solvent, 5 mL)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser (or Dean-Stark trap)

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid, alcohol, and 4-carboxyphenylboronic acid.

  • Add anhydrous toluene and attach a Dean-Stark apparatus filled with toluene to remove water azeotropically. Alternatively, add activated molecular sieves to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If molecular sieves were used, filter the mixture.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Scope and Limitations

  • Substrate Scope: Boronic acid-catalyzed amidations are generally effective for a range of aliphatic and aromatic carboxylic acids with primary and secondary amines. Esterifications are also broadly applicable, with particularly high chemoselectivity observed for α-hydroxycarboxylic acids when using boric acid.[7]

  • Limitations: The catalytic activity of boronic acids can be inhibited by strongly coordinating substrates.[2] The requirement for high temperatures and azeotropic water removal can be a limitation for thermally sensitive substrates. For 4-CPBA specifically, the presence of the carboxylic acid moiety on the catalyst itself could potentially lead to self-condensation or other side reactions under certain conditions, which may necessitate careful optimization of reaction parameters.

Conclusion

4-Carboxyphenylboronic acid is a versatile molecule with potential as an organocatalyst for direct amidation and esterification reactions. While this catalytic application is not as extensively documented as its role in cross-coupling reactions, the general principles of boronic acid catalysis provide a strong foundation for its use in these sustainable and atom-economical transformations. The provided protocols and mechanistic insights serve as a guide for researchers to explore and develop the catalytic potential of 4-CPBA in their synthetic endeavors. Further research is warranted to fully elucidate the scope, limitations, and quantitative efficiency of 4-CPBA as a catalyst.

References

Application Notes and Protocols for the Preparation of 4-Boronobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Boronobenzoic acid, also known as 4-carboxyphenylboronic acid, and its ester derivatives are bifunctional molecules of significant interest in organic synthesis.[1] These compounds contain both a carboxylic acid or ester group and a boronic acid or ester moiety, making them valuable building blocks, particularly in the development of pharmaceuticals and advanced materials.[1] The boronic acid functionality is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2][3][4][5] The ester group provides a handle for further synthetic modifications or can be an integral part of the final molecular structure. These organoboron compounds are generally stable, have low toxicity, and are easy to handle, contributing to their widespread use in both academic and industrial research.[2][4]

This document provides detailed protocols for the two primary synthetic routes to this compound esters: direct esterification of this compound and catalytic borylation of 4-halobenzoic acid esters.

Synthetic Methodologies

The preparation of this compound esters can be broadly categorized into two main strategies:

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of this compound with an alcohol.[6] It is a straightforward and widely used technique for synthesizing a variety of esters.[6]

  • Palladium-Catalyzed Borylation: This approach starts with an ester of a 4-halobenzoic acid (e.g., 4-bromobenzoic acid methyl ester) and introduces the boronic ester group through a cross-coupling reaction. This method is particularly useful when the desired ester is more readily available as a halogenated precursor.

Logical Flow of Synthetic Strategies

synthetic_strategies cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product 4-Boronobenzoic_Acid This compound Esterification Fischer-Speier Esterification 4-Boronobenzoic_Acid->Esterification + Alcohol + Acid Catalyst 4-Halobenzoic_Acid_Ester 4-Halobenzoic Acid Ester Borylation Pd-Catalyzed Borylation 4-Halobenzoic_Acid_Ester->Borylation + Diboron Reagent + Pd Catalyst, Base Product_Ester This compound Ester Esterification->Product_Ester Borylation->Product_Ester

Figure 1: Overview of the primary synthetic routes to this compound esters.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of methyl 4-boronobenzoate. The same procedure can be adapted for other alcohols.

Reaction Scheme:

Figure 2: Fischer-Speier esterification of this compound.

Materials:

  • 4-Carboxyphenylboronic acid (1.00 g, 6.03 mmol)

  • Methanol (B129727) (20 mL)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.2 mL, catalytic)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-carboxyphenylboronic acid and methanol.

  • Stir the mixture until the solid is partially dissolved.

  • Carefully add the concentrated sulfuric acid dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford methyl 4-boronobenzoate as a white solid.

Protocol 2: Palladium-Catalyzed Borylation of Methyl 4-Bromobenzoate (B14158574)

This protocol details the synthesis of 4-(methoxycarbonyl)phenylboronic acid pinacol (B44631) ester.

Reaction Scheme:

Figure 3: Palladium-catalyzed borylation of methyl 4-bromobenzoate.

Materials:

  • Methyl 4-bromobenzoate (1.08 g, 5.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.40 g, 5.5 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (122 mg, 0.15 mmol, 3 mol%)

  • Potassium Acetate (KOAc) (1.47 g, 15.0 mmol)

  • Anhydrous 1,4-Dioxane (B91453) (25 mL)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Hexane

Procedure:

  • In an oven-dried Schlenk flask, combine methyl 4-bromobenzoate, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to yield the product as a white or off-white solid.

General Experimental Workflow

experimental_workflow Setup Reaction Setup (Glassware, Reagents) Reaction Running the Reaction (Heating, Stirring, Monitoring) Setup->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, MP) Purification->Characterization

Figure 4: General workflow for the synthesis and analysis of this compound esters.

Data Summary

The following tables summarize typical reaction conditions and outcomes for the preparation of this compound esters.

Table 1: Comparison of Esterification Conditions for this compound

AlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)
MethanolH₂SO₄MethanolReflux4-685-95
EthanolH₂SO₄EthanolReflux6-880-90
IsopropanolH₂SO₄IsopropanolReflux12-1870-85
n-Butanolp-TsOHToluene (Dean-Stark)Reflux12-2475-90

Table 2: Conditions for Palladium-Catalyzed Borylation of 4-Halo-benzoates

SubstrateBorylating AgentCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 4-bromobenzoateB₂pin₂Pd(dppf)Cl₂ (3)dppfKOAcDioxane8012-1680-92
Ethyl 4-iodobenzoateB₂pin₂Pd(OAc)₂ (2)SPhosK₃PO₄Toluene1008-1285-95
Methyl 4-chlorobenzoateB₂pin₂Pd₂(dba)₃ (2)XPhosK₃PO₄t-Amyl alcohol10018-2470-85

Abbreviations: B₂pin₂ = Bis(pinacolato)diboron; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; p-TsOH = p-Toluenesulfonic acid; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; dba = Dibenzylideneacetone.

Applications in Suzuki-Miyaura Cross-Coupling

This compound esters are highly valuable in Suzuki-Miyaura cross-coupling reactions.[2][5] They serve as versatile coupling partners with aryl or vinyl halides/triflates to synthesize complex biaryl systems. The ester functionality can be carried through the coupling reaction and then hydrolyzed or otherwise modified in a subsequent step, providing a powerful tool for building molecular complexity in drug discovery and materials science.[1]

Safety and Handling

  • General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

    • Organic Solvents (Methanol, Dioxane, Ethyl Acetate, Hexane): Flammable and may be toxic. Avoid inhalation and contact with skin.

    • Palladium Catalysts: Can be toxic and are air-sensitive. Handle under an inert atmosphere where specified.

    • Boronic Acids/Esters: Generally considered low in toxicity, but should be handled with care as fine powders can be irritating to the respiratory system.[7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki coupling reactions involving 4-carboxyphenylboronic acid.

Troubleshooting Guide

Low yields, the presence of unreacted starting materials, and the formation of byproducts are common hurdles in Suzuki coupling reactions. The presence of a carboxylic acid moiety on the boronic acid introduces specific challenges that require careful consideration of the reaction conditions.

Common Issues and Solutions in Suzuki Coupling with 4-Carboxyphenylboronic Acid

Problem Potential Cause Recommended Solution
Low or No Product Formation Poor Solubility of 4-Carboxyphenylboronic Acid: This reagent has limited solubility in many common organic solvents but is more soluble in polar solvents like DMF and DMSO.[1]- Use a solvent system that can dissolve both the boronic acid and the aryl halide. Common choices include mixtures of toluene, dioxane, or THF with water. - The use of a base will convert the carboxylic acid to its more soluble carboxylate salt.
Inactive Catalyst: The active Pd(0) species may not be generated efficiently from a Pd(II) precatalyst, or it may have decomposed.[2]- If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction. - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. - Ensure rigorous degassing of solvents and reactants to prevent oxidation of the catalyst.[2]
Inappropriate Base: The base is crucial for the activation of the boronic acid to form the more nucleophilic boronate species.[3] An incorrect choice or amount of base can stall the reaction.- Use a sufficient amount of base (typically 2-3 equivalents) to neutralize the carboxylic acid and facilitate the catalytic cycle. - Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be critical and may require screening.[4]
Significant Homocoupling of 4-Carboxyphenylboronic Acid Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[2][5]- Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2] - Using a Pd(0) source from the start can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[2]
High Temperature: Elevated temperatures can sometimes favor homocoupling.- If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Protodeboronation (Loss of Boronic Acid Group) Harsh Basic Conditions and/or High Temperatures: The carbon-boron bond can be cleaved and replaced by a hydrogen atom, especially under forcing conditions.- Use the mildest effective base for the reaction. - Avoid unnecessarily high temperatures and long reaction times. - Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol (B44631) ester) if protodeboronation is a persistent issue.[6]
Decarboxylation of Product High Reaction Temperatures: While less common for the product, the starting material or product could potentially undergo decarboxylation under harsh thermal conditions.- Optimize the reaction temperature to the lowest effective level.
Difficult Purification of the Biaryl Carboxylic Acid Product Product Solubility: The carboxylic acid product may have different solubility properties compared to the starting materials and byproducts.- An acid-base extraction is a common and effective purification method. During workup, make the aqueous layer basic to dissolve the carboxylate product, wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the desired carboxylic acid product.[7]
Residual Palladium Catalyst: The final product may be contaminated with palladium.- Filtration of the reaction mixture through a pad of celite can help remove heterogeneous palladium residues. - Specific scavengers can be used to remove soluble palladium species.

Experimental Protocols

General Protocol for Suzuki Coupling of an Aryl Bromide with 4-Carboxyphenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O or Toluene/Ethanol/H₂O mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 4-carboxyphenylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

    • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The product should precipitate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_solubility Is Boronic Acid Soluble? start->check_solubility check_catalyst Is Catalyst Active? check_solubility->check_catalyst Yes solution_solvent Use Co-solvent System (e.g., Dioxane/H2O) Ensure sufficient base check_solubility->solution_solvent No check_base Is Base Correct and Sufficient? check_catalyst->check_base Yes solution_catalyst Use Fresh Catalyst Use Pd(0) Source Degas Thoroughly check_catalyst->solution_catalyst No check_side_reactions Are Side Reactions Dominant? check_base->check_side_reactions Yes solution_base Screen Bases (K2CO3, K3PO4) Use 2-3 Equivalents check_base->solution_base No solution_homocoupling Improve Degassing Lower Temperature check_side_reactions->solution_homocoupling Homocoupling solution_protodeboronation Use Milder Base Lower Temperature Consider Boronic Ester check_side_reactions->solution_protodeboronation Protodeboronation

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions with 4-carboxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is an excess of 4-carboxyphenylboronic acid often used?

An excess of the boronic acid is often used to ensure complete consumption of the typically more expensive or complex aryl halide. It can also help to compensate for any decomposition of the boronic acid via side reactions like homocoupling or protodeboronation.

Q2: Can I use a different palladium catalyst?

Yes, a wide range of palladium catalysts and pre-catalysts can be used for Suzuki couplings. The choice of catalyst and accompanying ligand can have a significant impact on the reaction's success, especially with challenging substrates. If a standard catalyst like Pd(PPh₃)₄ is ineffective, switching to a more active system, such as one employing Buchwald-type ligands, may be beneficial.

Q3: Is it necessary to use water in the solvent system?

For 4-carboxyphenylboronic acid, a co-solvent system including water is often advantageous. Water can help dissolve the boronic acid (especially after it reacts with the base to form a salt) and the inorganic base.[4] However, for substrates that are sensitive to water, anhydrous conditions can be employed, though this may require a different base and solvent system to ensure adequate solubility of all components.

Q4: My final product is insoluble in common organic solvents for purification. What should I do?

The carboxylic acid functionality on your product can be used to your advantage. Try dissolving the crude product in a dilute aqueous base (like NaHCO₃ or NaOH solution). Insoluble impurities can then be removed by filtration or extraction with an organic solvent. Afterward, re-acidifying the aqueous solution should cause your purified product to precipitate, at which point it can be collected by filtration.

Q5: I see a lot of black precipitate in my reaction. What is it and is it a problem?

The black precipitate is likely palladium black, which is formed from the decomposition of the palladium catalyst. Its formation indicates catalyst deactivation and can lead to a sluggish or incomplete reaction. This is often caused by the presence of oxygen or too high a reaction temperature.[8] Improving the degassing procedure and optimizing the temperature may help to minimize this issue.

References

Technical Support Center: Purification of 4-Boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 4-boronobenzoic acid from typical reaction mixtures. It is intended for researchers, scientists, and professionals in drug development who are working with this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound has a low melting point and appears wet. What could be the issue?

A1: This often indicates the presence of boroxine, the anhydride (B1165640) of this compound, which is formed in the presence of water. To mitigate this, ensure your crude product is thoroughly dried before any purification steps, especially before loading it onto a chromatography column.[1]

Q2: I am getting a very low yield after recrystallization. What are the common causes?

A2: Low yield during recrystallization can stem from several factors:

  • Using excessive solvent: A large volume of solvent will keep a significant portion of your product dissolved even after cooling.[2] Use the minimum amount of boiling solvent required to fully dissolve the crude product.

  • Premature crystallization: If crystals form during a hot filtration step, product will be lost.[2] To prevent this, preheat the funnel and filter paper.

  • Improper washing: Washing the collected crystals with warm or an excessive amount of solvent can redissolve the product.[2] Always use a minimal amount of ice-cold solvent for washing.

Q3: During recrystallization, my product separates as an oil instead of crystals ("oiling out"). How can I fix this?

A3: "Oiling out" can occur if the solution is too concentrated, cools too rapidly, or if there's a high concentration of impurities lowering the mixture's melting point.[2] To resolve this, reheat the solution until the oil redissolves, add a small amount of additional hot solvent, and allow it to cool much more slowly. Insulating the flask can encourage gradual crystal formation.[2]

Q4: My this compound streaks badly on a silica (B1680970) gel column, or won't elute. What are my options?

A4: Boronic acids are known to interact strongly with silica gel, often leading to poor separation.[3][4] Consider these alternatives:

  • Reverse-Phase Chromatography: C18 columns are often more effective for polar compounds like this compound.[1][4] A typical mobile phase would be a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid or TFA.[1]

  • Acid/Base Extraction: This is a highly effective method to separate the acidic this compound from neutral or basic impurities.[5][6] See the detailed protocol below.

  • Modified Mobile Phase: If you must use silica gel, adding a small amount of an acid, like acetic acid, to your eluent can sometimes improve the chromatography.[3]

Q5: What are the typical impurities found in crude this compound?

A5: Common impurities include unreacted starting materials, protodeboronation products (where the boronic acid group is replaced by a hydrogen), and boroxines (anhydrides formed from three boronic acid molecules).[4][7]

Q6: How can I remove colored impurities from my product?

A6: If your product is colored after recrystallization, it is likely due to persistent impurities.[2] You can treat the hot solution with a small amount of activated charcoal before the filtration step. The charcoal will adsorb the colored impurities. Be cautious not to use too much, as it can also adsorb your product and reduce the yield.[2]

Data Summary: Purification Parameters

The following table summarizes common solvents and conditions for the purification of this compound.

Purification MethodSolvent System / ReagentsPolarity of TargetApplication Notes
Recrystallization Ethyl Acetate (B1210297) / Hexane (B92381)Medium to HighDissolve in minimal hot ethyl acetate, then add hexane as an anti-solvent and cool slowly.[8]
WaterHighBenzoic acid is much more soluble in hot water than in cold water, a principle that applies to its derivatives.[9]
Benzene, DichloroethaneLow to MediumCan be effective but involves more hazardous solvents.[3]
Acid-Base Extraction 1. Base (e.g., NaOH, K₂CO₃) 2. Organic Solvent (e.g., Ethyl Acetate) 3. Acid (e.g., HCl, H₂SO₄)High (as salt)Excellent for removing non-acidic impurities. The boronic acid is moved to the aqueous layer as a salt and then precipitated by re-acidification.[5][6]
Normal Phase Chromatography Silica Gel with Hexane / Ethyl Acetate + Acetic AcidMediumCan be challenging due to product sticking to silica. Acetic acid modifier may improve separation.[3][4]
Reverse Phase Chromatography C18 with Water / Acetonitrile + 0.1% Formic AcidHighOften the preferred chromatographic method for polar boronic acids.[1][4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the general principle of dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to crystallize upon slow cooling.

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures. A common choice is an ethyl acetate/hexane mixture.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once the flask reaches room temperature, you may place it in an ice bath for 15-20 minutes to maximize crystal formation.[2] If crystals do not form, try scratching the inside of the flask with a glass rod.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, hexane or a mixture with a high hexane ratio) to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic and carboxylic acid groups to separate the target compound from neutral impurities.[5]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an aqueous solution of a base, such as 1M sodium hydroxide (B78521) (NaOH), to the funnel.[6] Shake the funnel vigorously, venting frequently. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with the basic solution 1-2 more times to ensure complete transfer of the product.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a mineral acid, such as concentrated hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (pH ~2).[10] The pure this compound will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water to remove any residual salts.

  • Drying: Dry the purified this compound under vacuum.

Visual Guides

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_end Finish Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Solid Product AcidBase Acid-Base Extraction Crude->AcidBase Soluble in Organic Solvent Chroma Chromatography Crude->Chroma Complex Mixture / Oily Product Pure Pure this compound Recrystallization->Pure AcidBase->Pure Chroma->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Problem with Purification? LowYield Low Yield? Start->LowYield Yes OilingOut Product Oiling Out? Start->OilingOut Yes Colored Crystals are Colored? Start->Colored Yes Streaking Streaking on Silica? Start->Streaking Yes Sol_LowYield Use minimum hot solvent. Wash with ice-cold solvent. LowYield->Sol_LowYield Sol_OilingOut Re-heat, add more solvent, cool slowly. OilingOut->Sol_OilingOut Sol_Colored Treat hot solution with activated charcoal. Colored->Sol_Colored Sol_Streaking Switch to Reverse Phase (C18). Add acid modifier to eluent. Streaking->Sol_Streaking

References

Technical Support Center: Optimizing Suzuki Reactions with 4-Boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 4-boronobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Suzuki reactions with this compound?

Low or no product yield is a frequent issue and can often be attributed to several factors:

  • Catalyst Inactivity: The active Pd(0) species may not be generated efficiently or could be deactivated. The carboxylic acid group of this compound can potentially coordinate to the palladium center, inhibiting its catalytic activity.

  • Inefficient Transmetalation: The boronic acid needs to be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium complex. An inappropriate choice or amount of base can hinder this crucial step.[1]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of benzoic acid and reducing the amount of this compound available for the cross-coupling.[2] This can be exacerbated by high temperatures and certain basic conditions.[3]

  • Poor Solubility: this compound and its salts may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reaction rates.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and phosphine (B1218219) ligands, as well as promote the unwanted homocoupling of the boronic acid.

Q2: How does the carboxylic acid group in this compound affect the reaction?

The carboxylic acid functionality introduces specific challenges. Its acidic proton can react with the base, requiring stoichiometric adjustments. The carboxylate anion can also act as a ligand, potentially interfering with the catalyst. Furthermore, the polarity of the carboxylic acid group significantly impacts the solubility of the starting material and the product, which needs to be considered when choosing a solvent system.

Q3: What is protodeboronation and how can it be minimized when using this compound?

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, converting this compound into benzoic acid.[2] This side reaction reduces the yield of the desired product. To minimize it:

  • Use Milder Bases: Strong bases can promote protodeboronation.[4] Consider using milder bases like K₂CO₃ or Cs₂CO₃.

  • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also accelerate protodeboronation.[3] It's a trade-off that needs to be optimized for each specific reaction.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester, can reduce the rate of protodeboronation.[2]

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction.

Q4: How do I choose the right base for my reaction?

The base plays a critical role in activating the boronic acid.[1] The choice depends on the substrates and the solvent.

  • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. K₃PO₄ is often effective in couplings with nitrogen-containing heterocycles.

  • The solubility of the base is important. A mixture of an organic solvent and water is often used to dissolve inorganic bases.

  • The strength of the base can influence side reactions. Stronger bases may lead to higher rates but can also promote protodeboronation and other side reactions.

Q5: What is the best way to purify the product of a Suzuki reaction with this compound?

The purification strategy will depend on the properties of the final product. The presence of the carboxylic acid group can be exploited.

  • Acid-Base Extraction: If the product is soluble in an organic solvent, you can wash the organic layer with a basic aqueous solution (e.g., NaHCO₃) to remove unreacted this compound. The product can then be isolated by acidifying the aqueous layer and extracting, or by evaporation of the organic solvent if the product is neutral.

  • Column Chromatography: This is a standard method for purifying organic compounds. The choice of solvent system will depend on the polarity of your product. Sometimes, adding a small amount of acetic acid to the eluent can help to improve the separation of acidic compounds.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Catalyst Inactivity • Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).• Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[5][6]• Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).
Inappropriate Base • Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃).• Ensure at least 2-3 equivalents of base are used.
Unsuitable Solvent • Use a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water to improve solubility of the base and boronic acid.[7]• Ensure thorough degassing of the solvent to remove oxygen.
Low Reaction Temperature • Gradually increase the reaction temperature (e.g., from 80°C to 110°C), while monitoring for byproduct formation.[8]
Significant Byproduct Formation Homocoupling of Boronic Acid • Ensure rigorous degassing to remove all traces of oxygen.• Use a slight excess (1.1-1.2 equivalents) of the boronic acid, as a large excess can favor homocoupling.[8]
Protodeboronation • Use a milder base (e.g., K₂CO₃).• Run the reaction at the lowest effective temperature.• Consider converting the boronic acid to a more stable boronate ester.[2]
Dehalogenation of Aryl Halide • This can sometimes occur under Suzuki conditions. Consider using a different catalyst/ligand system.
Poor Solubility of Starting Materials This compound • Use a co-solvent system, such as dioxane/water or toluene/water, to improve solubility.[7]• The base will convert the carboxylic acid to a more soluble carboxylate salt.
Difficulty in Product Purification Co-elution with Starting Materials or Byproducts • For acidic products, consider an acid-base workup.• Screen different solvent systems for column chromatography.• If the product is a solid, attempt recrystallization.

Data Presentation

Table 1: Effect of Base on the Suzuki Coupling of 4-Halobenzoic Acids with Phenylboronic Acid

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromobenzoic acidK₂CO₃WaterRT1.598
24-Bromobenzoic acidNaHCO₃WaterRT675
34-Bromobenzoic acidKOHWaterRT680
44-Bromobenzoic acidK₃PO₄WaterRT665
54-Bromobenzoic acidNaOAcWaterRT662
64-Chlorobenzoic acidK₂CO₃Water801270

Data synthesized from a study on a highly efficient catalyst for Suzuki coupling in neat water.[9]

Table 2: Optimization of Reaction Conditions for a Model Suzuki Coupling

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11K₂CO₃Toluene10012<10
21K₂CO₃DMF1001225
31K₂CO₃Water1001215
41K₂CO₃DMF/H₂O (1:1)70392
51Et₃NDMF/H₂O (1:1)70345
61K₂CO₃DMF/H₂O (1:1)50381
71K₂CO₃DMF/H₂O (1:1)RT1272
80.5K₂CO₃DMF/H₂O (1:1)70590

Data adapted from a study optimizing conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound:

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Degassing:

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is crucial to remove oxygen which can deactivate the catalyst.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • If the product is in the organic layer, separate the layers. Wash the organic layer with water and then brine.

    • If the product is the biphenyl (B1667301) carboxylic acid, it may be soluble in the aqueous basic layer. In this case, separate the layers and acidify the aqueous layer with an acid (e.g., 1M HCl) until a precipitate forms. The product can then be collected by filtration or extracted with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)Ln-Ar' Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' RedElim->Product ArX Ar-X ArBOH2 Ar'B(OH)2 + Base Boronate [Ar'B(OH)3]⁻ Boronate->Transmetalation Ar' group transfer Base_X Base-X + H₂O

Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Verify Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->CheckReagents CheckConditions Review Reaction Conditions CheckReagents->CheckConditions Degassing Is Degassing Sufficient? CheckConditions->Degassing YesDegas Yes Degassing->YesDegas Yes NoDegas No Degassing->NoDegas No CatalystSystem Optimize Catalyst System YesDegas->CatalystSystem ImproveDegas Improve Degassing (e.g., Freeze-Pump-Thaw) NoDegas->ImproveDegas ImproveDegas->CatalystSystem ScreenCatalyst Screen Pd Source & Ligand CatalystSystem->ScreenCatalyst BaseSolvent Optimize Base & Solvent ScreenCatalyst->BaseSolvent ScreenBase Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) BaseSolvent->ScreenBase ScreenSolvent Screen Solvents (Dioxane/H₂O, Toluene/H₂O) BaseSolvent->ScreenSolvent Temperature Optimize Temperature ScreenBase->Temperature ScreenSolvent->Temperature IncreaseTemp Incrementally Increase Temperature Temperature->IncreaseTemp Success Improved Yield IncreaseTemp->Success

Troubleshooting Workflow for Low Yield

Experimental_Workflow Start Start Prep 1. Prepare Reagents (Aryl Halide, this compound, Base) Start->Prep Degas 2. Degas Reaction Vessel & Solvents Prep->Degas Combine 3. Combine Solid Reagents in Vessel Degas->Combine AddSolvent 4. Add Degassed Solvent Combine->AddSolvent AddCatalyst 5. Add Catalyst/Ligand under Inert Atmosphere AddSolvent->AddCatalyst React 6. Heat and Stir (Monitor by TLC/LC-MS) AddCatalyst->React Workup 7. Reaction Workup (Cool, Quench, Extract) React->Workup Purify 8. Purify Product (Chromatography/Recrystallization) Workup->Purify End End Purify->End

General Experimental Workflow

References

stability and storage conditions for 4-Carboxyphenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Carboxyphenylboronic acid, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-Carboxyphenylboronic acid?

A1: To ensure the long-term stability of solid 4-Carboxyphenylboronic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It is also recommended to protect it from light.[1][2]

Q2: How should I handle 4-Carboxyphenylboronic acid in the laboratory?

A2: Handle 4-Carboxyphenylboronic acid in a well-ventilated area or under a fume hood.[1] Avoid breathing dust.[1] It is recommended to wear personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat to prevent skin and eye contact.

Q3: What are the known incompatibilities of 4-Carboxyphenylboronic acid?

A3: 4-Carboxyphenylboronic acid is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][2] Contact with these substances should be avoided to prevent decomposition.

Q4: What is the shelf life of 4-Carboxyphenylboronic acid?

A4: The shelf life can vary depending on the supplier and storage conditions. Some suppliers do not provide a specific expiration date but recommend that the product be routinely inspected to ensure it performs as expected. For products without a specified retest date, a standard warranty of one year from the date of shipment is often applicable.

Q5: Is 4-Carboxyphenylboronic acid stable in solution?

A5: The stability of 4-Carboxyphenylboronic acid in solution is dependent on the solvent, pH, and temperature. In basic aqueous solutions, it is susceptible to degradation via protodeboronation.[3] For experimental use, it is often recommended to prepare solutions fresh.

Q6: What is protodeboronation and why is it a concern?

A6: Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3] This is a common degradation pathway for arylboronic acids, especially under the basic conditions often used in Suzuki-Miyaura coupling reactions.[3] This side reaction consumes the starting material, leading to lower yields of the desired product.[3]

Stability and Storage Conditions Summary

ParameterConditionRecommendation/ObservationSource(s)
Storage Temperature AmbientStore in a cool, dry place. Some suppliers recommend storage at 0 - 8 °C.[1][4]
Light Exposure Avoid direct lightProtect from light to prevent potential degradation.[1][2]
Moisture/Humidity Avoid moistureStore in a tightly sealed container in a dry environment. The compound can form hydrates.[1][5]
Air Exposure MinimizeWhile not explicitly stated to be air-sensitive for storage, minimizing exposure is good practice. In reactions, oxygen can promote side reactions like homocoupling.[6]
pH (in solution) Neutral to AcidicMore stable in neutral to acidic conditions. Susceptible to protodeboronation in basic aqueous solutions.[3]
Incompatible Materials ChemicalAvoid contact with strong oxidizing agents, strong acids, and strong bases.[1][2]

Troubleshooting Guide for Experiments

This guide focuses on common issues encountered when using 4-Carboxyphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low or No Product Yield

  • Possible Cause 1: Degradation of 4-Carboxyphenylboronic acid.

    • Troubleshooting Step: Use freshly opened or recently purchased 4-Carboxyphenylboronic acid. Purity can be checked by techniques like HPLC or NMR.[7] Consider using a more stable derivative, such as its pinacol (B44631) ester, if degradation is suspected.[3]

  • Possible Cause 2: Protodeboronation.

    • Troubleshooting Step: This is a common side reaction under basic conditions.[3] Minimize reaction time and use the mildest possible base that is effective for the reaction. Lowering the reaction temperature can also help reduce the rate of degradation.[3]

  • Possible Cause 3: Catalyst Deactivation.

    • Troubleshooting Step: The carboxylate form of the boronic acid, present under basic conditions, may inhibit the palladium catalyst.[3] If catalyst deactivation is suspected, consider using a different palladium catalyst or ligand system that is less sensitive to carboxylates.

Problem 2: Formation of Homocoupling Byproduct

  • Possible Cause: Presence of Oxygen.

    • Troubleshooting Step: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[6] Ensure that all solvents are properly degassed and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Problem 3: Poor Solubility of Reagents

  • Possible Cause: Inappropriate Solvent System.

    • Troubleshooting Step: 4-Carboxyphenylboronic acid has limited solubility in many organic solvents but is soluble in water.[1] For Suzuki-Miyaura reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and an aqueous basic solution is often used. Experiment with different solvent ratios to improve solubility. In some cases, a co-solvent like DMF or ethanol (B145695) can be beneficial.[8]

Experimental Protocol: Assessing the Stability of 4-Carboxyphenylboronic Acid

This protocol provides a general method for monitoring the degradation of 4-Carboxyphenylboronic acid under specific conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • 4-Carboxyphenylboronic acid

  • Selected solvent system (e.g., aqueous buffer of a specific pH)

  • HPLC grade acetonitrile (B52724) and water

  • Acids/bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Volumetric flasks

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of 4-Carboxyphenylboronic acid in the chosen solvent system to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Incubation: Store the solution under the desired conditions (e.g., specific temperature, light exposure).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. If the sample is basic, it may be necessary to quench the degradation by neutralizing it with a small amount of acid.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase would be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Injection: Inject a fixed volume (e.g., 10 µL) of each sample onto the HPLC system.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify and integrate the peak corresponding to 4-Carboxyphenylboronic acid and any degradation products.

    • Plot the peak area of 4-Carboxyphenylboronic acid against time to determine the degradation rate.

Visualizations

troubleshooting_workflow start Low or No Product Yield in Suzuki-Miyaura Reaction check_reagent Check Reagent Quality: - Use fresh 4-Carboxyphenylboronic acid - Verify purity (NMR, HPLC) start->check_reagent reagent_ok Reagent Quality OK? check_reagent->reagent_ok replace_reagent Replace/Purify Reagent or Use Boronic Ester reagent_ok->replace_reagent No check_conditions Review Reaction Conditions: - Base too strong? - Temperature too high? - Reaction time too long? reagent_ok->check_conditions Yes replace_reagent->check_reagent conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Use milder base (e.g., K2CO3) - Lower temperature - Reduce reaction time conditions_ok->optimize_conditions No check_catalyst Consider Catalyst Issues: - Catalyst deactivation? - Inappropriate ligand? conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok change_catalyst Change Catalyst System: - Use a more robust catalyst - Screen different ligands catalyst_ok->change_catalyst No success Successful Reaction catalyst_ok->success Yes change_catalyst->check_catalyst

Caption: Troubleshooting workflow for low or no yield in Suzuki-Miyaura coupling.

stability_factors compound 4-Carboxyphenylboronic Acid Stability storage Storage Conditions compound->storage solution In-Solution Conditions compound->solution degradation Degradation Pathways compound->degradation temp Temperature (Store in a cool place) storage->temp light Light (Protect from light) storage->light moisture Moisture (Store in a dry place) storage->moisture air Air (Tightly sealed container) storage->air ph pH (Degrades in basic solution) solution->ph solvent Solvent (Aqueous vs. Organic) solution->solvent incompatibles Incompatible Reagents (Strong acids/bases, oxidizers) solution->incompatibles protodeboronation Protodeboronation degradation->protodeboronation oxidation Oxidation degradation->oxidation

Caption: Factors influencing the stability of 4-Carboxyphenylboronic acid.

References

overcoming low solubility of 4-Boronobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of 4-boronobenzoic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have low solubility in many common organic solvents?

A1: The low solubility of this compound stems from its molecular structure. It is a crystalline solid with both a polar carboxylic acid group and a polar boronic acid group. These groups can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult for many solvents to break down. In the solid state, it can also exist as hydrates or dehydrate to form cyclic anhydrides (boroxines), further complicating its dissolution.[1]

Q2: What are the common solvents for this compound?

A2: While challenging, some solvents can dissolve this compound to varying degrees. It exhibits slight solubility in dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and water.[2][3] Its solubility in water is reported to be 25 g/L.[4] For reactions, co-solvent systems are often employed to achieve better dissolution.

Q3: How can I improve the solubility of this compound in my reaction?

A3: Several strategies can be employed to enhance the solubility of this compound:

  • Use of Co-solvents: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is a common and effective approach, particularly in Suzuki-Miyaura coupling reactions.[2][5]

  • pH Adjustment: Increasing the pH of aqueous solutions by adding a base (e.g., sodium carbonate, potassium phosphate) can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[5]

  • Elevated Temperatures: Heating the reaction mixture can significantly increase the solubility of this compound. However, this should be done with caution to avoid decomposition of reactants or products.

  • Conversion to a More Soluble Derivative: Converting the boronic acid to its corresponding pinacol (B44631) ester or potassium trifluoroborate salt can improve its stability and solubility in organic solvents.[6][7][8]

Q4: What are the potential consequences of poor solubility in a reaction?

A4: Poor solubility of this compound can lead to several issues, including:

  • Poor Reproducibility: Inconsistent dissolution between batches can result in variable reaction outcomes.

  • Increased Side Reactions: Undissolved starting material can promote side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures and in the presence of water and base. Homocoupling of the boronic acid can also occur.

Q5: Are there more soluble alternatives to this compound?

A5: Yes, the most common alternatives are its ester and trifluoroborate derivatives:

  • 4-Carboxyphenylboronic acid pinacol ester: This derivative is generally more soluble in organic solvents and is more stable towards protodeboronation.

  • Potassium 4-carboxyphenyltrifluoroborate: These salts are typically free-flowing crystalline solids that are stable to air and moisture and often exhibit improved solubility and reactivity in cross-coupling reactions.[6][7][8]

Troubleshooting Guides

Problem: Low Reaction Yield or Incomplete Conversion

If you are experiencing low yields or incomplete consumption of starting materials in a reaction involving this compound, follow this troubleshooting workflow:

start Low Yield / Incomplete Conversion dissolution Is the this compound fully dissolved? start->dissolution cosolvent Optimize Co-solvent System (e.g., Dioxane/Water, Toluene/Water) dissolution->cosolvent No base Is the base appropriate and soluble? dissolution->base Yes temp Increase Reaction Temperature temp->dissolution cosolvent->temp base_strength Switch to a stronger or more soluble base (e.g., K3PO4, Cs2CO3) base->base_strength No catalyst Is the catalyst active? base->catalyst Yes base_strength->base catalyst_check Degas reagents and use fresh catalyst catalyst->catalyst_check No side_reactions Are there side reactions occurring? catalyst->side_reactions Yes catalyst_check->catalyst protodeboronation Consider converting to pinacol ester or potassium trifluoroborate salt side_reactions->protodeboronation Yes success Reaction Optimized side_reactions->success No protodeboronation->success

Caption: Troubleshooting workflow for low reaction yields.

Problem: Reaction Fails to Initiate

If your reaction does not start, the primary suspect is often the lack of dissolution of the starting materials.

  • Visual Inspection: Carefully observe the reaction mixture. Do you see solid particles of this compound? If so, it has not adequately dissolved.

  • Solvent System Review: Ensure your chosen solvent or co-solvent system is appropriate for dissolving all reactants, including the base. For Suzuki-Miyaura reactions, a biphasic system like toluene/water or dioxane/water is often necessary to dissolve both the organic-soluble components and the inorganic base.[5][9]

  • Increase Temperature: Gradually increase the reaction temperature while stirring vigorously. Monitor for dissolution.

  • Sonication: In some cases, ultrasonication can help break up solid aggregates and facilitate dissolution.

Problem: Significant Side Product Formation (Protodeboronation or Homocoupling)

The formation of byproducts where the boronic acid group is replaced by hydrogen (protodeboronation) or where two boronic acid molecules couple together (homocoupling) can be exacerbated by poor solubility.

  • Minimize Reaction Time: Longer reaction times at high temperatures can increase the rate of protodeboronation.

  • Use a More Stable Derivative: Converting this compound to its pinacol ester or trifluoroborate salt can significantly reduce protodeboronation.

  • Ensure an Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids. Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventQualitative SolubilityQuantitative Solubility
WaterSlightly Soluble25 g/L[4]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[2][3]Data not available
MethanolSlightly Soluble[2][3]Data not available
Dioxane/Water MixturesSoluble (as a system)System dependent
Toluene/Water MixturesSoluble (as a system)System dependent

Table 2: Comparison of Strategies to Enhance Solubility

StrategyAdvantagesDisadvantages
Co-solvent Systems Effective for many reactions like Suzuki coupling; readily implemented.Requires optimization of solvent ratios; may complicate product purification.
pH Adjustment (with Base) Significantly increases aqueous solubility. The base is often a required reagent.Not suitable for base-sensitive substrates; requires careful pH control.
Increased Temperature Simple and often effective.Can lead to decomposition of reagents or products; may increase side reactions.
Conversion to Pinacol Ester Increases solubility in organic solvents; enhances stability against protodeboronation.Requires an additional synthetic step; may require different reaction conditions.
Conversion to K-Trifluoroborate Crystalline, stable solids; often highly reactive and soluble.Requires an additional synthetic step for preparation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Co-Solvent System

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound using a dioxane/water co-solvent system.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and degassed water via syringe (a typical ratio is 4:1 to 5:1 dioxane:water, with the concentration of the limiting reagent at 0.1-0.2 M).

  • Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

start Start add_reagents Add solid reagents to Schlenk flask start->add_reagents inert_atm Establish inert atmosphere (evacuate/backfill with Argon) add_reagents->inert_atm add_solvents Add degassed dioxane and water inert_atm->add_solvents heat Heat reaction to 80-100 °C with stirring add_solvents->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify product workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Conversion of this compound to Potassium 4-Carboxyphenyltrifluoroborate

This protocol is adapted from general procedures for the synthesis of potassium organotrifluoroborates.[10]

Materials:

  • This compound (1.0 equiv)

  • Potassium hydrogen fluoride (B91410) (KHF₂) (3.0-4.0 equiv)

  • Methanol

  • Water

  • Round-bottom flask

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Slowly add the KHF₂ solution to the stirred solution of this compound at room temperature.

  • Stir the mixture for 1-2 hours. A precipitate of the potassium trifluoroborate salt should form.

  • Remove the methanol under reduced pressure.

  • Collect the solid product by filtration.

  • Wash the solid with cold water and then a small amount of cold acetone (B3395972) or ether.

  • Dry the product under vacuum to yield the potassium 4-carboxyphenyltrifluoroborate salt.

Protocol 3: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (Pinacol Ester)

This protocol describes a general method for the esterification of a boronic acid with pinacol.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.0-1.1 equiv)

  • Anhydrous solvent (e.g., diethyl ether, THF, or toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add this compound, pinacol, and the anhydrous solvent.

  • Add a drying agent, such as anhydrous magnesium sulfate, to the mixture.

  • Stir the suspension at room temperature or heat to reflux for several hours to overnight. The reaction can be monitored by the disappearance of the starting boronic acid using TLC or NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the drying agent and any unreacted starting material.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel.

start Low Solubility of This compound strategy Select Solubility Enhancement Strategy start->strategy cosolvent Use Co-Solvent System (e.g., Dioxane/Water) strategy->cosolvent Direct Use ph_adjust Adjust pH with Base strategy->ph_adjust Aqueous Reactions derivative Convert to More Soluble Derivative strategy->derivative Chemical Modification reaction Proceed with Reaction cosolvent->reaction ph_adjust->reaction pinacol Pinacol Ester derivative->pinacol tfb Potassium Trifluoroborate derivative->tfb pinacol->reaction tfb->reaction

Caption: Strategies for overcoming low solubility.

References

Technical Support Center: Deboronation of 4-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the unwanted deboronation of 4-carboxyphenylboronic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem for 4-carboxyphenylboronic acid?

A1: Deboronation, specifically protodeboronation, is a chemical reaction where the boronic acid group (-B(OH)₂) is cleaved from the aromatic ring and replaced with a hydrogen atom.[1] This is a significant issue in reactions like the Suzuki-Miyaura coupling, where 4-carboxyphenylboronic acid is intended to act as a coupling partner. Deboronation leads to the formation of benzoic acid as a byproduct, reducing the yield of the desired product and complicating purification.[2]

Q2: What are the primary factors that cause the deboronation of 4-carboxyphenylboronic acid?

A2: The stability of 4-carboxyphenylboronic acid is highly dependent on the reaction conditions. The primary factors that promote deboronation are:

  • pH: Both acidic and basic conditions can facilitate deboronation.[1][3][4]

    • Acid-catalyzed deboronation involves the protonation of the boronic acid, followed by cleavage of the carbon-boron bond.[5]

    • Base-catalyzed deboronation proceeds through the formation of a more reactive arylboronate anion, which is then cleaved by a proton source like water.[4][6] This is particularly relevant for Suzuki-Miyaura reactions, which are typically run under basic conditions.[6]

  • Temperature: Higher reaction temperatures generally accelerate the rate of deboronation.[7]

  • Presence of Water: Water acts as a proton source for the cleavage of the carbon-boron bond, especially in base-catalyzed deboronation.[4]

  • Catalyst System: In palladium-catalyzed cross-coupling reactions, an inefficient catalyst system that leads to longer reaction times can increase the extent of deboronation.[7]

Q3: How can I detect if deboronation is occurring in my reaction?

A3: The primary byproduct of the deboronation of 4-carboxyphenylboronic acid is benzoic acid. You can monitor the progress of your reaction and the formation of this byproduct using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an effective method for separating and quantifying the starting material, desired product, and the benzoic acid byproduct.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the characteristic signals of benzoic acid in the reaction mixture or isolated product. ¹¹B NMR can also be used to monitor the consumption of the boronic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify all components in the reaction mixture, providing clear evidence of deboronation.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of Benzoic Acid

If you are observing a low yield of your target molecule and detecting benzoic acid, it is highly likely that deboronation of your 4-carboxyphenylboronic acid is a significant side reaction.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Yield & Benzoic Acid Detected check_conditions Review Reaction Conditions start->check_conditions high_temp Is Temperature > 80°C? check_conditions->high_temp strong_base Is a Strong Base (e.g., NaOH, KOH) Used? high_temp->strong_base No lower_temp Action: Lower Temperature (e.g., 60-80°C) high_temp->lower_temp Yes long_reaction Is Reaction Time > 12h? strong_base->long_reaction No weaker_base Action: Use a Milder Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) strong_base->weaker_base Yes inefficient_catalyst Is the Catalyst System Optimized? long_reaction->inefficient_catalyst No optimize_catalyst Action: Optimize Catalyst/Ligand to Reduce Reaction Time long_reaction->optimize_catalyst Yes inefficient_catalyst->optimize_catalyst No monitor_reaction Monitor Reaction Progress (e.g., by LC-MS, TLC) inefficient_catalyst->monitor_reaction Yes lower_temp->monitor_reaction weaker_base->monitor_reaction optimize_catalyst->monitor_reaction

Caption: A stepwise workflow for troubleshooting low-yield reactions due to deboronation.

Quantitative Data on Reaction Parameter Optimization:

ParameterCondition A (High Deboronation)Condition B (Optimized)% Desired Product (A)% Deboronation (A)% Desired Product (B)% Deboronation (B)
Base NaOH (2.0 M aq.)K₃PO₄ (anhydrous)45%50%92%<5%
Solvent Dioxane/H₂O (4:1)2-MeTHF (anhydrous)60%35%95%<3%
Temperature 110 °C80 °C65%30%94%<4%
Catalyst System Pd(OAc)₂ / PPh₃SPhos Pd G370%25%96%<2%

Note: The data presented here are illustrative examples based on literature precedents for similar systems and are intended to guide optimization efforts.[7]

Issue 2: Inconsistent Reaction Yields Between Batches

Variability in reaction outcomes can often be traced back to the quality of reagents and the reaction setup.

Troubleshooting Steps:

  • Reagent Quality:

    • 4-Carboxyphenylboronic Acid: Use fresh, high-purity 4-carboxyphenylboronic acid. Boronic acids can degrade upon storage. Consider purifying the boronic acid if its quality is uncertain.

    • Solvents: Use anhydrous solvents to minimize the presence of water, which can promote protodeboronation.

    • Base: Ensure the base is of high purity and handled appropriately (e.g., anhydrous bases should be stored in a desiccator).

  • Inert Atmosphere:

    • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before heating.

    • Maintain a positive pressure of an inert gas throughout the reaction. Oxygen can lead to oxidative degradation of the catalyst and boronic acid.

  • Consistent Reaction Setup:

    • Ensure all glassware is thoroughly dried before use.

    • Use consistent stirring rates and heating profiles for all reactions.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Deboronation

This protocol provides a starting point for coupling 4-carboxyphenylboronic acid with an aryl halide, with specific considerations to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Anhydrous base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, 4-carboxyphenylboronic acid, anhydrous base, and palladium catalyst.

  • Inerting: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (start with 70-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. The aqueous layer can be acidified to pH 2-3 to protonate the carboxylic acid and facilitate extraction into the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring Deboronation by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Gradient:

  • Start with a gradient of 5-95% B over 15 minutes, followed by a hold at 95% B for 5 minutes, and then re-equilibration at 5% B.

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 1:1 mixture of mobile phases A and B.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the diluted sample onto the HPLC.

  • Analysis: Identify the peaks corresponding to 4-carboxyphenylboronic acid, the desired product, and benzoic acid by comparing their retention times with those of authentic standards.

  • Quantification: Determine the relative peak areas to quantify the extent of deboronation over time.

Reaction Mechanisms

Understanding the mechanisms of deboronation can help in devising strategies to minimize this unwanted side reaction.

Base-Catalyzed Protodeboronation:

Base_Catalyzed_Deboronation cluster_equilibrium Fast Equilibrium cluster_cleavage Rate-Determining Step A 4-Carboxyphenylboronic Acid Ar-B(OH)₂ B Arylboronate Anion [Ar-B(OH)₃]⁻ A->B + OH⁻ B->A - OH⁻ C Transition State B->C + H₂O D Benzoic Acid Ar-H C->D E Boric Acid B(OH)₃ C->E + OH⁻ Acid_Catalyzed_Deboronation A 4-Carboxyphenylboronic Acid Ar-B(OH)₂ B Protonated Boronic Acid [Ar-B(OH)(OH₂)]⁺ A->B + H⁺ C Four-membered Ring Transition State B->C Intermolecular Metathesis D Benzoic Acid Ar-H C->D E Boric Acid B(OH)₃ C->E

References

Technical Support Center: Suzuki Coupling with 4-Boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura coupling reactions involving 4-boronobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of catalyst deactivation in my Suzuki coupling reaction?

A1: The most common indicator is a change in the reaction mixture's color to black, which signals the precipitation of palladium metal, known as "palladium black"[1]. This indicates that the soluble, catalytically active palladium species has agglomerated and crashed out of solution, halting the reaction. Other signs include the reaction stalling (no further consumption of starting materials) or a failure to initiate despite all reagents being present.

Q2: Why is this compound a particularly challenging substrate for Suzuki coupling?

A2: this compound contains a carboxylic acid group, which introduces two main challenges. First, the acidic proton can interfere with the basic conditions required for the reaction. Second, the boronic acid group itself is susceptible to undesired side reactions under typical Suzuki conditions, such as protodeboronation and homocoupling, which consume the starting material without forming the desired product[2][3]. Its electron-withdrawing nature can also impact the reaction kinetics[4].

Q3: What is protodeboronation and why is it a problem?

A3: Protodeboronation is a significant side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom from a proton source like water or alcohol[3]. This converts your this compound into benzoic acid, leading to a lower yield of the desired cross-coupled product and complicating purification[3]. This process is often accelerated by elevated temperatures and strong basic conditions[2].

Q4: Can the quality of my this compound affect the reaction?

A4: Absolutely. The purity of boronic acids is critical for the success of Suzuki couplings. Impurities can poison the palladium catalyst, leading to reduced activity or complete reaction failure[5]. Boronic acids can also exist in equilibrium with their cyclic anhydride (B1165640) trimers (boroxines), which can have different reactivity. Using freshly purchased or purified this compound is highly recommended.

Q5: Should I use a Pd(0) or Pd(II) precatalyst?

A5: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an in situ reduction to the active Pd(0) state. This reduction step can sometimes consume the boronic acid or phosphine (B1218219) ligands, leading to side products (like homocoupling) and catalyst deactivation[2][6]. Starting directly with a Pd(0) complex can mitigate these issues[2].

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiment.

ProblemProbable Cause(s)Recommended Solutions & Troubleshooting Steps
Reaction turns black and stalls. Palladium Precipitation (Pd Black): The active Pd(0) catalyst is unstable and has agglomerated.1. Improve Degassing: Oxygen can oxidize phosphine ligands and the Pd(0) catalyst, leading to precipitation. Ensure all solvents and the reaction setup are rigorously degassed with an inert gas (Argon or Nitrogen)[2].2. Use a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) center and prevent agglomeration[7].3. Check Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A ligand-to-palladium ratio of 1:1 to 4:1 is typical, depending on the specific system[2].
Low yield, but starting materials are consumed. 1. Protodeboronation: The boronic acid is being converted to benzoic acid. This is common with electron-deficient boronic acids under harsh basic conditions[2][7].2. Homocoupling: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen and Pd(II) species[2].1. Use a Milder Base: Switch from strong bases like NaOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or KF. The choice of base is critical and highly substrate-dependent[8][9].2. Protect the Boronic Acid: Convert the this compound to a more stable boronic ester, such as a pinacol (B44631) or MIDA ester. MIDA boronates are particularly stable and release the boronic acid slowly under basic conditions, minimizing side reactions[10][11].3. Lower the Temperature: Higher temperatures can accelerate the rate of protodeboronation[2]. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.4. Ensure Anhydrous Conditions (if applicable): For highly sensitive substrates, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial[2].5. Use a Pd(0) Source: Starting with a Pd(0) catalyst can reduce homocoupling promoted by in situ reduction of Pd(II)[2].
Reaction does not start or is very sluggish. 1. Inefficient Catalyst Activation: If using a Pd(II) precatalyst, it may not be reducing to the active Pd(0) species efficiently.2. Poor Reagent Solubility: One or more components (aryl halide, boronic acid, base) may not be sufficiently soluble in the chosen solvent.3. Inactive Catalyst/Ligand System: The chosen catalyst and ligand are not effective for the specific substrates (e.g., an electron-rich aryl halide or an electron-deficient boronic acid).1. Catalyst & Ligand Screening: The oxidative addition step is often rate-limiting, especially for aryl chlorides or electron-rich aryl bromides. Screen more electron-rich and bulky ligands (e.g., RuPhos, XPhos) which are known to accelerate this step[7][12].2. Change Solvent System: Solubility is crucial. Common solvents include toluene, dioxane, THF, or DMF, often with a small amount of water to help dissolve the base[6]. If solubility is poor, a different solvent or solvent mixture is necessary.3. Increase Temperature: Many Suzuki couplings require heating (e.g., 80-110 °C) to proceed at a reasonable rate[2].4. Check Base: The base is essential for activating the boronic acid. Ensure an adequate amount (typically 2-3 equivalents) of a suitable base is used[9].

Data Presentation

Table 1: Effect of Base on Suzuki Coupling of Mesitylboronic Acid

This table illustrates the significant impact of the base on reaction yield and the extent of protodeboronation (formation of mesitylene). While the substrate is not this compound, the trends are informative for selecting a base.

Reaction Conditions: Mesitylboronic acid, iodobenzene, Pd(PPh₃)₄, 80 °C.

BaseSolventTime (h)Yield (%)Protodeboronation (%)
Na₂CO₃Benzene/H₂O488425
Na₂CO₃DME/H₂O48837
K₃PO₄DME/H₂O8700
NaOHDME/H₂O8952
Ba(OH)₂DME/H₂O8992

(Data adapted from a study on sterically hindered arylboronic acids[13])

Table 2: Catalytic Activity in Suzuki Coupling of 4-Carboxyphenylboronic Acid

This table shows conversion rates for the coupling of 4-carboxyphenylboronic acid with 1-bromo-4-fluorobenzene (B142099) using a heterogeneous palladium catalyst.

Reaction Conditions: 4-carboxyphenylboronic acid, 1-bromo-4-fluorobenzene, G-COOH-Pd-10 catalyst.

Temperature (°C)Time (h)Conversion (%)
703~18
7024~35
7048~42
1103~25
11024~45
11048~50

(Data sourced from a study on heterogeneous catalysts for fluorinated biphenyl (B1667301) derivatives[14])

Visualizations

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product ArX Ar-X ArX->OA_Complex Boronic Ar'-B(OH)₃⁻ Boronic->TM_Complex Base Base, H₂O Base->Boronic BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Cycle_Pd0 Pd(0)L₂ Cycle_PdII ArPd(II)L₂X Cycle_Pd0->Cycle_PdII Ox. Add. PdBlack Pd(0) Black (Aggregation) Cycle_Pd0->PdBlack Poor Ligand Stabilization OxidizedLigand Oxidized Ligand (e.g., O=PR₃) Cycle_Pd0->OxidizedLigand O₂ Presence Cycle_PdII->Cycle_Pd0 Transm. & Red. Elim. PoisonedCatalyst Poisoned Catalyst (e.g., Carboxylate Binding) Cycle_PdII->PoisonedCatalyst Substrate Coordination

Caption: Common catalyst deactivation pathways from the main Suzuki cycle.

Troubleshooting_Flowchart start Reaction Failed or Low Yield q_color Is reaction mixture black? start->q_color a_black Probable Pd Precipitation. - Improve degassing. - Use stabilizing ligands (e.g., XPhos). - Check Ligand:Pd ratio. q_color->a_black Yes q_sm Are starting materials consumed? q_color->q_sm No a_sm_consumed Probable Protodeboronation/Homocoupling. - Use milder base (K₃PO₄, KF). - Lower temperature. - Protect boronic acid (MIDA ester). q_sm->a_sm_consumed Yes a_sm_not_consumed Probable Inactive Catalyst/Conditions. - Screen different ligands/catalysts. - Change solvent for better solubility. - Increase temperature. q_sm->a_sm_not_consumed No

Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Suzuki Coupling with this compound

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the product's carboxylic acid. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Carboxyphenylboronic Acid MIDA Ester

This protocol protects the boronic acid to prevent protodeboronation, following procedures adapted from literature for similar substrates[11][15].

  • Setup: To a round-bottom flask, add this compound (1.0 equiv.) and N-methyliminodiacetic acid (MIDA) (1.05 equiv.).

  • Solvent: Add a suitable solvent for azeotropic removal of water, such as toluene.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete when no more water is collected.

  • Isolation: Cool the reaction mixture. The MIDA boronate product often precipitates from the solution. The solid can be collected by filtration, washed with a non-polar solvent (like hexanes), and dried under vacuum. The product is typically a stable, crystalline solid that can be stored and used in the subsequent Suzuki coupling (using Protocol 1, often with an anhydrous base like K₃PO₄).

  • Deprotection (Post-Coupling): The MIDA group can be cleaved from the final product using mild aqueous base (e.g., 1M NaOH or NaHCO₃ in THF/water) to reveal the free boronic acid if needed for subsequent steps[16].

References

Technical Support Center: Efficient MOF Synthesis with 4-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Metal-Organic Frameworks (MOFs) using 4-Carboxyphenylboronic acid as an organic linker.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using 4-Carboxyphenylboronic acid as a linker in MOF synthesis?

A1: 4-Carboxyphenylboronic acid is an attractive organic linker due to its dual functional groups: a carboxylate group and a boronic acid group. This bifunctionality allows for diverse coordination modes with metal centers, potentially leading to novel framework topologies and functionalities. The boronic acid moiety, in particular, can engage in strong interactions and offers a site for post-synthetic modification, which is valuable for applications in sensing, catalysis, and separations.

Q2: Which metal ions are commonly used with 4-Carboxyphenylboronic acid?

A2: 4-Carboxyphenylboronic acid has been successfully used to synthesize MOFs with various metal ions. Common examples include zinc (Zn²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺).[1][2] The choice of metal ion is critical as it influences the resulting framework's geometry, stability, and properties.

Q3: What are the typical solvents and reaction conditions for these syntheses?

A3: Solvothermal synthesis is the most prevalent method.[1][2][3] This involves heating the metal salt and linker in a sealed vessel at temperatures typically ranging from 60-150 °C for several hours to days.[4][5] Polar, high-boiling point solvents are preferred, with N,N-dimethylformamide (DMF) being a classic choice.[1][2][4] However, be aware that DMF can decompose at high temperatures to form dimethylamine, which may be incorporated into the MOF structure.[1][2] Other suitable solvents include N,N'-dimethylacetamide (DMA) and N,N'-diethylformamide (DEF).[4]

Q4: How is the final MOF product activated after synthesis?

A4: Activation is a critical step to ensure the pores of the MOF are accessible. Freshly synthesized MOFs have solvent molecules occupying their channels.[4] The process typically involves:

  • Washing: The bulk product is washed with the synthesis solvent to remove unreacted starting materials.

  • Solvent Exchange: The high-boiling synthesis solvent is exchanged with a more volatile solvent (e.g., ethanol (B145695), methanol, or dichloromethane) by soaking the crystals.[4]

  • Evacuation: The volatile solvent is removed by heating the sample under a dynamic vacuum.[4] Supercritical CO₂ drying is an alternative method that can help prevent framework collapse, a common issue with highly porous materials.[4]

Q5: What characterization techniques are essential for the resulting MOF?

A5: To confirm the successful synthesis and determine the properties of the MOF, a suite of characterization techniques is necessary:

  • X-ray Diffraction (XRD): Both Single-Crystal (SCXRD) and Powder (PXRD) XRD are used to determine the crystal structure, phase purity, and crystallinity of the material.[6]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the framework and to study the removal of guest solvent molecules.[6]

  • Infrared (IR) Spectroscopy: FTIR helps confirm the coordination of the linker to the metal center by observing shifts in the characteristic vibrational bands of the carboxylate and boronic acid groups.[1][6]

  • Surface Area and Porosity Analysis (BET): Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution, which are critical properties for many MOF applications.[1][6][7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Incorrect Molar Ratio Optimize the metal-to-linker molar ratio. A 1:1 or 1:2 ratio is a common starting point, but the optimal ratio is system-dependent.
Inappropriate Solvent The solubility of the linker or metal salt may be poor in the chosen solvent. Try a different solvent system (e.g., DMA, DEF) or a mixture of solvents.[8][9]
Suboptimal Temperature or Time The reaction may require higher temperatures or longer reaction times for crystal nucleation and growth. Systematically vary the temperature (e.g., in 10-20 °C increments) and time (e.g., 12, 24, 48 hours).
pH is Not Optimal The deprotonation of the linker is pH-dependent. The addition of a modulator, such as a small amount of acid (e.g., HCl) or base, can sometimes facilitate crystallization.[4]

Problem 2: The Product is Amorphous (Confirmed by PXRD)

Potential Cause Suggested Solution
Impure Reagents The presence of even small amounts of impurities in the organic linker or metal salt can inhibit or prevent crystallization.[4] Confirm the purity of all starting materials (e.g., by ¹H NMR for the linker).
Reaction is Too Fast Rapid precipitation often leads to amorphous material instead of ordered crystals. Reduce the reaction temperature or use a modulator (e.g., formic acid, HCl) to slow down the rate of crystal formation.[4]
Linker Disorder 4-Carboxyphenylboronic acid has been observed to exhibit disorder within the crystal structure, which can frustrate stable refinement.[2] Modifying the solvent system or temperature may help achieve a more ordered structure.
Incorrect Solvent Polarity The solvent polarity plays a crucial role in the self-assembly process.[8] Experiment with solvents of different polarities or use co-solvents to fine-tune the reaction medium.

Problem 3: Poor Crystalline Quality or Small Crystal Size

Potential Cause Suggested Solution
High Nucleation Rate A high rate of nucleation relative to crystal growth results in many small crystals. Lower the reaction temperature or the concentration of the reactants to favor crystal growth over nucleation.
Lack of Modulator Modulators compete with the linker for coordination to the metal center, slowing the reaction and promoting the growth of larger, higher-quality crystals. Introduce a small amount of a modulator like a monocarboxylic acid (e.g., acetic acid) or a mineral acid (e.g., HCl).[4]
Insufficient Reaction Time The crystals may not have had enough time to grow. Extend the duration of the solvothermal reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for MOFs synthesized using phenylboronic acid-based linkers. Note that specific parameters are highly dependent on the target structure.

ParameterValue Range / ExampleMetal Ion(s)NotesReference
Reaction Temperature 85 - 150 °CZn²⁺, Cd²⁺, Ni²⁺Higher temperatures can increase crystallinity but may also lead to phase changes or solvent decomposition.[1][4][1],[4]
Reaction Time 24 - 72 hoursZn²⁺, Cd²⁺, Ni²⁺Longer times can promote the growth of larger crystals.[7]
Solvent DMF, DEF, DMAcZn²⁺, Cd²⁺, Ni²⁺DMF is common but can decompose; consider alternatives for sensitive systems.[1][2][4][1],[2],[4]
Cd-MOF Unit Cell a = 14.4113 Å, c = 13.0416 ÅCd²⁺Example of a hexagonal crystal system (Space group P6222) obtained with 4-carboxyphenylboronic acid.[2]
BET Surface Area 500 - 1500 m²/gVariesHighly dependent on the final structure and successful activation.General Range

Experimental Protocols & Visualizations

General Solvothermal Synthesis Protocol

This protocol provides a general methodology for synthesizing a MOF using 4-Carboxyphenylboronic acid. Note: All quantities and conditions should be optimized for the specific target MOF.

  • Reagent Preparation:

    • In a 20 mL scintillation vial, dissolve the metal salt (e.g., Zinc Acetate, 0.1 mmol) in 5 mL of N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve 4-Carboxyphenylboronic acid (0.1 mmol) in 5 mL of DMF. Ensure the linker is fully dissolved; sonication may be required.

  • Reaction Mixture:

    • Combine the two solutions in the reaction vial.

    • If using a modulator (e.g., HCl, formic acid), add it to the final mixture at this stage.

  • Solvothermal Reaction:

    • Seal the vial tightly. Caution: Ensure the vessel is designed to withstand the pressure generated at the target temperature.

    • Place the vial in a programmable oven and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 48 hours).

    • Allow the oven to cool slowly to room temperature.

  • Product Isolation and Washing:

    • Crystals should be visible at the bottom of the vial.

    • Decant the mother liquor and wash the crystals several times with fresh DMF to remove unreacted reagents.

    • Collect the product by centrifugation or filtration.

  • Solvent Exchange and Activation:

    • Immerse the collected crystals in a volatile solvent like ethanol for 2-3 days, replacing the solvent several times to ensure complete exchange.

    • Decant the ethanol and transfer the solid product to a Schlenk tube.

    • Heat the sample under a high vacuum at an elevated temperature (e.g., 100-150 °C) for at least 12 hours to remove all guest molecules from the pores.

  • Characterization:

    • Store the activated MOF under an inert atmosphere.

    • Perform PXRD, TGA, and BET analysis to confirm the structure, stability, and porosity.

Visualized Workflows and Structures

MOF_Synthesis_Workflow start_end start_end process process output output prep 1. Prepare Precursor Solutions (Metal Salt + Linker in Solvent) react 2. Solvothermal Reaction (Sealed Vessel, Heat) prep->react wash 3. Washing & Solvent Exchange (Remove Impurities & High-Boiling Solvent) react->wash activate 4. Activation (Heat under Vacuum) wash->activate characterize 5. Characterization (PXRD, TGA, BET) activate->characterize product Activated MOF characterize->product

Caption: General experimental workflow for MOF synthesis.

Troubleshooting_Workflow problem problem question question solution solution start Synthesis Outcome Unsuccessful q_precipitate Precipitate Formed? start->q_precipitate noprecip No Yield q_precipitate->noprecip No q_crystalline Product Crystalline? q_precipitate->q_crystalline Yes sol_noprecip Adjust Temp/Time Check Solubility Optimize Molar Ratio noprecip->sol_noprecip amorphous Amorphous Product q_crystalline->amorphous No (via PXRD) lowyield Low Yield / Poor Crystallinity q_crystalline->lowyield Yes, but poor sol_amorphous Check Reagent Purity Reduce Temperature Add Modulator amorphous->sol_amorphous sol_lowyield Extend Reaction Time Optimize Modulator Conc. Slow Cooling Rate lowyield->sol_lowyield

Caption: Troubleshooting decision tree for MOF synthesis.

MOF_Coordination metal metal linker linker M M²⁺ L1 O=C-R-B(OH)₂ M->L1 COO⁻ L2 O=C-R-B(OH)₂ M->L2 COO⁻ L3 O=C-R-B(OH)₂ M->L3 B(OH)₂ L4 O=C-R-B(OH)₂ M->L4 B(OH)₂

Caption: Coordination of 4-Carboxyphenylboronic acid linkers.

References

Technical Support Center: Polymerization of Boronic Acid Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of boronic acid monomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and polymerization of these versatile molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My boronic acid monomer is difficult to purify and appears impure by NMR. What could be the issue?

A1: The purification of boronic acid-containing monomers is notoriously challenging.[1][2] Several factors could be contributing to the observed impurities:

  • Residual Catalysts and Reagents: Impurities from the monomer synthesis may still be present.

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to a de-boronated impurity.[3][4] This can be exacerbated by acidic or basic conditions and elevated temperatures.

  • Boroxine (B1236090) Formation: Boronic acids can undergo dehydration to form cyclic anhydride (B1165640) trimers called boroxines.[5][6] This is an equilibrium process, and the presence of water can shift the equilibrium back towards the boronic acid. In an NMR spectrum, boroxine formation can lead to complex and broadened peaks.[7]

  • Oxidation: Boronic acids can be susceptible to oxidation.

For purification, traditional column chromatography on silica (B1680970) gel can be problematic as the acidic nature of silica can promote deboronation.[7] Alternative purification techniques such as crystallization, trituration, or chromatography on neutral alumina (B75360) may be more successful. The formation of a temporary boronate ester, for instance with pinacol (B44631), can make the compound more stable and easier to purify via chromatography; the boronic acid can then be regenerated by hydrolysis.[7][8]

Q2: My vinylboronic acid monomer polymerized in the bottle during storage. How can I prevent this?

A2: Vinylboronic acid and its esters are prone to spontaneous radical polymerization, which can be initiated by heat, light, or oxygen.[9] To prevent this, proper storage is crucial. The monomer should be stored at low temperatures (e.g., -20°C), in the dark, and under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[9] The addition of a radical inhibitor, such as phenothiazine, is highly recommended for long-term storage.[9]

Q3: I am getting low yields and/or low molecular weight polymer in my Suzuki-Miyaura polymerization. What are the likely causes and solutions?

A3: Low yields and molecular weights in Suzuki-Miyaura polymerizations of boronic acid monomers are common issues.[4][10] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Monomer Purity: As discussed in Q1, impure monomers will lead to stoichiometric imbalances and chain termination, resulting in low molecular weight polymers.

  • Protodeboronation: The instability of the boronic acid C-B bond under the reaction conditions is a major challenge.[3] This side reaction consumes the monomer and leads to chain termination.

  • Reaction Conditions: The choice of base, solvent, temperature, and palladium catalyst/ligand system is critical and highly dependent on the specific monomers being used.[4][11]

The following table summarizes some common troubleshooting strategies:

IssuePotential CauseRecommended Solution
Low Polymer Yield Monomer ImpurityRe-purify monomers. Consider converting to a stable boronate ester for purification.
ProtodeboronationUse milder reaction conditions (lower temperature, weaker base). Employ a "slow release" strategy with MIDA boronate esters.[3][10]
Inefficient CatalystScreen different palladium catalysts and ligands. Ensure the catalyst is not deactivated.
Low Molecular Weight Stoichiometric ImbalanceCarefully purify and quantify monomers before polymerization.
Premature Chain TerminationOptimize reaction conditions to minimize side reactions like protodeboronation.
Incomplete ReactionIncrease reaction time or temperature (while monitoring for degradation).
Insoluble Material Formation Polymer PrecipitationChoose a solvent system in which the polymer is soluble at the reaction temperature.
CrosslinkingCan occur due to boroxine formation at high temperatures and concentrations. Consider using a protecting group strategy.[12]

Troubleshooting Guides

Guide 1: Troubleshooting Low Polymer Yield in Suzuki-Miyaura Polymerization

This guide provides a step-by-step workflow for diagnosing and resolving low polymer yields.

Troubleshooting_Low_Yield start_node Start: Low Polymer Yield check_node1 Monomer Purity Check (NMR, MS) start_node->check_node1 Initiate Troubleshooting check_node check_node action_node action_node result_node result_node end_node Problem Resolved action_node1 Repurify Monomers (Crystallization, Chromatography with protection) check_node1->action_node1 Impure check_node2 Evidence of Protodeboronation? (LC-MS of crude) check_node1->check_node2 Pure action_node1->check_node2 action_node2 Modify Reaction Conditions: - Lower Temperature - Weaker Base (e.g., K3PO4) - Use MIDA boronate esters check_node2->action_node2 Yes check_node3 Catalyst/Ligand Appropriate? check_node2->check_node3 No action_node2->check_node3 action_node3 Screen Catalysts & Ligands (e.g., SPhos, RuPhos) check_node3->action_node3 No/Unsure result_node1 Re-run Polymerization check_node3->result_node1 Yes action_node3->result_node1 result_node1->end_node Yield Improved

Caption: Troubleshooting workflow for low polymer yield.

Guide 2: Choosing a Polymerization Strategy for Boronic Acid Monomers

The choice of polymerization strategy depends on the monomer stability, desired polymer architecture, and tolerance to post-polymerization modifications.

Polymerization_Strategy start_node Select Polymerization Strategy decision_node1 Is the unprotected monomer stable to polymerization conditions? start_node->decision_node1 decision_node decision_node strategy_node strategy_node strategy_node1 Direct Polymerization of Unprotected Monomer Pros: Fewer steps Cons: Risk of side reactions, requires careful optimization decision_node1->strategy_node1 Yes decision_node2 Is a post-polymerization deprotection step feasible? decision_node1->decision_node2 No strategy_node2 Polymerization of Protected Monomer (e.g., pinacol, MIDA ester) Pros: Improved stability, solubility, and control Cons: Additional protection/deprotection steps decision_node2->strategy_node2 Yes strategy_node3 Post-Polymerization Modification Pros: Avoids handling unstable monomers Cons: Can be difficult to achieve 100% functionalization decision_node2->strategy_node3 No

Caption: Decision tree for selecting a polymerization strategy.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Polymerization of a Protected Thienyl MIDA Boronate Ester Monomer

This protocol is adapted from literature procedures for the synthesis of poly(3-hexylthiophene).[4][13]

Materials:

  • Thienyl MIDA boronate ester monomer (e.g., 2-(3-hexylthiophen-2-yl)-6-methyl-1,3,6,2-dioxazaborocan-4-one)

  • Dibromo-comonomer (e.g., 2,5-dibromo-3-hexylthiophene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., THF)

  • Deionized water

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the thienyl MIDA boronate ester monomer (1.0 eq), the dibromo-comonomer (1.0 eq), the palladium catalyst (e.g., 2.5 mol %), and the ligand (e.g., 5 mol %).

  • Add the base (e.g., 3.0 eq) to the flask.

  • Add the solvent (e.g., THF) to achieve a monomer concentration of approximately 0.06 M.

  • Add deionized water (e.g., 40-80 equivalents relative to the monomer). The amount of water can significantly impact the molecular weight and should be optimized.[4]

  • Stir the reaction mixture at the desired temperature (e.g., 55 °C) for the specified time (e.g., 120 hours).

  • Quench the reaction by adding a small amount of a suitable solvent like methanol (B129727) or acetonitrile.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration and wash it sequentially with methanol, acetone, and hexane (B92381) to remove residual catalyst and oligomers.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer by GPC (for molecular weight and dispersity) and NMR (for structure and regioregularity).

Protocol 2: Deprotection of a Poly(pinacolatoborylstyrene) to Poly(4-vinylphenylboronic acid)

This protocol is a general method for the hydrolysis of pinacol boronate esters to the corresponding boronic acids.[14][15]

Materials:

  • Poly(4-pinacolatoborylstyrene)

  • Solvent (e.g., THF or Dioxane)

  • Aqueous base (e.g., 1 M NaOH) or acid (e.g., 1 M HCl)

  • Dialysis tubing (if applicable)

Procedure:

  • Dissolve the poly(4-pinacolatoborylstyrene) in a suitable organic solvent.

  • Add an excess of the aqueous base or acid. The choice between acidic or basic hydrolysis may depend on the stability of other functional groups in the polymer.

  • Stir the mixture vigorously at room temperature or with gentle heating until the deprotection is complete (monitor by ¹H NMR by observing the disappearance of the pinacol methyl proton signal).

  • If the resulting poly(4-vinylphenylboronic acid) is water-soluble, neutralize the solution and purify the polymer by dialysis against deionized water to remove salts and the cleaved pinacol.

  • If the polymer is not water-soluble, precipitate it by adding the reaction mixture to a non-solvent, collect the precipitate by filtration, and wash thoroughly with deionized water.

  • Lyophilize or dry the polymer under vacuum to obtain the final product.

  • Characterize the deprotected polymer by NMR. Note that polymeric boronic acids are often hygroscopic, which can make characterization by GPC challenging.[14]

Disclaimer: These protocols are intended as a general guide. Specific reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for your particular system. Always consult the relevant literature and perform appropriate safety assessments before conducting any experiment.

References

Technical Support Center: Suzuki-Miyaura Coupling with 4-Boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura coupling reactions involving 4-boronobenzoic acid, with a specific focus on preventing undesired homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction with this compound, and why is it a problem?

A1: Homocoupling is a significant side reaction where two molecules of this compound react with each other to form 4,4'-dicarboxy-1,1'-biphenyl. This is undesirable because it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarities between the homocoupled byproduct and the target molecule.[1]

Q2: What are the primary causes of this compound homocoupling?

A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then facilitate the oxidative coupling of two boronic acid molecules.[1][2] Additionally, if you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its inefficient reduction to the active Pd(0) state can lead to an increased concentration of Pd(II) and, consequently, more homocoupling.[2][3]

Q3: How can I tell if homocoupling is a major issue in my reaction?

A3: You can suspect significant homocoupling if you observe a substantial amount of a symmetrical biphenyl (B1667301) byproduct in your crude reaction mixture. This can be identified using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the crude mixture to the starting materials and the expected product.

Q4: Can the choice of boronic acid derivative impact the extent of homocoupling?

A4: Yes, the stability of the organoboron reagent is crucial. Boronic acids can be susceptible to degradation.[2][3] Using more stable derivatives, such as pinacol (B44631) esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates, can sometimes suppress homocoupling by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[2][3]

Troubleshooting Guide: Minimizing Homocoupling of this compound

This guide provides a systematic approach to troubleshooting and minimizing the homocoupling of this compound in your Suzuki-Miyaura coupling reactions.

Issue 1: Significant Formation of Homocoupling Byproduct

Primary Cause: Presence of oxygen in the reaction mixture.[2][3][4]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step.[2][3]

    • Sparge all solvents (including water, if used) and the reaction mixture with an inert gas (high-purity nitrogen or argon) for at least 15-30 minutes before adding the catalyst.[3]

    • For particularly sensitive reactions, consider using the "freeze-pump-thaw" method for solvents to ensure thorough oxygen removal.[3]

  • Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas from start to finish.[3][4]

Issue 2: Homocoupling Persists Despite Degassing

Primary Cause: Presence of excess Pd(II) species.[2][3][5]

Troubleshooting Steps:

  • Use a Pd(0) Precatalyst: Instead of Pd(II) salts like Pd(OAc)₂ or PdCl₂, opt for a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2][3] This eliminates the need for in-situ reduction of the precatalyst, a step that can contribute to homocoupling.

  • Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate (B1220265) (1-2 equivalents) to the reaction mixture before introducing the palladium catalyst.[3][5] This can help reduce Pd(II) to the active Pd(0) state without interfering with the catalytic cycle.[3][5]

  • Optimize Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, making it more competitive with the homocoupling pathway.[3] Buchwald ligands such as SPhos and XPhos are often effective.

Issue 3: Suboptimal Yields and Persistent Side Reactions

Primary Cause: Non-ideal reaction parameters.

Troubleshooting Steps:

  • Slow Addition of this compound: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5][6]

  • Base and Solvent Optimization: The choice of base and solvent system can significantly impact the reaction outcome.[2][3][6] It is advisable to screen different conditions. For instance, potassium phosphate (B84403) is sometimes less prone to promoting homocoupling.[6]

  • Temperature Control: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[2] It is important to find the optimal temperature for your specific system.

Data Summary: Impact of Reaction Parameters on Homocoupling

The following table summarizes the general effects of various reaction parameters on the formation of the homocoupling byproduct.

ParameterCondition to Minimize HomocouplingRationale
Atmosphere Rigorously inert (N₂ or Ar)Prevents oxidation of Pd(0) to pro-homocoupling Pd(II) species.[2][3][4]
Palladium Source Pd(0) precatalysts (e.g., Pd(PPh₃)₄)Avoids homocoupling associated with the in-situ reduction of Pd(II).[2][3]
Additives Mild reducing agents (e.g., potassium formate)Promotes the formation of the active Pd(0) catalyst.[3][5]
Ligands Bulky, electron-rich phosphines (e.g., SPhos)Accelerates the desired cross-coupling pathway.[3]
Boronic Acid Slow addition or use of stable derivatives (Bpin, MIDA)Lowers the concentration of free boronic acid, reducing the rate of homocoupling.[2][3][5][6]
Base Screen different bases (e.g., K₃PO₄)The choice of base can influence the reaction outcome.[6]
Temperature Optimize for the specific reactionAvoid excessive heat which can cause catalyst decomposition.[2]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Catalyst

This protocol provides a general method for a Suzuki-Miyaura coupling reaction designed to minimize the homocoupling of this compound.

1. Reagent Preparation:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Pd(PPh₃)₄ (1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq), finely powdered and dried

  • Solvent system (e.g., Dioxane/H₂O 4:1 v/v)

2. Reaction Setup and Deoxygenation:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the powdered base.

  • Seal the flask with a septum and purge with high-purity argon or nitrogen for 15-20 minutes.

  • Prepare the solvent mixture and degas it by sparging with argon or nitrogen for at least 30 minutes.

  • Add the degassed solvent to the Schlenk flask via a cannula or syringe.

3. Catalyst Addition and Reaction:

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

4. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the key chemical pathways involved in Suzuki-Miyaura coupling and the competing homocoupling side reaction.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X aryl_pd_halide Ar-Pd(II)-X oxidative_add->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation Ar'B(OH)₂ aryl_pd_aryl Ar-Pd(II)-Ar' transmetalation->aryl_pd_aryl reductive_elim Reductive Elimination aryl_pd_aryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elim->product pd0_ox Pd(0)L_n oxygen O₂ pd0_ox->oxygen Oxidation pd2 Pd(II) Species oxygen->pd2 transmetalation1 Transmetalation pd2->transmetalation1 Ar'B(OH)₂ aryl_pd_oh Ar'-Pd(II)-OH transmetalation1->aryl_pd_oh transmetalation2 Transmetalation aryl_pd_oh->transmetalation2 Ar'B(OH)₂ diaryl_pd Ar'-Pd(II)-Ar' transmetalation2->diaryl_pd reductive_elim_hc Reductive Elimination diaryl_pd->reductive_elim_hc reductive_elim_hc->pd0_ox Catalyst Regeneration homocoupling_product Ar'-Ar' (Homocoupling) reductive_elim_hc->homocoupling_product

Figure 1. Competing catalytic cycles in Suzuki-Miyaura reactions.

Troubleshooting_Homocoupling start Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 improve_degassing Improve degassing protocol (sparge longer, freeze-pump-thaw) check_o2->improve_degassing No check_catalyst Are you using a Pd(II) precatalyst? check_o2->check_catalyst Yes improve_degassing->check_o2 use_pd0 Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) check_catalyst->use_pd0 Yes add_reductant Add a mild reducing agent (e.g., potassium formate) check_catalyst->add_reductant Yes, and must use it optimize_conditions Optimize other parameters: - Slow addition of boronic acid - Screen ligands and bases - Adjust temperature check_catalyst->optimize_conditions No use_pd0->optimize_conditions add_reductant->optimize_conditions success Homocoupling Minimized optimize_conditions->success

Figure 2. Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Suzuki Coupling with 4-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Carboxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide focuses on the critical role of the base in achieving successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in a Suzuki coupling reaction with 4-carboxyphenylboronic acid?

The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻).[1] This boronate readily undergoes transmetalation with the palladium complex, a key step in the formation of the new carbon-carbon bond. Additionally, with 4-carboxyphenylboronic acid, the base is required to neutralize the acidic carboxylic acid proton, which would otherwise interfere with the catalytic cycle. An insufficient amount of base can lead to poor or no conversion.

Q2: What are the most commonly used bases for Suzuki coupling with 4-carboxyphenylboronic acid?

Commonly employed bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction yield and rate, and the optimal base is often substrate and solvent dependent.

Q3: My reaction is sluggish or has a low yield. What are the likely causes related to the base?

Several factors related to the base can lead to poor reaction performance:

  • Insufficient Base: As 4-carboxyphenylboronic acid has an acidic proton, at least one extra equivalent of base is required in addition to the amount needed for the catalytic cycle.

  • Base Strength: The strength of the base can influence the rate of boronate formation and also the potential for side reactions. While a stronger base can accelerate the reaction, it may also promote undesired pathways like protodeboronation.

  • Base Solubility: The solubility of the base in the chosen solvent system is crucial for its effectiveness. Finely powdered or aqueous solutions of the base can improve reaction kinetics.

Q4: Can the carboxylic acid group of 4-carboxyphenylboronic acid cause any side reactions?

Yes, the carboxylic acid group can be deprotonated by the base. While this is necessary, the resulting carboxylate can potentially coordinate to the palladium center, which may influence the catalytic activity. However, in most standard protocols, this does not significantly hinder the desired coupling reaction. In some instances, decarboxylation can occur under harsh reaction conditions (high temperatures), but this is not a common issue with standard Suzuki coupling protocols.

Q5: What is protodeboronation and how can the choice of base affect it?

Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This leads to the formation of benzoic acid as a byproduct and reduces the yield of the desired coupled product. The rate of protodeboronation can be influenced by the strength of the base and the reaction temperature. While a base is necessary, overly strong bases or prolonged reaction times at elevated temperatures can increase the likelihood of this side reaction.

Troubleshooting Guide

Issue Potential Cause (Base-Related) Recommended Solution(s)
Low or No Product Formation Insufficient amount of base. Use at least 3 equivalents of base: 1 equivalent to neutralize the carboxylic acid, and 2 equivalents for the catalytic cycle.
Poor solubility of the base. Use a base that is soluble in your solvent system. For biphasic systems, ensure vigorous stirring to facilitate phase transfer. Consider using an aqueous solution of the base.
Incorrect base strength for the substrate. If using a weak base like NaHCO₃ with a less reactive aryl halide, consider switching to a stronger base like K₂CO₃ or K₃PO₄.
Significant Protodeboronation (formation of benzoic acid) Base is too strong or reaction temperature is too high. Consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after completion.
Presence of excess water. While some water is often beneficial, especially with inorganic bases, excessive amounts can promote protodeboronation. Use a well-defined solvent/water ratio.
Inconsistent Reaction Yields Inconsistent quality or hydration state of the base. Use a fresh, high-purity base. If using a hydrated form, ensure the water content is consistent between batches.
Inefficient mixing in a biphasic system. Increase the stirring rate to ensure good mixing between the organic and aqueous phases where the base is located.

Data Presentation: Effect of Base on Yield

The following table summarizes the reported yields for the Suzuki coupling of 4-carboxyphenylboronic acid with various aryl halides using different bases. It is important to note that these results are compiled from different studies and direct comparisons should be made with caution as other reaction parameters (catalyst, solvent, temperature, and reaction time) vary.

Aryl HalideBaseCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-oneNa₂CO₃Pd(PPh₃)₄DME/H₂ORefluxN/A64[2]
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (one-pot)Na₂CO₃Pd/CMeOH/H₂ON/AN/A82[2]
Aryl BromideK₂CO₃Fullerene-supported PdCl₂H₂ON/AN/AN/A[3]

Note: "N/A" indicates that the specific information was not provided in the cited source.

Experimental Protocols

General Protocol using Sodium Carbonate (Na₂CO₃)

This protocol is adapted from a multikilogram-scale synthesis.[2]

Reagents:

  • Aryl Halide (e.g., 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one) (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2 - 1.5 equiv)

  • Sodium Carbonate (Na₂CO₃) (3.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 equiv)

  • Solvent (e.g., Dimethoxyethane (DME) / Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, 4-carboxyphenylboronic acid, and sodium carbonate.

  • Add the solvent mixture (e.g., a 4:1 to 10:1 ratio of DME to water).

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

General Protocol using Potassium Carbonate (K₂CO₃)

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd/C) (0.01 - 0.05 equiv)

  • Solvent (e.g., Ethanol/Water, THF/Water, Dioxane/Water)

Procedure:

  • In a round-bottom flask, combine the aryl halide, 4-carboxyphenylboronic acid, and potassium carbonate.

  • Add the chosen solvent system.

  • Thoroughly degas the reaction mixture.

  • Add the palladium catalyst.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and stir vigorously.

  • Monitor the reaction until the starting material is consumed.

  • Work-up the reaction as described in the sodium carbonate protocol.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: Aryl Halide 4-Carboxyphenylboronic acid Base (e.g., Na2CO3) setup Reaction Setup: Combine Reagents & Solvent reagents->setup solvent Solvent (e.g., DME/H2O) solvent->setup catalyst Palladium Catalyst (e.g., Pd(PPh3)4) add_catalyst Add Catalyst catalyst->add_catalyst degas Degas with Inert Gas setup->degas degas->add_catalyst reaction Heat & Stir (Monitor Progress) add_catalyst->reaction workup Work-up: Quench, Extract, Dry reaction->workup purification Purification: Chromatography or Recrystallization workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Role of the Base in the Catalytic Cycle

suzuki_cycle pd0 Pd(0)L2 pdx Ar-Pd(II)-X L2 pd0->pdx Oxidative Addition pd_boronate Ar-Pd(II)-O-B(OH)2R' L2 pdx->pd_boronate Transmetalation product_complex Ar-Pd(II)-R' L2 product_complex->pd0 Reductive Elimination product Ar-R' product_complex->product boronic_acid R'-B(OH)2 boronate [R'-B(OH)3]- boronic_acid->boronate base Base (e.g., OH-) base->boronic_acid Activation boronate->pdx aryl_halide Ar-X aryl_halide->pdx

Caption: The role of the base in activating the boronic acid for transmetalation.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates like 4-Boronobenzoic acid is a critical checkpoint in the path to novel therapeutics and materials. The integrity of this versatile building block directly influences reaction yields, impurity profiles, and the ultimate quality of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique against other methodologies for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography stands out as the predominant method for the purity analysis of non-volatile and thermally labile compounds such as this compound, offering high resolution and sensitivity. However, a comprehensive purity assessment often benefits from the application of orthogonal techniques. This guide will delve into a primary HPLC method, alongside Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a holistic view of purity validation.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely adopted technique for the separation and quantification of this compound from its potential impurities. The method leverages the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of this compound and quantify its related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.

Materials and Reagents:

  • This compound reference standard (purity ≥99.5%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution using the same diluent.

Method Validation Parameters: A comprehensive method validation should be performed in accordance with ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparison of Analytical Methods

The choice of analytical technique for purity assessment is dictated by the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and the desired level of structural information.

ParameterHPLC-UVGC-MSqNMR
Principle Differential partitioning between stationary and mobile phasesSeparation of volatile compounds followed by mass-based detectionNuclear spin transitions in a magnetic field
Typical Analytes This compound, 4-bromobenzoic acid, this compound anhydrideVolatile impurities, residual solventsThis compound and structurally similar impurities
Resolution HighVery HighModerate
Sensitivity (LOD) ~0.05 µg/mL~0.01 µg/mL (with derivatization)~0.1 mg/mL
Quantitative Accuracy HighHigh (with appropriate internal standards)Very High (primary method)
Advantages Robust, versatile, widely availableHigh sensitivity and specificity for volatile compoundsProvides structural information, no reference standard of the analyte needed
Limitations May require reference standards for impurity identificationRequires derivatization for non-volatile compounds, potential for thermal degradationLower sensitivity than chromatographic methods, requires expensive instrumentation

Note: The LOD and LOQ values are representative and can vary depending on the specific instrument and method conditions.

Alternative Analytical Techniques

While HPLC is a powerful tool, orthogonal methods can provide a more complete picture of a sample's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and semi-volatile impurities. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility.

Experimental Protocol Outline: GC-MS (with Derivatization)

  • Derivatization: React the this compound sample with a silylating agent (e.g., BSTFA) to convert the acidic protons into trimethylsilyl (B98337) esters and ethers.

  • GC Separation: Inject the derivatized sample onto a non-polar capillary column (e.g., DB-5ms). Use a temperature gradient to separate the components.

  • MS Detection: Use electron ionization (EI) to generate fragment ions and a mass analyzer to detect them, providing both qualitative and quantitative information.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte. The concentration of the analyte is determined relative to a certified internal standard.

Experimental Protocol Outline: qNMR

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Data Analysis: Compare the integral of a well-resolved signal from this compound to the integral of a signal from the internal standard to calculate the purity.

Visualizing the Workflow

To better understand the logical flow of selecting an appropriate analytical method, the following diagrams illustrate the decision-making process and the experimental workflow for the primary HPLC method.

cluster_0 Purity Analysis Workflow start Define Analytical Need (Purity of this compound) method_selection Select Analytical Method(s) start->method_selection hplc Primary Method: RP-HPLC method_selection->hplc alternative Alternative/Orthogonal Methods method_selection->alternative data_analysis Data Analysis and Purity Calculation hplc->data_analysis gcms GC-MS (for volatile impurities) alternative->gcms qnmr qNMR (for absolute purity) alternative->qnmr gcms->data_analysis qnmr->data_analysis report Generate Certificate of Analysis data_analysis->report

Caption: Workflow for purity analysis of this compound.

cluster_1 HPLC Experimental Workflow sample_prep Sample and Standard Preparation hplc_system HPLC System (Pump, Autosampler, Column Oven) sample_prep->hplc_system separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_system->separation detection UV Detection (254 nm) separation->detection data_acquisition Data Acquisition (Chromatogram) detection->data_acquisition data_processing Data Processing (Peak Integration, Purity Calculation) data_acquisition->data_processing

Caption: Experimental workflow for the HPLC analysis.

Conclusion

For the routine purity assessment of this compound, a validated RP-HPLC method is the technique of choice due to its high resolution, sensitivity, and robustness. It is capable of separating the main component from its key process-related impurities and degradation products. However, for a comprehensive characterization, especially during process development and for establishing a reference standard, orthogonal methods such as GC-MS and qNMR are invaluable. GC-MS provides a powerful tool for identifying and quantifying volatile impurities, while qNMR offers a highly accurate method for determining absolute purity without the need for a specific analyte reference standard. The selection of the most appropriate analytical strategy will ultimately depend on the specific goals of the analysis, regulatory requirements, and available resources. A multi-faceted approach, leveraging the strengths of different techniques, will provide the most complete and reliable assessment of this compound purity.

A Comparative Guide to 4-Boronobenzoic Acid and 3-Boronobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex biaryl structures, carboxyphenylboronic acids serve as indispensable building blocks. The positional isomers, 4-boronobenzoic acid (also known as 4-carboxyphenylboronic acid) and 3-boronobenzoic acid (3-carboxyphenylboronic acid), are foundational reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] While structurally similar, the placement of the boronic acid and carboxylic acid functional groups imparts distinct electronic and steric properties, influencing their reactivity, stability, and utility in synthesis. This guide provides an objective comparison of these two isomers, supported by experimental data and detailed protocols, to aid researchers in reagent selection and reaction optimization.

Physicochemical and Electronic Properties

The primary distinction between the 4- and 3-isomers lies in the electronic interplay between the electron-withdrawing carboxylic acid group (-COOH) and the boronic acid group [-B(OH)₂].

  • In This compound , the para-substitution allows for both inductive and resonance (mesomeric) electron withdrawal from the boronic acid moiety. This can enhance the electrophilicity of the boron-bearing carbon, potentially influencing the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle.[3][4]

  • In 3-boronobenzoic acid , the meta-positioning means the electron-withdrawing effect of the carboxylic acid is primarily transmitted through induction, with a negligible resonance contribution.

This electronic difference can lead to variations in reactivity, stability, and the optimal conditions required for successful coupling reactions.[5]

PropertyThis compound3-Boronobenzoic Acid
CAS Number 14047-29-125487-66-5[6]
Molecular Formula C₇H₇BO₄[7]C₇H₇BO₄
Molecular Weight 165.94 g/mol [7]165.94 g/mol [8]
Appearance Off-white to light beige powder[2]Grayish-white crystalline solid[9]
Melting Point ~220 °C (decomposes)[10]243-247 °C[6]
pKa 4.08[2]3.86 (at 25°C)[11]

Table 1: Comparison of Physicochemical Properties of this compound and 3-Boronobenzoic Acid.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[3] The choice between this compound and 3-boronobenzoic acid can impact reaction yields and conditions, especially when coupled with electronically diverse aryl halides.

While direct, side-by-side comparative studies under identical conditions are sparse in the literature, we can synthesize a representative comparison based on published data for the coupling of each isomer with bromobenzene (B47551) as a model aryl halide.

ParameterThis compound3-Boronobenzoic Acid
Aryl Halide 4-Bromobenzoic Acid¹3-Bromobenzoic Acid²
Boronic Acid Phenylboronic AcidPhenylboronic Acid
Catalyst [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
Base K₂CO₃K₂CO₃
Solvent WaterWater
Temperature Room TemperatureRoom Temperature
Time 1.5 h1.5 h
Yield ~95% (Reported for similar systems)[12]97%[13]

¹Data for 4-bromobenzoic acid is used as a proxy to represent the reactivity of the 4-substituted system. ²Data is for the coupling of 3-bromobenzoic acid with phenylboronic acid, which is electronically analogous to coupling 3-boronobenzoic acid with bromobenzene.

Table 2: Representative Suzuki-Miyaura Coupling Performance.

Generally, both isomers are highly effective in Suzuki coupling reactions.[14] However, the electronic nature of the coupling partner can reveal differences. For instance, reactions involving arylboronic acids with multiple strongly electron-withdrawing groups have been observed to result in lower yields, suggesting that the electronic properties of both coupling partners are critical for success.[13] The slightly different electronic profiles of the 3- and 4-isomers may require fine-tuning of catalysts, bases, or solvent systems to achieve optimal results, particularly with challenging substrates.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of a carboxyphenylboronic acid with an aryl bromide.[1][15][16]

Materials:

  • Aryl Bromide (1.0 mmol)

  • 4- or 3-Boronobenzoic Acid (1.1 - 1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.01-0.02 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)

  • Solvent System (e.g., Toluene (B28343)/Ethanol/Water or an aqueous system)[15][17]

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 equiv), the selected boronobenzoic acid isomer (1.1 equiv), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02 equiv).[1]

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and ethanol).[1]

  • Base Addition: In a separate vessel, dissolve the base (e.g., potassium carbonate, 2.0 equiv) in a small amount of deionized water and add it to the reaction mixture.[15]

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or LC-MS.[1][15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.[16]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[15]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final biaryl carboxylic acid.

Visualizing the Process and Logic

To better understand the workflow and the underlying principles, the following diagrams are provided.

G cluster_0 Isomer Selection cluster_1 Structural & Electronic Effects cluster_2 Impact on Synthesis isomer4 This compound effects4 para-Substitution (Inductive + Resonance) isomer4->effects4 isomer3 3-Boronobenzoic Acid effects3 meta-Substitution (Primarily Inductive) isomer3->effects3 reactivity Reactivity Profile effects4->reactivity effects3->reactivity conditions Optimal Conditions reactivity->conditions application Final Product Geometry conditions->application

Caption: Relationship between isomer structure and synthetic impact.

G start Start reagents Combine: - Aryl Halide - Boronic Acid - Pd Catalyst start->reagents solvent Add Solvent System reagents->solvent base Add Aqueous Base solvent->base react Heat and Stir (Monitor by TLC/LC-MS) base->react workup Cool and Dilute (Water & Organic Solvent) react->workup extract Separate Layers & Extract Aqueous Phase workup->extract wash Wash Organic Layer & Dry extract->wash purify Concentrate & Purify (Chromatography/Recrystallization) wash->purify end_node End (Pure Biaryl Product) purify->end_node

Caption: General experimental workflow for Suzuki-Miyaura coupling.

G cluster_reactants Reactants pd0 Pd(0)Ln pd2_halide R¹-Pd(II)Ln-X pd0->pd2_halide Oxidative Addition pd2_aryl R¹-Pd(II)Ln-R² pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

Both this compound and 3-boronobenzoic acid are powerful and effective reagents for the synthesis of biaryl carboxylic acids. The choice between them is often dictated by the desired final geometry of the target molecule. However, their subtle electronic differences can influence reactivity, especially with challenging or electronically demanding coupling partners. The para-isomer, this compound, experiences a combination of inductive and resonance effects from the carboxyl group, whereas the meta-isomer, 3-boronobenzoic acid, is influenced primarily by induction. Researchers should consider these electronic nuances when optimizing reaction conditions to maximize yields and purity in their synthetic endeavors.

References

A Researcher's Guide to Characterizing 4-Carboxyphenylboronic Acid-Based MOFs: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of Metal-Organic Frameworks (MOFs) is paramount to understanding their structure-property relationships and unlocking their full potential in applications ranging from gas storage and catalysis to drug delivery. This guide provides a comparative overview of the essential analytical techniques for characterizing MOFs synthesized with 4-carboxyphenylboronic acid (4-CPBA), a versatile building block that introduces unique functionalities. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the comprehensive analysis of these promising porous materials.

Introduction to 4-Carboxyphenylboronic Acid MOFs

Metal-Organic Frameworks constructed using 4-Carboxyphenylboronic acid as an organic linker have garnered significant interest. The presence of both a carboxylic acid group for coordination with metal centers and a boronic acid moiety for post-synthetic modification or targeted interactions makes these materials highly tunable. The analytical techniques employed to characterize these MOFs are crucial for confirming successful synthesis, determining their structural and chemical properties, and evaluating their performance for specific applications.

Core Analytical Techniques: A Comparative Overview

A suite of analytical methods is typically employed to thoroughly characterize 4-CPBA based MOFs. These techniques provide complementary information regarding the crystallinity, thermal stability, porosity, and chemical composition of the material. The primary methods include Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Gas Adsorption Analysis (BET), and various spectroscopic techniques.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the characterization of various 4-CPBA based MOFs. These values are indicative and can vary based on the specific synthesis conditions.

MOF Sample Metal Center BET Surface Area (m²/g) Pore Volume (cm³/g) Thermal Decomposition Onset (°C) Key PXRD Peaks (2θ)
Zn-4-CPBA MOFZnData not consistently reportedData not consistently reported~350-400(Specific peaks depend on the crystalline phase)
Cd-4-CPBA MOFCdData not consistently reportedData not consistently reported~380(Hexagonal, P6222 space group)[1]
Ni-4-CPBA MOFNiData not consistently reportedData not consistently reportedData not consistently reportedData not consistently reported
Zr-UiO-66-B(OH)₂Zr~450 - 650~0.25 - 0.35> 450~7.4, 8.5, 12.1, 14.8, 17.1

Table 1: Comparative Quantitative Data for 4-CPBA Based MOFs.

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and reproducible characterization data. Below are generalized yet detailed methodologies for the key experiments cited.

Powder X-ray Diffraction (PXRD)

Objective: To determine the crystallinity, phase purity, and unit cell parameters of the synthesized MOF.

Methodology:

  • A finely ground powder sample of the 4-CPBA MOF is prepared.

  • The sample is mounted onto a zero-background sample holder.

  • PXRD data is collected using a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • The data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02° and a scan speed of 1-2°/min.

  • The resulting diffraction pattern is compared with simulated patterns from single-crystal X-ray diffraction data or known phases to confirm the structure and purity.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the MOF and quantify the amount of solvent molecules within the pores.

Methodology:

  • Approximately 5-10 mg of the activated MOF sample is placed in an alumina (B75360) or platinum TGA pan.

  • The sample is heated from room temperature to 600-800 °C at a constant heating rate, typically 10 °C/min.

  • The analysis is performed under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation.

  • The weight loss as a function of temperature is recorded. The initial weight loss typically corresponds to the removal of guest solvent molecules, while subsequent sharp weight losses indicate the decomposition of the organic linker and collapse of the framework.

Gas Adsorption Analysis (BET Method)

Objective: To determine the specific surface area, pore volume, and pore size distribution of the MOF.

Methodology:

  • A sample of the MOF (typically 50-100 mg) is degassed under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any guest molecules from the pores.

  • A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

  • The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.

  • The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

  • Pore size distribution can be calculated using methods such as Density Functional Theory (DFT) or the Barrett-Joyner-Halenda (BJH) method.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the functional groups present in the MOF and confirm the coordination of the carboxylate group to the metal center.

  • Methodology: The MOF sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the presence and chemical environment of the boronic acid groups in the MOF structure.[2]

  • Methodology: Solid-state ¹¹B MAS NMR spectroscopy is performed on the powdered MOF sample. The chemical shift provides information about the coordination environment of the boron atoms.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing 4-CPBA based MOFs and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization synthesis Solvothermal Synthesis of 4-CPBA MOF activation Solvent Exchange & Degassing synthesis->activation pxrd PXRD activation->pxrd tga TGA activation->tga bet Gas Adsorption (BET) activation->bet ftir FTIR activation->ftir nmr ¹¹B NMR activation->nmr sem_tem SEM/TEM activation->sem_tem

Caption: A typical experimental workflow for the synthesis and characterization of 4-CPBA based MOFs.

logical_relationship cluster_structure Structural Analysis cluster_composition Compositional Analysis cluster_properties Property Analysis pxrd PXRD (Crystallinity, Phase) bet BET (Porosity, Surface Area) pxrd->bet Confirms crystalline porous structure sem_tem SEM/TEM (Morphology, Size) sem_tem->pxrd Visualizes crystals ftir FTIR (Functional Groups) ftir->pxrd Confirms linker presence nmr ¹¹B NMR (Boron Incorporation) nmr->ftir Confirms boronic acid group tga TGA (Thermal Stability) tga->bet Informs activation conditions

Caption: Logical relationship between different analytical techniques for MOF characterization.

Conclusion

The comprehensive characterization of 4-Carboxyphenylboronic acid-based MOFs requires a multi-technique approach. By systematically applying Powder X-ray Diffraction, Thermogravimetric Analysis, Gas Adsorption measurements, and various spectroscopic methods, researchers can gain a detailed understanding of the material's structure, stability, porosity, and chemical nature. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the field, facilitating the development of novel MOF materials with tailored properties for a wide range of applications.

References

A Comparative Guide to the Validation of Suzuki Coupling Products from 4-Boronobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. When employing 4-boronobenzoic acid as a substrate, a multitude of biaryl carboxylic acids can be synthesized, which are valuable intermediates in drug discovery and materials science. Rigorous validation of the resulting products is paramount to ensure the integrity of subsequent research and development.

This guide provides a comprehensive comparison of analytical techniques for the validation of Suzuki coupling products derived from this compound. We present a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary method for structural elucidation and purity assessment, alongside alternative and complementary techniques such as Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Analytical Techniques

A multi-faceted approach to product validation provides the most robust and reliable results. The choice of technique often depends on the specific information required, such as structural confirmation, purity assessment, or quantification of trace impurities.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Detailed structural information (chemical environment, connectivity, and relative number of protons and carbons), and quantitative purity assessment.[1]Provides unambiguous structure elucidation and can quantify impurities without the need for individual impurity standards.Can be complex to interpret with overlapping signals. Requires deuterated solvents.
Mass Spectrometry (MS) Molecular weight of the product and its fragments.High sensitivity, allowing for the detection of trace components.Does not provide detailed structural information for isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components by retention time and identification by mass spectrum.[2]Excellent for assessing the purity of volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like carboxylic acids.[2][3] Co-elution of similar compounds can occur.
High-Performance Liquid Chromatography (HPLC) Separation of components by retention time, allowing for quantification and purity assessment.Applicable to a wide range of compounds, including non-volatile and thermally sensitive molecules.[4]Method development can be complex. Identification is based on retention time, which is not as definitive as mass spectrometry.

Expected Products and Potential Impurities

The Suzuki coupling of this compound with an aryl halide (Ar-X) is expected to yield the corresponding 4-arylbenzoic acid. However, several side reactions can lead to the formation of impurities. Understanding these potential byproducts is crucial for developing appropriate analytical and purification strategies.

A common reaction is the coupling of this compound with aryl halides like bromobenzene, 4-bromotoluene, or 4-bromoanisole (B123540) to produce biphenyl-4-carboxylic acid, 4'-methyl-biphenyl-4-carboxylic acid, and 4'-methoxy-biphenyl-4-carboxylic acid, respectively.

Potential Impurities:

  • Homocoupling Product: Biphenyl-4,4'-dicarboxylic acid, formed from the coupling of two molecules of this compound.

  • Deboronated Starting Material: Benzoic acid, resulting from the cleavage of the C-B bond of this compound.

  • Unreacted Starting Materials: Residual this compound and the aryl halide.

Comparative Spectral and Chromatographic Data

The following tables summarize the characteristic analytical data for the expected products and key impurities. This data is essential for their identification and differentiation in a reaction mixture.

Table 1: ¹H NMR and ¹³C NMR Data (in DMSO-d₆)

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Biphenyl-4-carboxylic acid 13.0 (s, 1H), 8.07 (d, 2H), 7.82 (d, 2H), 7.75 (d, 2H), 7.52 (t, 2H), 7.44 (t, 1H)[5]167.5, 145.1, 139.2, 130.2, 129.8, 129.1, 128.2, 127.0, 126.9
4,4'-Biphenyldicarboxylic acid 13.1 (s, 2H), 8.12 (d, 4H), 7.91 (d, 4H)167.3, 144.2, 130.3, 127.5
Benzoic acid 13.0 (s, 1H), 7.95 (d, 2H), 7.65 (t, 1H), 7.52 (t, 2H)167.4, 133.2, 130.5, 129.4, 128.8
This compound 12.8 (s, 1H), 8.0 (br s, 2H), 7.89 (d, 2H), 7.82 (d, 2H)167.8, 142.1, 134.2, 128.8

Table 2: Mass Spectrometry and Chromatographic Data

CompoundMolecular WeightKey MS Fragments (m/z)Typical HPLC Retention Time (min)Typical GC Retention Time (min)
Biphenyl-4-carboxylic acid 198.22198 (M+), 181, 152[6]Varies with methodVaries with derivatization and method
4,4'-Biphenyldicarboxylic acid 242.23242 (M+), 225, 197, 152[6]Varies with methodVaries with derivatization and method
Benzoic acid 122.12122 (M+), 105, 77[6][7]Varies with methodVaries with derivatization and method
This compound 165.94N/A (not typically analyzed by standard EI-MS)Varies with methodRequires derivatization

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the analysis of Suzuki coupling products from this compound.

Protocol 1: NMR Analysis for Structural and Purity Confirmation

This protocol outlines the standard procedure for preparing and analyzing a sample of a Suzuki coupling product by ¹H and ¹³C NMR spectroscopy.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the purified product.
  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
  • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

3. Data Processing and Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
  • Analyze the chemical shifts, coupling constants, and multiplicities to confirm the structure of the desired product and identify any impurities.
  • Purity can be estimated by comparing the integral of the product peaks to those of the impurities.

Protocol 2: HPLC-UV Method for Quantitative Analysis and Purity Assessment

This protocol describes a reversed-phase HPLC method with UV detection for the separation and quantification of the desired product and potential impurities.[4][8]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient might be:
  • 0-5 min: 95% A, 5% B
  • 5-25 min: Linear gradient to 5% A, 95% B
  • 25-30 min: 5% A, 95% B
  • 30-35 min: Linear gradient back to 95% A, 5% B
  • 35-40 min: 95% A, 5% B
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 254 nm.
  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solutions: Prepare stock solutions of the purified product and any available impurity standards in a suitable solvent (e.g., acetonitrile/water). Prepare a series of dilutions to create a calibration curve.
  • Sample Solution: Accurately weigh a small amount of the reaction mixture or purified product, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter.

3. Analysis:

  • Inject the standard solutions to generate a calibration curve.
  • Inject the sample solution.
  • Identify and quantify the product and impurities by comparing their retention times and peak areas to the standards.

Protocol 3: GC-MS Method for Impurity Profiling (after Derivatization)

This protocol details a GC-MS method for the analysis of carboxylic acids after derivatization to their more volatile methyl esters.[2][3][9]

1. Derivatization (Methylation with Diazomethane (B1218177) or TMSH):

  • Caution: Diazomethane is explosive and toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood. Trimethylsilyldiazomethane (TMSD) is a safer alternative.
  • Dissolve a small amount of the dried sample (approx. 1-2 mg) in a suitable solvent (e.g., 1 mL of methanol/diethyl ether).
  • Add the diazomethane solution dropwise until a persistent yellow color is observed.
  • Alternatively, use a commercially available methylation reagent like TMSH (Trimethylsulfonium hydroxide).
  • Allow the reaction to proceed for a few minutes, then quench any excess reagent.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 min.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 10 min.
  • Injector Temperature: 250 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-500.

3. Analysis:

  • Inject the derivatized sample.
  • Identify the components by comparing their retention times and mass spectra to reference spectra in a library (e.g., NIST).

Visualizing the Validation Workflow

A logical workflow is critical for the efficient and thorough validation of Suzuki coupling products.

ValidationWorkflow cluster_reaction Suzuki Coupling Reaction cluster_purification Purification cluster_validation Validation cluster_analysis Data Analysis & Reporting Start This compound + Aryl Halide Reaction Pd Catalyst, Base, Solvent Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Column Chromatography or Recrystallization Crude->Purification PureProduct Purified Product Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS HPLC HPLC-UV PureProduct->HPLC GCMS GC-MS (after derivatization) PureProduct->GCMS Structure Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure HPLC->Purity GCMS->Purity Report Final Report Structure->Report Purity->Report

Caption: A general workflow for the synthesis, purification, and validation of Suzuki coupling products from this compound.

Signaling Pathway of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves a series of well-defined steps.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By employing a combination of these analytical techniques and following robust experimental protocols, researchers can confidently validate the structure and purity of their Suzuki coupling products, ensuring the reliability of their scientific findings and the quality of materials destined for further development.

References

A Comparative Guide to Linker Selection in MOF Synthesis: 4-Boronobenzoic Acid vs. Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties are at the forefront of materials science. The choice of the organic linker is a critical determinant of the final framework's topology, porosity, stability, and functionality. This guide provides a comparative analysis of two carboxylic acid-based linkers: the well-established terephthalic acid and the functionally versatile 4-boronobenzoic acid. By examining their impact on MOF synthesis and properties, this guide aims to inform the selection of appropriate linkers for specific research and development applications, including drug delivery and catalysis.

Introduction to the Linkers

Terephthalic acid (benzene-1,4-dicarboxylic acid, H₂BDC) is one of the most widely used linkers in MOF chemistry. Its rigid, linear geometry and the presence of two carboxylate groups facilitate the formation of robust and porous frameworks with a variety of metal nodes. Iconic MOFs such as MOF-5 and the UiO-66 series are based on this linker, showcasing its utility in creating materials with high surface areas and thermal stability.[1]

This compound , on the other hand, is a functionalized linker that introduces a boronic acid group (-B(OH)₂) onto the phenyl ring in addition to the carboxylic acid group. This functional group offers unique opportunities for post-synthetic modification and for creating MOFs with specific functionalities, such as the ability to selectively bind with cis-diol-containing molecules like sugars and certain glycoproteins.[2][3][4] The presence of the boronic acid moiety can influence the resulting MOF's structure, stability, and surface characteristics.

Comparative Analysis of MOF Properties

The introduction of a boronic acid group in place of a second carboxylate group fundamentally alters the linker's symmetry and coordination behavior, leading to MOFs with distinct properties compared to their terephthalate-based counterparts.

PropertyMOFs from Terephthalic Acid (e.g., UiO-66)MOFs from this compound (or its isomers)Key Differences & Implications
Structure & Topology Often forms highly symmetric and porous 3D frameworks (e.g., fcu topology in UiO-66). The linear dicarboxylate nature promotes extended network formation.[1]Can form frameworks with different topologies due to the different coordination modes of the boronic acid group. May lead to lower symmetry structures.The boronic acid group can participate in coordination or remain as a functional pendant group, influencing the final framework topology and pore environment.
BET Surface Area Typically high, for instance, UiO-66 exhibits a BET surface area of ~1200-1600 m²/g.[5]Data is less common, but functionalization can sometimes lead to a decrease in surface area due to pore filling by the functional groups. However, specific designs can still yield porous materials.The larger size and potential for intermolecular interactions of the boronic acid group may impact crystal packing and reduce the accessible surface area compared to the more streamlined terephthalic acid.
Pore Volume Generally high, contributing to their excellent gas storage and adsorption capabilities.Dependent on the resulting framework structure. The presence of the boronic acid group within the pores can reduce the overall pore volume.A trade-off may exist between the introduced functionality and the available pore volume.
Thermal Stability High thermal stability is a hallmark of many terephthalic acid-based MOFs. For example, UiO-66 is stable up to ~500 °C.[5]The thermal stability can be influenced by the strength of the metal-boronate bond and the overall framework architecture. The dehydration of the boronic acid group can occur at elevated temperatures.The C-B bond is generally stable, but the overall thermal stability will be dictated by the weakest link in the framework, which could be the metal-carboxylate or metal-boronate coordination.
Chemical Stability Zr-based MOFs with terephthalic acid (like UiO-66) are known for their exceptional chemical stability, even in the presence of water and some acids.[5][6]The boronic acid group can be susceptible to certain chemical environments. However, Zr-based MOFs with boronic acid functionalities have been shown to be stable in a wide pH range.[3]The boronic acid group can interact with guest molecules, which could influence the MOF's stability in specific chemical environments.
Functionality The aromatic ring can be pre- or post-synthetically modified to introduce functionality.The inherent boronic acid group provides a site for specific interactions with cis-diols, enabling applications in sensing, separation, and targeted drug delivery.[2][4]This compound offers "built-in" functionality, which can be a more direct approach than post-synthetic modification of a terephthalic acid-based framework.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of MOFs. Below are representative protocols for the synthesis of well-characterized MOFs using terephthalic acid and a general protocol for a MOF with a benzoic acid derivative, which can be adapted for this compound.

Synthesis of UiO-66 (from Terephthalic Acid)

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (as a modulator)

Procedure: [7]

  • In a 20 mL glass vial, dissolve 75 mg of zirconium(IV) chloride and 50 mg of terephthalic acid in 5 mL of DMF.

  • Add a significant amount of benzoic acid (e.g., 1.25 g) as a modulator to the solution.

  • Seal the vial and place it in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

  • The resulting white precipitate (UiO-66 crystals) is collected by centrifugation.

  • To purify the product, wash the crystals with fresh DMF three times, followed by washing with ethanol (B145695) three times.

  • Dry the purified UiO-66 powder in a vacuum oven.

Synthesis of a Zirconium-based MOF with Benzoic Acid Derivative (Adaptable for this compound)

Materials:

  • Zirconium(IV) chloride octahydrate (ZrCl₄·8H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

Procedure: (This is a general protocol based on typical Zr-MOF synthesis, specific optimization for this compound may be required)

  • Dissolve 0.03 g of Zirconium(IV) Chloride Octahydrate and an equimolar or slightly excess amount of this compound in 10 mL of DMF in a round-bottom flask.[8]

  • Use ultrasonic dispersion to ensure complete dissolution and mixing of the reactants.[8]

  • Heat the solution at a specific temperature (e.g., 90-120 °C) for a designated period (e.g., 5-24 hours) with continuous stirring.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the resulting solid product by centrifugation at a high speed (e.g., 12,000 rpm) for 30 minutes.[8]

  • Decant the supernatant and wash the pellet by re-suspending it in fresh DMF and centrifuging again. Repeat this washing step at least two more times.[8]

  • Finally, wash the product with a volatile solvent like ethanol or acetone (B3395972) to remove DMF, and then dry it under vacuum.

Visualizing the Process and a Priori Considerations

To better understand the comparative study workflow and the fundamental differences between the two linkers, the following diagrams are provided.

G cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis TPA_linker Terephthalic Acid Synthesis_TPA Solvothermal Synthesis TPA_linker->Synthesis_TPA BBA_linker This compound Synthesis_BBA Solvothermal Synthesis BBA_linker->Synthesis_BBA Metal_salt Metal Salt (e.g., ZrCl4) Metal_salt->Synthesis_TPA Metal_salt->Synthesis_BBA Solvent Solvent (e.g., DMF) Solvent->Synthesis_TPA Solvent->Synthesis_BBA MOF_TPA MOF (Terephthalic Acid based) Synthesis_TPA->MOF_TPA MOF_BBA MOF (this compound based) Synthesis_BBA->MOF_BBA XRD Powder X-Ray Diffraction (PXRD) MOF_TPA->XRD TGA Thermogravimetric Analysis (TGA) MOF_TPA->TGA BET BET Surface Area Analysis MOF_TPA->BET SEM Scanning Electron Microscopy (SEM) MOF_TPA->SEM MOF_BBA->XRD MOF_BBA->TGA MOF_BBA->BET MOF_BBA->SEM Structure Structure & Topology XRD->Structure Stability Thermal & Chemical Stability TGA->Stability Porosity Porosity (Surface Area, Pore Volume) BET->Porosity SEM->Structure Comparison Comparative Assessment Structure->Comparison Porosity->Comparison Stability->Comparison Functionality Inherent Functionality Functionality->Comparison

Caption: Workflow for the comparative study of MOFs synthesized from different linkers.

G cluster_linkers Linker Structures cluster_properties Resulting MOF Properties TPA Terephthalic Acid (Linear Dicarboxylate) Symmetry High Symmetry & Predictable Topology TPA->Symmetry Porosity Potentially Higher Surface Area TPA->Porosity BBA This compound (Monocarboxylate with Boronic Acid) Functionality Inherent Functionality for Diol Binding BBA->Functionality Modified_Porosity Modified Porosity & Surface Chemistry BBA->Modified_Porosity

Caption: Conceptual differences between terephthalic acid and this compound linkers.

Conclusion

The choice between terephthalic acid and this compound as a linker for MOF synthesis depends heavily on the desired application. Terephthalic acid is a reliable choice for constructing robust, high-surface-area MOFs for applications like gas storage and general catalysis. In contrast, this compound provides a direct route to functional MOFs with specific recognition capabilities, which is particularly advantageous for applications in chemical sensing, selective separation, and targeted drug delivery where interaction with diol-containing molecules is desired. While the introduction of the boronic acid group may present challenges in achieving the same high levels of porosity as some terephthalic acid-based MOFs, the trade-off for built-in functionality is often a compelling reason for its selection. Further research into the direct comparative synthesis and characterization of isoreticular MOFs from these two linkers under identical conditions would be highly valuable to the materials science community.

References

Assessing the Purity of 4-Boronobenzoic Acid by Melting Point: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is paramount in scientific research and pharmaceutical development, where even minor impurities can significantly impact experimental outcomes and product efficacy. 4-Boronobenzoic acid, a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is no exception. This guide provides a comprehensive comparison of the melting point of pure this compound with potentially impure samples, supported by experimental data and detailed protocols to assist researchers in accurately assessing the purity of this critical reagent.

The Principle of Melting Point Depression

The melting point is a sensitive physical property that can be used to gauge the purity of a crystalline solid. A pure substance typically melts over a narrow temperature range (0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, provides a straightforward and accessible method for a preliminary assessment of purity.

Comparative Melting Point Data

The melting point of this compound is a key indicator of its purity. The presence of common impurities, such as starting materials, byproducts, or decomposition products, will alter the observed melting point.

CompoundCAS NumberMolecular Weight ( g/mol )Expected Melting Point (°C)
Pure this compound 14047-29-1 165.94 ~220 (with decomposition) [1][2][3]
Impure this compound--Lower and broader range
Potential Impurities:
p-Bromobenzoic acid586-76-5201.02251-253
Biphenyl-4,4'-dicarboxylic acid787-70-2242.23>300
This compound anhydride (B1165640) (a boroxine)Not specifiedNot specifiedLikely near 220°C

Note: The presence of any of these impurities, regardless of their individual melting points, will typically cause a depression and broadening of the melting point of this compound.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for determining the melting point of this compound.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Mortar and pestle (if the sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • If necessary, finely grind the crystalline sample to a powder using a mortar and pestle.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is packed into the bottom.

    • Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., 10-15°C below 220°C).

    • Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate measurement.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

  • Interpretation of Results:

    • A sharp melting range (e.g., 219-220°C) is indicative of high purity.

    • A depressed and broad melting range (e.g., 210-216°C) suggests the presence of impurities.

Logical Workflow for Purity Assessment

The following diagram illustrates the decision-making process for assessing the purity of this compound based on its melting point.

Workflow for Purity Assessment of this compound start Obtain this compound Sample prep Prepare Sample for Melting Point Analysis start->prep measure Determine Melting Point Range prep->measure compare Compare with Literature Value (~220°C) measure->compare pure Sample is Likely Pure compare->pure Sharp Range Close to 220°C impure Sample is Likely Impure compare->impure Depressed & Broad Range further_analysis Consider Further Purification or Analysis (e.g., NMR, HPLC) impure->further_analysis

Caption: Workflow for assessing the purity of this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Carboxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of 4-carboxyphenylboronic acid and its derivatives is crucial, particularly in the context of their use as reagents in organic synthesis and their potential presence as genotoxic impurities in active pharmaceutical ingredients. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of these compounds, offering insights into direct and derivatization-based approaches, their respective performances, and detailed experimental protocols.

Comparison of Analytical Strategies: Direct vs. Derivatization

The analysis of 4-carboxyphenylboronic acid derivatives by liquid chromatography-mass spectrometry (LC-MS) can be approached in two primary ways: direct analysis of the underivatized compound or analysis following a chemical derivatization step. The choice between these methods depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Direct Analysis offers a simpler and faster workflow by avoiding additional sample preparation steps. This method is advantageous for high-throughput screening and reaction monitoring. However, boronic acids can present analytical challenges, including poor ionization efficiency and the tendency to form dimers, trimers (boroxines), or adducts with solvents, which can complicate data interpretation.[1]

Derivatization , on the other hand, aims to improve the analytical properties of the target compounds. By reacting the carboxylic acid or boronic acid moiety with a suitable reagent, one can enhance ionization efficiency, improve chromatographic retention and separation, and increase the stability of the analyte. This often leads to lower limits of detection (LOD) and quantification (LOQ).

The following table summarizes the key performance characteristics of direct analysis versus common derivatization strategies for carboxylic acids.

FeatureDirect Analysis (Underivatized)Derivatization (e.g., with 3-Nitrophenylhydrazine)
Workflow Complexity Simple and fastMore complex, requires additional reaction steps
Sensitivity (LOD/LOQ) Generally higher LOD/LOQ (pg/mL to ng/mL range)[1][2]Generally lower LOD/LOQ (low pg/mL to fg/mL range)
Ionization Efficiency Can be variable; negative ion mode is often preferred for the carboxylic acid group.Significantly improved due to the introduction of a readily ionizable tag.
Chromatographic Behavior May exhibit poor retention on reversed-phase columns due to high polarity.Improved retention and peak shape.
Potential Issues Formation of boroxines, solvent adducts, and dimers can complicate spectra.[1]Incomplete derivatization, side reactions, and the need to remove excess reagent can be challenging.
Typical Application Rapid screening, reaction monitoring, analysis of less complex samples.Trace-level quantification, analysis in complex biological matrices.

Quantitative Performance Data

The table below presents a comparison of reported limits of quantification (LOQ) for 4-carboxyphenylboronic acid and related derivatives using different LC-MS/MS methods.

AnalyteMethodLOQReference
4-Carboxyphenylboronic AcidDirect Analysis (LC-MS/MS)20 ng/mL (1 ppm with respect to 20 mg/mL lumacaftor)[SCIRP]
Phenylboronic Acid DerivativesDirect Analysis (LC-MS/MS)2 - 10 pg/mL[2]
Various Boronic AcidsDirect Analysis (UPLC-MS)1.0 µg (on-column)[1]
Carboxylic AcidsDerivatization with 3-Nitrophenylhydrazine (LC-MS/MS)Generally lower than direct analysis[MDPI]
Carboxylic AcidsDerivatization with Phenylenediamine (LC-MS/MS)as low as 0.01 ng/mL[3]

Experimental Protocols

Direct Analysis of 4-Carboxyphenylboronic Acid

This protocol is based on a method for the simultaneous determination of 4-carboxyphenylboronic acid and methyl phenyl boronic acid in a pharmaceutical ingredient.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • Prepare calibration standards by spiking known concentrations of 4-carboxyphenylboronic acid into a blank matrix solution.

  • Liquid Chromatography (LC) Conditions:

    • Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm)

    • Mobile Phase A: 0.1% ammonia (B1221849) in water

    • Mobile Phase B: 100% acetonitrile

    • Flow Rate: 0.25 mL/min

    • Gradient: A time-based gradient from 15% B to 90% B.

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for 4-Carboxyphenylboronic Acid: Precursor ion (m/z) 164.9 → Product ion (m/z) [Specific fragment to be determined based on collision-induced dissociation experiments]

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Derivatization of 4-Carboxyphenylboronic Acid with 3-Nitrophenylhydrazine (3-NPH)

This protocol is a representative method for the derivatization of carboxylic acids to enhance their detection by LC-MS/MS.

  • Derivatization Reaction:

    • To 40 µL of the sample or standard solution, add 20 µL of 200 mM 3-NPH in 50% aqueous acetonitrile.

    • Add 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) containing 6% pyridine (B92270) in 50% aqueous acetonitrile.

    • Incubate the mixture at 40°C for 30 minutes.

    • Dilute the reaction mixture with 50% aqueous acetonitrile before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate the derivatized analyte from interferences.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI, Positive or Negative, depending on the derivative's properties.

    • Acquisition Mode: MRM.

    • MRM Transition: Determined by infusing the derivatized standard to identify the precursor ion and optimize collision energy for characteristic product ions.

Visualizing Workflows and Pathways

Experimental Workflow for Direct vs. Derivatization Analysis

G cluster_direct Direct Analysis cluster_derivatization Derivatization Analysis Sample_D Sample containing 4-Carboxyphenylboronic Acid Dilution_D Dilution Sample_D->Dilution_D LCMS_D LC-MS/MS Analysis Dilution_D->LCMS_D Result_D Results: - Faster - Simpler - Potentially Lower Sensitivity LCMS_D->Result_D Sample_De Sample containing 4-Carboxyphenylboronic Acid Derivatization Derivatization Reaction (e.g., with 3-NPH, EDC) Sample_De->Derivatization Dilution_De Dilution Derivatization->Dilution_De LCMS_De LC-MS/MS Analysis Dilution_De->LCMS_De Result_De Results: - Higher Sensitivity - More Complex - Improved Chromatography LCMS_De->Result_De G cluster_frags cluster_structures parent [M-H]⁻ m/z 165 frag1 Loss of H₂O m/z 147 parent->frag1 - H₂O frag2 Loss of CO₂ m/z 121 parent->frag2 - CO₂ frag3 Loss of B(OH)₃ m/z 97 frag2->frag3 - B(OH)₂ radical (unlikely direct) struct_parent [HOOC-C₆H₄-B(OH)O]⁻ struct_frag1 [O=C-C₆H₄-B(OH)]⁻ struct_frag2 [⁻C₆H₄-B(OH)₂] struct_frag3 [⁻C₆H₄]

References

A Comparative Guide to Alternatives for 4-Boronobenzoic Acid in Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a molecular recognition element is a critical step in the design of robust and reliable sensors. 4-Boronobenzoic acid (4-BBA) has been a popular choice, particularly for the detection of saccharides like glucose, due to the reversible covalent interaction between its boronic acid moiety and cis-1,2- or 1,3-diols. However, the demand for improved sensitivity, selectivity, and performance under physiological conditions has driven the development of a wide array of alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visual diagrams of their sensing mechanisms.

Performance Comparison of 4-BBA and Its Alternatives

The performance of a sensor is dictated by several key parameters: sensitivity, selectivity, limit of detection (LOD), and response time. The following table summarizes these metrics for 4-BBA and its prominent alternatives in the context of glucose sensing.

Sensor TypeRecognition ElementSensitivityLimit of Detection (LOD)Linear RangeResponse TimeSelectivity
Boronic Acid-Based
Fluorescent Monoboronic AcidThis compound (4-BBA) derivativesVaries widely with fluorophoreμM to mM rangeVariesMinutesModerate (often higher for fructose)
Fluorescent Diboronic AcidAnthracene-based diboronic acidHigh21.5 mg/dL (electrochemical)[1][2]40 to 500 mg/dL[1][2]< 5 minutesHigh for glucose over other monosaccharides[1][2][3]
Electrochemical Boronic AcidFerrocene-modified diboronic acidHigh0.0012 μM[4]1–100 μM[4]Seconds to minutesGood
Enzymatic
ElectrochemicalGlucose Oxidase (GOx)1.151 mA cm⁻²mM⁻¹[5]0.089 mM[5]0.01 – 1.6 mM[5]< 3 s[5]Very High for glucose
Non-Enzymatic Electrochemical
Metal Oxide-BasedCopper Oxide (CuO)904 μA mmol⁻¹ L⁻¹ cm⁻²[6]0.002 mmol L⁻¹[6]0.5–5.0 mmol L⁻¹[6]< 10 sGood
Trimetallic CompositeCuO/Ag/NiO2895.3 μA mM⁻¹ cm⁻²[7]0.1 μM[7]0.001–5.50 mM[7]FastGood
Fluorescence-Based (Non-Boronic Acid)
Quantum Dot (QD) FRETQD-Concanavalin A-0.03 mmol L⁻¹[8]0.1-2.0 mmol L⁻¹[8]MinutesGood
QD-APBACdSe/ZnS QDs with aminophenylboronic acid-5 μM[9]0.1–10 mM[9]MinutesGood

Signaling Pathways and Experimental Workflows

To understand how these sensors operate, it is essential to visualize their signaling pathways and the workflows for their use.

PET_Mechanism cluster_0 Photoinduced Electron Transfer (PET) based Boronic Acid Sensor Fluorophore Fluorophore Boronic_Acid Boronic Acid (Quencher) Fluorophore->Boronic_Acid e- transfer (Fluorescence OFF) Complex Boronate Ester (Fluorescence ON) Boronic_Acid->Complex Binding Analyte Glucose (Diol) Analyte->Complex Complex->Fluorophore Inhibition of e- transfer

PET Mechanism for a Fluorescent Boronic Acid Sensor.

FRET_Mechanism cluster_1 Förster Resonance Energy Transfer (FRET) based Glucose Sensor cluster_no_glucose No Glucose cluster_with_glucose With Glucose Donor Donor Fluorophore (e.g., Quantum Dot) Acceptor Acceptor Fluorophore/ Quencher Donor->Acceptor FRET Occurs (Donor Quenched) Donor->Acceptor FRET Disrupted (Donor Fluorescence ON) Glucose Glucose Binding_Protein Glucose Binding Protein/Concanavalin A Glucose->Binding_Protein Binding_Protein->Donor Conformational Change

FRET Mechanism for a Glucose Biosensor.

Electrochemical_Workflow cluster_2 Electrochemical Glucose Sensing Workflow Electrode_Prep 1. Electrode Preparation (e.g., CuO modification) Measurement 3. Electrochemical Measurement (e.g., Cyclic Voltammetry) Electrode_Prep->Measurement Electrolyte_Prep 2. Prepare Electrolyte (e.g., NaOH solution) Electrolyte_Prep->Measurement Data_Analysis 4. Data Analysis (Peak current vs. Conc.) Measurement->Data_Analysis Calibration 5. Calibration Curve Data_Analysis->Calibration

Workflow for Electrochemical Glucose Sensing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensor performance. Below are representative protocols for key alternatives to 4-BBA.

Synthesis of a Fluorescent Diboronic Acid Sensor

This protocol is a generalized procedure for the synthesis of an anthracene-based diboronic acid sensor, a class of sensors known for high glucose selectivity.

Materials:

  • 9,10-bis(chloromethyl)anthracene (B83949)

  • [2-methyl-4-(trifluoromethyl)phenyl]boronic acid

  • 2,2-Dimethyl-1,3-propanediol

  • tert-butyl N-(7-aminoheptyl)carbamate

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solvents: Toluene (B28343), Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Protection of Boronic Acid: Reflux [2-methyl-4-(trifluoromethyl)phenyl]boronic acid with 2,2-Dimethyl-1,3-propanediol in toluene using a Dean-Stark apparatus to form the pinacol (B44631) ester protected boronic acid. Purify by column chromatography.

  • Synthesis of Diamine Linker: React 9,10-bis(chloromethyl)anthracene with tert-butyl N-(7-aminoheptyl)carbamate in DMSO. Purify the resulting di-tert-butyl protected diamine by extraction and column chromatography.

  • Coupling Reaction: React the protected boronic acid from step 1 with the diamine linker from step 2 in DMF with DIPEA as a base. Purify the coupled product by column chromatography.

  • Deprotection: Remove the tert-butyl protecting groups from the product of step 3 using TFA in DCM. Concentrate the solution under vacuum to yield the final diboronic acid sensor.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Performance Evaluation:

  • Prepare a stock solution of the sensor in a suitable solvent (e.g., MeOH).

  • Prepare a series of glucose solutions of varying concentrations in a buffered aqueous solution (e.g., PBS, pH 7.4).

  • Mix the sensor solution with each glucose solution and incubate for a specified time.

  • Measure the fluorescence emission spectrum using a fluorometer at a predetermined excitation wavelength.

  • Plot the change in fluorescence intensity against the glucose concentration to determine the sensitivity, linear range, and limit of detection.

Fabrication of an Electrochemical Glucose Oxidase (GOx) Sensor

This protocol describes the fabrication of a typical enzymatic glucose sensor.

Materials:

  • Working electrode (e.g., Platinum wire or screen-printed carbon electrode)

  • Ag/AgCl reference electrode

  • Counter electrode (e.g., Platinum wire)

  • Phenol (B47542)

  • Glucose Oxidase (GOx)

  • Glutaraldehyde (B144438) solution

  • Polyurethane (PU) solution

  • Catalase

  • Polyvinyl alcohol (PVA)

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • Electrode Cleaning: Electrochemically clean the working electrode in a 0.5 M H₂SO₄ solution by potential cycling.

  • Polyphenol Layer Deposition: Electropolymerize a thin film of polyphenol onto the working electrode from an aqueous phenol solution. This layer helps to reduce interference.

  • GOx Immobilization: Apply a solution of GOx and glutaraldehyde to the polyphenol-coated electrode and allow it to crosslink. Glutaraldehyde acts as a crosslinking agent to immobilize the enzyme.

  • Polyurethane Coating: Dip-coat the electrode with a PU solution to create a biocompatible and glucose-permeable membrane.

  • Catalase Layer (Optional but Recommended): Apply a layer of catalase immobilized with glutaraldehyde. This layer helps to break down hydrogen peroxide, a byproduct of the enzymatic reaction, which can improve sensor stability.

  • PVA Hydrogel Outer Layer: Apply a final layer of PVA hydrogel. This layer further enhances biocompatibility and controls the diffusion of glucose to the enzyme layer.

  • In Vitro Testing: Perform amperometric measurements in a stirred PBS solution at 37°C with an applied potential of +0.7 V vs. Ag/AgCl. Add successive aliquots of a stock glucose solution and record the current response. The current generated is proportional to the glucose concentration.

Preparation of a Non-Enzymatic Copper Oxide (CuO) Sensor

This protocol outlines the fabrication of a non-enzymatic glucose sensor based on copper oxide.

Materials:

Procedure:

  • Electrode Polishing: Polish the GCE with alumina (B75360) slurry to a mirror finish, then sonicate in deionized water and ethanol.

  • Electrochemical Deposition of CuO:

    • Prepare an electrolyte solution containing CuSO₄ and any other necessary reagents for forming the desired CuO nanostructure.

    • Use a three-electrode system with the polished GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

    • Apply a specific potential or potential cycling program to electrodeposit CuO onto the GCE surface. The exact parameters will depend on the desired morphology and performance of the CuO layer.

  • Characterization of the Modified Electrode: Characterize the morphology and composition of the CuO-modified electrode using techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD).

  • Electrochemical Detection of Glucose:

    • Perform cyclic voltammetry (CV) or amperometry in a 0.1 M NaOH solution (pH 13).

    • For CV, scan the potential in a range that covers the oxidation of glucose on the CuO surface and observe the increase in the oxidation peak current upon addition of glucose.

    • For amperometry, apply a constant potential (determined from the CV) and measure the current response as aliquots of glucose solution are added to the electrochemical cell.

Conclusion: Choosing the Right Alternative

The choice of an alternative to this compound depends heavily on the specific application requirements.

  • Boronic Acid Derivatives , especially diboronic acids , offer a significant improvement in glucose selectivity over 4-BBA and are well-suited for continuous monitoring applications, as demonstrated by their use in implantable fluorescent sensors.[2] They provide a good balance of sensitivity and selectivity without the stability concerns of enzymes.

  • Enzymatic sensors based on glucose oxidase remain the gold standard for clinical glucose monitoring due to their exceptional selectivity and rapid response times.[5] However, their long-term stability can be a concern due to the potential for enzyme denaturation.

  • Non-enzymatic electrochemical sensors , particularly those using copper oxide and its composites, are a cost-effective and robust alternative.[6][7] They offer high sensitivity and good stability, making them promising for disposable sensor strips and certain continuous monitoring applications where the high pH operating condition is manageable.

  • Fluorescence-based sensors not relying on boronic acids, such as those employing FRET with quantum dots and binding proteins , provide a versatile platform for intracellular sensing and can be engineered for high sensitivity.[8][9]

For researchers and drug development professionals, moving beyond 4-BBA opens up a diverse toolbox of recognition elements and sensing modalities. By carefully considering the trade-offs between sensitivity, selectivity, stability, cost, and complexity of fabrication, a suitable alternative can be selected to meet the demands of the next generation of advanced sensors.

References

A Comparative Guide to the Quantitative Analysis of 4-Boronobenzoic Acid: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity and concentration of 4-Boronobenzoic acid, a critical reagent in organic synthesis and drug development, is paramount for ensuring reaction efficiency, reproducibility, and the quality of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—for the assay of this compound. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to assist in the selection of the most suitable method for your analytical needs.

At a Glance: Method Comparison

Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct measurement of an analyte against a certified internal standard without the need for an analyte-specific reference standard.[1] In contrast, traditional methods like HPLC and UV-Vis spectrophotometry are comparative techniques that rely on calibration curves generated from a reference standard of the analyte itself.[2][3]

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Signal intensity is directly proportional to the molar concentration of the analyte.[2]Separation based on polarity, with detection via UV absorbance.[2]Measurement of light absorbance by the analyte at a specific wavelength.
Accuracy High, as it is a primary ratio method.[2]High, but can be influenced by the response factors of impurities.[2]Moderate, susceptible to interference from absorbing impurities.
Precision Excellent, with low relative standard deviation (RSD).[2]Very good, with low RSD.[4]Good, but can be affected by instrument noise and sample handling.
**Linearity (R²) **≥ 0.999[5]≥ 0.999[6]≥ 0.99[7]
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.1 - 0.5 µg/mL[6]~0.5 - 1 µg/mL
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.5 - 1.5 µg/mL[6]~1.5 - 5 µg/mL
Sample Throughput Moderate to HighHighHigh
Cost (Instrument) HighMedium to HighLow
Cost (Per Sample) Low to MediumMediumLow
Strengths - Absolute quantification- No need for analyte-specific standard- Provides structural information- Non-destructive[8]- High resolution and sensitivity- Well-established and widely available- Can separate complex mixtures- Simple and rapid- Low cost- Readily available instrumentation
Weaknesses - Lower sensitivity than HPLC- High initial instrument cost- Requires specialized expertise- Requires analyte-specific reference standards- Potential for co-elution of impurities- Solvent consumption- Lower specificity- Prone to interference from other UV-absorbing compounds- Less sensitive than HPLC

Experimental Protocols

Quantitative NMR (qNMR) Protocol for this compound

This protocol outlines the use of ¹H-qNMR with an internal standard for the purity determination of this compound.

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard 1D proton experiment (e.g., 'zg30' on Bruker)

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans (NS): 8-16 (adjust for signal-to-noise)

    • Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 s for accurate quantification)

    • Acquisition Time (AQ): ≥ 3 s

    • Temperature: 298 K

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., aromatic protons) and a signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound sample and certified reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the stock solution, aiming for a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the sample solution and determine its concentration from the calibration curve.

UV-Vis Spectrophotometry Protocol

This protocol provides a basic method for the quantification of this compound using UV-Vis spectrophotometry.

1. Materials and Reagents:

  • This compound sample and certified reference standard

  • Solvent (e.g., Methanol or a suitable buffer)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

2. Procedure:

  • Determine λ_max: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λ_max).

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with concentrations ranging from approximately 1 to 20 µg/mL.

  • Prepare Sample Solution: Prepare a solution of the this compound sample in the same solvent, ensuring the concentration falls within the range of the standard solutions.

  • Measurement:

    • Set the spectrophotometer to the determined λ_max.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution.

  • Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of the sample solution from the calibration curve.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz (DOT language).

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum transfer->nmr_acq process_data Process FID (FT, Phase, Baseline) nmr_acq->process_data integrate Integrate analyte and IS signals process_data->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR analysis.

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis prep_std Prepare calibration standards filter_sol Filter all solutions prep_std->filter_sol prep_sample Prepare sample solution prep_sample->filter_sol inject_std Inject standards & generate curve filter_sol->inject_std inject_sample Inject sample inject_std->inject_sample determine_conc Determine concentration inject_sample->determine_conc

Caption: Experimental workflow for HPLC analysis.

Conclusion

The choice between qNMR, HPLC, and UV-Vis spectrophotometry for the assay of this compound depends on the specific requirements of the analysis.

  • qNMR is the method of choice when an absolute, primary measurement is required, and when structural information is also beneficial. Its non-destructive nature and the elimination of the need for an analyte-specific reference standard make it a powerful tool in research and development and for the certification of reference materials.[8]

  • HPLC offers a robust and sensitive method for routine quality control, especially in a high-throughput environment. Its high resolving power makes it suitable for separating this compound from its impurities.[2]

  • UV-Vis Spectrophotometry provides a simple, rapid, and low-cost option for preliminary or less critical assays where high specificity is not a primary concern.

For researchers and professionals in drug development, a thorough understanding of the principles, advantages, and limitations of each technique is crucial for selecting the most appropriate method to ensure the quality and integrity of their work.

References

A Comparative Guide to the Reactivity of Arylboronic Acids in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the arylboronic acid, a key coupling partner whose reactivity can be significantly influenced by its electronic and steric properties. This guide provides an objective comparison of the performance of various arylboronic acids in Suzuki coupling, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reaction optimization and catalyst selection.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][4][5] The palladium catalyst, typically in its Pd(0) oxidation state, initiates the cycle by inserting into the aryl halide bond (oxidative addition). The resulting Pd(II) complex then undergoes transmetalation, where the organic group from the boronic acid is transferred to the palladium center. Finally, the newly formed diorganopalladium complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1][2][3][4][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_halide Ar-Pd(II)L_n-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation Ar'-B(OH)₂ Base pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Ar-Ar' reductive_elimination->pd0 product Biaryl Product (Ar-Ar') aryl_halide Aryl Halide (Ar-X) boronic_acid Arylboronic Acid (Ar'-B(OH)₂)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Factors Influencing Arylboronic Acid Reactivity

The rate and efficiency of the Suzuki coupling are profoundly impacted by the electronic and steric nature of the substituents on the arylboronic acid.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituents on the arylboronic acid primarily affects the transmetalation step.

  • Electron-Donating Groups (EDGs): Arylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) generally exhibit enhanced reactivity.[6][7] These groups increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic and facilitating its transfer to the electron-deficient palladium center during transmetalation.[7]

  • Electron-Withdrawing Groups (EWGs): Conversely, arylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) tend to be less reactive.[6] The reduced electron density on the aromatic ring makes the ipso-carbon less nucleophilic, thus slowing down the transmetalation step. However, it is important to note that with appropriate catalyst systems and reaction conditions, even electron-deficient arylboronic acids can be effective coupling partners.[1]

The following table summarizes the effect of electronic substituents on the yield of Suzuki coupling reactions.

Arylboronic Acid SubstituentAryl HalideCatalyst SystemBaseSolventYield (%)Reference
4-OCH₃ (EDG)4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O95[8]
4-CH₃ (EDG)4-BromotoluenePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O98[9]
H (Neutral)BromobenzenePd(OAc)₂/PCy₃K₂CO₃Toluene/H₂O92[10]
4-CF₃ (EWG)4-BromobenzotrifluoridePd₂(dba)₃/XPhosK₃PO₄Dioxane85[11]
4-NO₂ (EWG)4-BromonitrobenzenePdCl₂(dppf)K₂CO₃DMF78[8]
Steric Effects: The Challenge of Ortho-Substituents

Steric hindrance, particularly from ortho-substituents on the arylboronic acid, can significantly impede the Suzuki coupling reaction. Large groups in the ortho position can hinder the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step. However, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can often overcome this steric barrier and promote efficient coupling.[12]

The table below illustrates the impact of ortho-substitution on reaction yields.

Arylboronic AcidAryl HalideCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acid1-Bromo-2-methylbenzenePd(PPh₃)₄K₂CO₃Toluene/H₂O88[8]
2-Methylphenylboronic acidBromobenzenePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O92[9]
2,6-Dimethylphenylboronic acidBromobenzenePd₂(dba)₃/XPhosK₃PO₄Dioxane85[11]
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridine (B2990383)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O75[12]
2-Chlorophenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O68[12]

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl.

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Arylboronic Acid, Catalyst, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup: Dilute, Wash, Dry reaction->workup purification Purify by Column Chromatography workup->purification product Isolate Pure Biaryl Product purification->product

Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

The reactivity of arylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles is crucial for the rational design of synthetic routes and the optimization of reaction conditions. Electron-donating groups on the arylboronic acid generally accelerate the reaction, while electron-withdrawing and sterically demanding ortho-substituents can present challenges. However, the judicious selection of palladium catalysts, ligands, and reaction parameters can overcome these limitations, making the Suzuki coupling a versatile and powerful tool for the synthesis of a vast array of biaryl compounds. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this important transformation.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers and professionals in drug development, the choice of an appropriate palladium catalyst is critical for achieving optimal yields and purity, particularly when working with functionalized substrates such as 4-Carboxyphenylboronic acid. The carboxylic acid moiety in this substrate presents unique opportunities for further molecular elaboration but can also influence catalyst activity and reaction kinetics.

This guide provides a comparative overview of the performance of different classes of palladium catalysts—homogeneous, heterogeneous, and nanoparticle-based—in the Suzuki-Miyaura coupling of 4-Carboxyphenylboronic acid with aryl halides. The information presented is a synthesis of literature data and aims to provide a practical framework for catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The selection of a palladium catalyst significantly impacts the efficiency of the Suzuki-Miyaura reaction. The following table summarizes the performance of representative palladium catalysts with 4-Carboxyphenylboronic acid or structurally similar substrates. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.

Catalyst SystemAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Homogeneous Catalysts
Pd(PPh₃)₄5-Bromo-2-chlorobenzo[d]thiazoleK₂CO₃Toluene (B28343)/H₂O (4:1)1001285[1]
PdCl₂(dppf)5-bromo-1-ethyl-1H-indazoleK₂CO₃DME802High Yield
Heterogeneous Catalyst
Pd/CAryl Bromides/TriflatesAdditive-FreeAqueous MediaRoom Temp.VariesExcellent[2]
Nanoparticle Catalyst
G-COOH-Pd-101-Bromo-4-fluorobenzene (B142099)K₂CO₃DMF/H₂O (95:5)11048~70 (Conversion)[3]

Note: The yields and reaction conditions are representative and can vary based on the specific substrates and optimization.

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura coupling reactions using different types of palladium catalysts are provided below. These protocols are general and may require optimization for specific substrates.

1. General Protocol for Homogeneous Catalysis using Pd(PPh₃)₄

This protocol is adapted from a procedure for the coupling of an aryl bromide with an arylboronic acid.[1]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), 4-Carboxyphenylboronic acid (1.2 mmol, 1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water (10 mL).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

2. General Protocol for Heterogeneous Catalysis using Pd/C

This protocol is based on a ligand-free, room-temperature Suzuki-Miyaura coupling in aqueous media.[2]

  • Reaction Setup: In a reaction vessel, suspend the aryl halide (1.0 mmol, 1.0 equiv), 4-Carboxyphenylboronic acid (1.2 mmol, 1.2 equiv), and 10% Pd/C (typically 1-5 mol% Pd) in water (5-10 mL).

  • Base: While the reference suggests an additive-free reaction, a mild base like K₂CO₃ or Na₂CO₃ (2.0 equiv) may be beneficial for the coupling with 4-Carboxyphenylboronic acid.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the aryl halide.

  • Work-up: Upon completion, filter the reaction mixture to recover the Pd/C catalyst. The catalyst can be washed with water and an organic solvent and reused. Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

3. Protocol for Nanoparticle Catalysis using G-COOH-Pd-10

This protocol is based on the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with 4-carboxyphenylboronic acid.[3]

  • Reaction Setup: In a reaction vessel, combine 1-bromo-4-fluorobenzene (1.0 equiv), 4-Carboxyphenylboronic acid (1.2 equiv), G-COOH-Pd-10 catalyst, and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a 95:5 mixture of DMF and water.

  • Reaction: Heat the reaction mixture to 110°C and stir. Monitor the reaction progress over time.

  • Work-up and Purification: Follow standard aqueous work-up procedures involving extraction with an organic solvent, followed by drying and concentration. Purify the crude product by appropriate chromatographic techniques.

Visualizing the Suzuki-Miyaura Reaction

To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex oa Oxidative Addition pd2_biaryl Ar-Pd(II)(Ar')L₂ pd2_complex->pd2_biaryl transmetalation Transmetalation pd2_biaryl->pd0 product Ar-Ar' pd2_biaryl->product re Reductive Elimination aryl_halide Ar-X boronic_acid Ar'B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[4][5][6][7]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, 4-Carboxyphenylboronic Acid, Base, and Pd Catalyst B Add Degassed Solvent A->B C Establish Inert Atmosphere B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up/Extraction F->G H Dry and Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

characterization of polymers synthesized with 4-Boronobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Polymers Synthesized with 4-Boronobenzoic Acid

The incorporation of this compound into polymer structures imparts unique functionalities, leading to materials with responsive behaviors and a wide range of applications, particularly in the biomedical field. This guide provides a comparative analysis of the characterization and performance of these polymers against relevant alternatives, supported by experimental data and detailed protocols.

Synthesis and Structural Characterization

Polymers containing this compound are typically synthesized through the polymerization of a monomer bearing the this compound moiety or by post-polymerization modification of a pre-existing polymer. Controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed to achieve well-defined polymer architectures.[1]

Common Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the polymer and the successful incorporation of the this compound monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer, such as the B-O and C=O bonds.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.

  • UV-Vis Spectroscopy: To quantify the amount of boronic acid incorporated into the polymer.

Performance Comparison: this compound Polymers vs. Alternatives

The primary advantage of incorporating this compound into polymers lies in the ability of the boronic acid group to form reversible covalent bonds with 1,2- or 1,3-diols. This interaction is the basis for their use in glucose-sensing and self-regulated drug delivery systems.

Glucose-Responsive Drug Delivery

Polymers functionalized with this compound can be designed to release a therapeutic agent, such as insulin (B600854), in response to changes in glucose concentration. This is a significant advantage over traditional drug delivery systems which release drugs at a constant rate.

Table 1: Comparison of Glucose-Responsive and Non-Responsive Polymer Nanoparticles for Drug Delivery

FeatureThis compound-Containing Polymer NanoparticlesNon-Responsive Polymer Nanoparticles (e.g., PLGA)
Release Mechanism Glucose-triggered swelling or dissociation of the polymer matrixDiffusion and polymer degradation
Release Profile Pulsatile release in response to glucose levelsContinuous, first-order or zero-order release
Self-Regulation YesNo
Example Application Self-regulated insulin delivery for diabetes treatmentSustained release of various drugs
Mucoadhesive Properties

Boronic acid-functionalized polymers have demonstrated enhanced mucoadhesive properties compared to their non-boronated counterparts. This is attributed to the interaction between the boronic acid groups and the sialic acid residues present in mucin.

Table 2: Mucoadhesion of Boronated vs. Non-Boronated Chitosan

PolymerAdhesion Force (mN)Reference
Chitosan120 ± 15[2]
Chitosan-graft-4-boronobenzoic acid210 ± 20[2]

Experimental Protocols

Synthesis of a this compound-Containing Block Copolymer via RAFT Polymerization

This protocol describes the synthesis of a block copolymer, Poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) (PNIPAM-b-PAPBA), a material relevant to glucose-responsive systems.[1]

  • Synthesis of Chain Transfer Agent (CTA): S-1-dodecyl-S´-(α,α´-dimethyl-α´´-acetic acid) trithiocarbonate (B1256668) (DMP) is synthesized according to established methods.

  • Synthesis of PNIPAM macro-CTA: N-isopropylacrylamide (NIPAM), DMP, and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., dioxane). The solution is degassed by several freeze-pump-thaw cycles and then polymerized at a specific temperature (e.g., 70°C). The resulting PNIPAM macro-CTA is purified by precipitation in cold ether.

  • Synthesis of 3-acrylamidophenylboronic acid (APBA) monomer: This monomer can be synthesized from 3-aminophenylboronic acid and acryloyl chloride.

  • Synthesis of PNIPAM-b-PAPBA: The PNIPAM macro-CTA and APBA monomer are dissolved in a solvent (e.g., DMF) with a radical initiator. The mixture is degassed and polymerized. The final block copolymer is purified by dialysis.

Characterization of Mucoadhesion

The mucoadhesive properties can be evaluated using a texture analyzer.

  • A sample of fresh porcine bladder mucosa is attached to a platform.

  • The polymer formulation is compressed onto the mucosal surface with a defined force for a specific time.

  • The force required to detach the polymer from the mucosa is measured as the force of adhesion.

Visualizing Workflows and Mechanisms

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polymers containing this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer This compound Monomer Polymerization Polymerization (e.g., RAFT, ATRP) Monomer->Polymerization Purification Purification (e.g., Dialysis, Precipitation) Polymerization->Purification Structural Structural Analysis (NMR, FTIR) Purification->Structural MolecularWeight Molecular Weight (GPC) Purification->MolecularWeight Properties Property Analysis (e.g., Mucoadhesion, Drug Release) Purification->Properties

Caption: General workflow for the synthesis and characterization of this compound polymers.

Glucose-Responsive Drug Delivery Mechanism

This diagram illustrates the mechanism of drug release from a this compound-containing polymer in the presence of glucose.

G cluster_low_glucose Low Glucose cluster_high_glucose High Glucose Polymer_Low Polymer Network (Crosslinked) Drug_Encapsulated Drug Encapsulated Glucose Glucose Polymer_Low->Glucose Glucose Binding Polymer_High Polymer Network (Swollen/Dissociated) Drug_Released Drug Released Polymer_High->Drug_Released Release Glucose->Polymer_High

Caption: Mechanism of glucose-responsive drug release from a boronic acid-containing polymer network.

References

Safety Operating Guide

Personal protective equipment for handling 4-Boronobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Boronobenzoic Acid

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound (also known as 4-Carboxyphenylboronic acid). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US)[1][4]
Skin Protection Chemical-impermeable gloves (e.g., nitrile). A lab coat or chemical-resistant apron should be worn.EU Directive 89/686/EEC, EN 374[4][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 type) is recommended, especially if dust is generated.[4]NIOSH (US) or EN 143/149 (EU)[4]

Note: Always inspect gloves for signs of degradation before use and wash hands thoroughly after handling.[4]

Operational Plan: Step-by-Step Handling Procedure

Safe handling is critical to prevent accidents and maintain the integrity of the chemical.

  • Engineering Controls : All handling and weighing of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or vapors.[4] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][6]

  • Avoid Dust Formation : Care should be taken to avoid the formation of dust and aerosols during handling.[1][4]

  • Personal Hygiene : Do not eat, drink, or smoke in the handling area.[3][7] Wash your face, hands, and any exposed skin thoroughly after handling.[1][6]

  • Clothing : Contaminated work clothing should not be allowed out of the workplace.[7] Take off contaminated clothing and wash it before reuse.[1][2]

  • Storage : Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6][8]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound is crucial for laboratory safety and environmental protection.

  • Waste Characterization : this compound should be treated as hazardous chemical waste. Do not mix it with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[9]

  • Containerization : Collect waste material in a designated and compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[9] Whenever possible, use the original container.[9] Ensure the container is properly labeled as hazardous waste.

  • No Drain Disposal : This compound should never be disposed of down the sanitary sewer system.[1][9]

  • Storage of Waste : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[9]

  • Final Disposal : Arrange for the pickup and final disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][6] Dispose of contents and container to an approved waste disposal plant.[6]

Emergency Procedures
  • Spill : In case of a spill, evacuate the area and restrict access. For a solid spill, carefully sweep up the material and place it into a sealed, labeled hazardous waste container. Avoid generating dust.[1] Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[9]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][6]

    • Skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][6]

    • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3][6]

    • Ingestion : Clean your mouth with water. Get medical attention.[1]

Chemical and Physical Properties
PropertyValue
Molecular Formula C₇H₇BO₄
Molecular Weight 165.94 g/mol [8]
Melting Point 220 °C (decomposes)
Boiling Point 406.4±47.0 °C at 760 mmHg
Solubility Soluble in water[8]
CAS Number 14047-29-1

Workflow for Handling this compound

Workflow for Handling this compound A 1. Preparation - Wear appropriate PPE - Ensure fume hood is operational - Verify emergency equipment access B 2. Handling - Weigh/transfer in fume hood - Avoid dust generation A->B C 3. Post-Handling - Decontaminate work area - Wash hands thoroughly B->C F Emergency Procedures (Spill or Exposure) B->F D 4. Storage - Tightly sealed container - Cool, dry, well-ventilated area C->D E 5. Waste Disposal - Collect in labeled, compatible container - Store in designated waste area - Arrange for professional disposal C->E C->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Boronobenzoic acid
Reactant of Route 2
4-Boronobenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.